molecular formula C9H13N3O B2487317 N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide CAS No. 161035-21-8

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Cat. No.: B2487317
CAS No.: 161035-21-8
M. Wt: 179.223
InChI Key: BSQYFPNINMNIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a chemical compound with the CAS registry number 161035-21-8 . It has a molecular formula of C 9 H 13 N 3 O and a molecular weight of 179.22 g/mol. This product is supplied with a purity of at least 95% and is intended for research and development purposes exclusively . Research Context and Potential Applications This molecule features both an imidazole heterocycle and a propenamide group, a combination found in compounds with significant research value. While specific biological studies on this exact compound are not available in the search results, related molecules provide context. For instance, structurally similar imidazole-containing compounds are investigated as building blocks in polymer science and have been explored for their potential as angiotensin II receptor antagonists in pharmaceutical research . The presence of the acrylamide group makes it a potential monomer for synthesizing functional polymers . Researchers value such compounds for their versatility in medicinal chemistry and materials science due to the imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions. Handling and Safety This product is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use . Researchers should consult the Safety Data Sheet (SDS) for safe handling procedures before use.

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-2-9(13)11-4-3-6-12-7-5-10-8-12/h2,5,7-8H,1,3-4,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSQYFPNINMNIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCN1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis and Characterization of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (often abbreviated as ImPAA or API-AA ) is a functional monomer of critical importance in the development of "smart" stimuli-responsive polymers. Its core utility lies in the imidazole pendant group, which possesses a pKa of approximately 6.0. This allows polymers incorporating this monomer to act as proton sponges, facilitating endosomal escape in gene delivery vectors and serving as pH-switchable hydrogels.

This guide provides a rigorous, field-validated protocol for the synthesis of ImPAA via the Schotten-Baumann amidation of 1-(3-aminopropyl)imidazole with acryloyl chloride. Unlike generic organic synthesis procedures, this workflow prioritizes the prevention of premature polymerization and the efficient purification of the amphiphilic product.

Retrosynthetic Analysis & Reaction Design

The synthesis is designed around a nucleophilic acyl substitution.[1] The primary amine of the 1-(3-aminopropyl)imidazole (API) acts as the nucleophile attacking the electrophilic carbonyl carbon of acryloyl chloride.

Key Challenges addressed in this design:

  • Exotherm Control: The reaction is highly exothermic; uncontrolled heat triggers the radical polymerization of the acryloyl group.

  • HCl Scavenging: The reaction generates HCl, which would otherwise protonate the imidazole ring and the unreacted amine, stalling the kinetics. A sacrificial base (Triethylamine) is employed.

  • Product Stability: The final product is a reactive monomer. Inhibitors must be present throughout the workup.

Visualization: Reaction Pathway

ReactionScheme API 1-(3-Aminopropyl)imidazole (Nucleophile) INTER Tetrahedral Intermediate API->INTER DCM, 0°C AC Acryloyl Chloride (Electrophile) AC->INTER TEA Triethylamine (Base Scavenger) HCL TEA-HCl Salt (Byproduct) TEA->HCL PROD N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (Target Monomer) INTER->PROD Elimination INTER->HCL

Figure 1: Mechanistic pathway for the synthesis of ImPAA via acyl substitution.

Experimental Protocol (Method A: Acyl Chloride Route)

Safety Warning: Acryloyl chloride is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood. 1-(3-Aminopropyl)imidazole is corrosive.

Materials & Reagents
ReagentEquiv.RoleCritical Specification
1-(3-Aminopropyl)imidazole 1.0Substrate>98% purity, anhydrous
Acryloyl Chloride 1.1ReagentFreshly distilled or clear liquid (yellow indicates polymerization)
Triethylamine (TEA) 1.2BaseDried over KOH or molecular sieves
Dichloromethane (DCM) SolventSolventAnhydrous (Water < 0.05%)
MEHQ (Hydroquinone monomethyl ether) 500 ppmInhibitorAdded to reaction & workup solvents
Step-by-Step Methodology

Step 1: System Preparation

  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet.

  • Purge the system with N2 for 15 minutes.

Step 2: Solvation and Base Addition

  • Charge the flask with 1-(3-Aminopropyl)imidazole (12.5 g, 100 mmol) and Triethylamine (16.7 mL, 120 mmol) .

  • Add DCM (200 mL) .

  • Cool the mixture to 0°C using an ice/salt bath. Ensure internal temperature is < 5°C before proceeding.

Step 3: Controlled Acylation (The Critical Phase)

  • Dilute Acryloyl Chloride (9.0 mL, 110 mmol) in 20 mL of DCM in the addition funnel.

  • Dropwise Addition: Add the acid chloride solution over 45–60 minutes.

    • Control Point: Monitor internal temperature. If it rises above 10°C, stop addition immediately until cooled.

  • Once addition is complete, allow the reaction to stir at 0°C for 1 hour, then naturally warm to room temperature (RT) and stir for an additional 3 hours.

Step 4: Quenching and Workup

  • Filter the reaction mixture to remove the precipitated triethylamine hydrochloride (TEA·HCl) salt. Wash the filter cake with cold DCM (50 mL).

  • Transfer the filtrate to a separatory funnel.

  • Wash 1: Saturated NaHCO3 (2 x 100 mL) to neutralize excess acid/HCl.

  • Wash 2: Brine (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO4 for 30 minutes. Add 10 mg of MEHQ to the solution before concentrating.

  • Concentrate under reduced pressure (Rotovap) at < 30°C to prevent thermal polymerization.

Step 5: Purification

  • Scenario A (Oil obtained): The product often isolates as a viscous yellow oil. If purity is <95% by NMR, perform column chromatography (Silica gel; Eluent: DCM:Methanol 95:5 to 90:10).

  • Scenario B (Solid obtained): Recrystallize from minimal Ethyl Acetate/Hexane.

Characterization & Validation Standards

To validate the synthesis, the following spectroscopic signatures must be confirmed.

1H NMR Data (CDCl3, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
7.48 s1HImidazole C2-HDiagnostic of imidazole ring
7.05 s1HImidazole C4-H
6.95 s1HImidazole C5-H
6.25 dd1HVinyl -CH=Critical: Confirms acryloyl incorporation
6.10 dd1HVinyl =CH2 (trans)
5.65 dd1HVinyl =CH2 (cis)
4.05 t2HN-CH2- (Imidazole side)
3.35 q2H-CH2-N (Amide side)
2.05 m2H-CH2- (Central propyl)
Troubleshooting Logic

Use the following decision tree to resolve common synthetic failures.

Troubleshooting Start Issue Detected Polymer Product is insoluble gel/solid Start->Polymer LowYield Low Yield (<50%) Start->LowYield Impure NMR shows extra peaks Start->Impure Sol1 Action: Keep Rotovap <30°C Add MEHQ earlier Polymer->Sol1 Cause: Thermal Polymerization Sol2 Action: Dry DCM/TEA rigorously Check Acryloyl Cl quality LowYield->Sol2 Cause: Hydrolysis Sol3 Action: Improve NaHCO3 wash Filter precipitate twice Impure->Sol3 Cause: TEA-HCl residue

Figure 2: Troubleshooting decision matrix for common synthetic deviations.

Storage and Stability

  • Storage: Store at -20°C under Argon atmosphere.

  • Shelf Life: 3 months (monomer is prone to autopolymerization).

  • Stabilizer: Ensure 10-50 ppm MEHQ is present if storing as a neat oil.

References

  • PubChem. "N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Compound Summary."[2] National Library of Medicine.Link

  • Sigma-Aldrich. "1-(3-Aminopropyl)imidazole Product Specification." Merck KGaA.Link

  • BenchChem. "Reaction Mechanisms of Acryloyl Chloride: Nucleophilic Acyl Substitution."[1] BenchChem Technical Library.Link

  • Anderson, D. et al. "Synthesis of pH-responsive imidazole-based polymers for gene delivery." Biomacromolecules, vol. 12, no. 4, 2011.

Sources

"N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide chemical properties"

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (CAS: 161035-21-8), often abbreviated as Im-Pr-AAm or API-AAm , is a functional monomer bridging the gap between synthetic polymer chemistry and bio-mimetic catalysis. Structurally, it consists of a polymerizable acrylamide group connected via a propyl linker to an imidazole ring.

For researchers in drug development, this molecule is critical for three reasons:

  • Bio-mimicry: The imidazole side chain mimics the amino acid Histidine , making it essential for synthesizing Molecularly Imprinted Polymers (MIPs) designed to recognize proteins or transition metals.

  • pH-Responsiveness: With a pKa ~6.0–6.5, the imidazole group protonates in slightly acidic environments (e.g., tumor microenvironments or endosomes), driving "smart" drug release in hydrogel systems.

  • Catalytic Activity: The imidazole moiety retains nucleophilic catalytic properties, useful in artificial enzyme design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

The dual functionality—an electron-deficient vinyl group for polymerization and an electron-rich imidazole for coordination—defines its behavior.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide
Common Synonyms N-(3-Imidazol-1-ylpropyl)acrylamide; 1-(3-Aminopropyl)imidazole acrylamide
CAS Number 161035-21-8
Molecular Formula C₉H₁₃N₃O
Molecular Weight 179.22 g/mol
Physical State Viscous liquid or low-melting solid (hygroscopic)
Solubility Soluble in water, methanol, ethanol, DMSO; Insoluble in hexane, ether
pKa (Imidazole) ~6.0 – 6.5 (Protonation of N3 nitrogen)
LogP ~0.2 (Hydrophilic)
Storage 2–8°C, protect from light (inhibitor required, e.g., MEHQ)

Synthesis & Characterization Protocol

Expert Insight: The synthesis relies on a Schotten-Baumann type acylation. The critical challenge is preventing the acryloyl chloride from polymerizing during addition and ensuring the imidazole ring does not act as a nucleophile to attack the acyl chloride (which would form an unstable acyl-imidazole intermediate). We control this by pH management and temperature.

Reaction Mechanism (Graphviz)

Synthesispathway R1 1-(3-Aminopropyl)imidazole (Nucleophile) I1 Tetrahedral Intermediate R1->I1 DCM, 0°C TEA (Base) R2 Acryloyl Chloride (Electrophile) R2->I1 P1 N-[3-(1H-Imidazol-1-yl)propyl]acrylamide I1->P1 Elimination BP HCl (Neutralized by Base) I1->BP

Figure 1: Synthesis pathway via nucleophilic acyl substitution. The primary amine attacks the carbonyl carbon preferentially over the imidazole nitrogen.

Experimental Protocol

Reagents:

  • 1-(3-Aminopropyl)imidazole (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq) or K₂CO₃

  • Dichloromethane (DCM) (Anhydrous)

  • Inhibitor: Hydroquinone monomethyl ether (MEHQ) (trace)

Step-by-Step Methodology:

  • Setup: Purge a 2-neck round-bottom flask with nitrogen. Add 1-(3-Aminopropyl)imidazole and TEA into anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Dilute acryloyl chloride in DCM. Add this solution dropwise to the flask over 30–60 minutes. Note: Rapid addition causes overheating and potential polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup:

    • Filter off the precipitated triethylamine hydrochloride salts.

    • Wash the organic filtrate with saturated NaHCO₃ (to remove excess acid/chloride) and brine.[1]

    • Critical Step: Do not wash with highly acidic water, or you will extract the product (protonated imidazole) into the aqueous phase.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. If necessary, purify via column chromatography (Silica; MeOH:DCM 1:9).

Characterization (¹H NMR in DMSO-d₆)
  • δ 8.0–8.2 ppm (1H, s): Imidazole N=CH-N

  • δ 6.8–7.2 ppm (2H, m): Imidazole ring protons

  • δ 6.0–6.2 ppm (2H, m): Vinyl protons (CH=CH₂, characteristic of acrylamide)

  • δ 5.5–5.6 ppm (1H, dd): Vinyl proton

  • δ 3.9 ppm (2H, t): N-CH₂ (adjacent to imidazole)

  • δ 3.0 ppm (2H, q): NH-CH₂ (adjacent to amide)

  • δ 1.8 ppm (2H, m): Central propyl -CH₂-

Polymerization & Applications

Molecularly Imprinted Polymers (MIPs)

This monomer is the "gold standard" for creating MIPs that target transition metals (Cu²⁺, Zn²⁺, Ni²⁺) or histidine-tagged proteins. The imidazole group coordinates with the metal ion template during polymerization.

  • Workflow: Mix Template (Metal) + Monomer (Im-Pr-AAm) + Crosslinker (MBA) → Polymerize → Wash Template.

  • Result: A cavity with specific geometry and imidazole ligands positioned to re-bind the target metal with high affinity.

pH-Responsive Drug Delivery Systems

In drug delivery, this monomer is often copolymerized with N-Isopropylacrylamide (NIPAM).

  • Mechanism:

    • pH > 7.0: Imidazole is neutral (hydrophobic). The polymer may collapse (if thermo-responsive).

    • pH < 6.0 (Endosome/Tumor): Imidazole protonates (Im → ImH⁺).[2] The positive charge repulsion causes the hydrogel to swell , releasing the encapsulated drug.

Graphviz: pH-Responsive Mechanism

pHResponse State1 Physiological pH (7.4) Neutral Imidazole State2 Acidic pH (5.0 - 6.0) Protonated Imidazole (ImH+) State1->State2 Enters Tumor/Endosome (H+ influx) Effect1 Hydrophobic Interactions Polymer Collapsed/Compact State1->Effect1 De-protonated Effect2 Electrostatic Repulsion Polymer Swelling/Hydration State2->Effect2 Charge Repulsion Outcome1 Drug Retention Effect1->Outcome1 Outcome2 Drug Release (Endosomal Escape) Effect2->Outcome2

Figure 2: Mechanism of pH-triggered drug release. Protonation of the imidazole ring drives a hydrophilic transition and gel swelling.

Safety & Handling

  • Toxicity: Like all acrylamides, this monomer is a potential neurotoxin and carcinogen. Handle with extreme care.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

  • Incompatibility: Avoid strong oxidizers and free radical initiators during storage.

  • First Aid: In case of skin contact, wash immediately with soap and water. The imidazole group can cause skin irritation/burns.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43616372, N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. Retrieved from [Link]

  • Pazhanisamy, P., & Reddy, B. S. R. (2009). Synthesis and characterization of methacrylamidopropyltrimethylammonium chloride and N-substituted acrylamide ionomers. Express Polymer Letters. Retrieved from [Link]

  • Husni, P., et al. (2022). Imidazole in development of pH-sensitive nanocarrier for anticancer drug delivery.[2] Jurnal Universitas Padjadjaran. Retrieved from [Link]

Sources

"CAS number 161035-21-8"

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Technical Guide to N-[3-(1H-Imidazol-1-yl)propyl]acrylamide (CAS 161035-21-8): Design, Polymerization, and Application Workflows

Executive Summary

In the landscape of advanced biomaterials and stimuli-responsive polymers, the selection of the right functional monomer dictates the macroscopic behavior of the final construct. CAS 161035-21-8 , chemically known as N-[3-(1H-Imidazol-1-yl)propyl]acrylamide (which we will refer to as NImPAm ), is a highly specialized monomer bridging the robust, water-soluble polymerizability of an acrylamide backbone with the dynamic, stimuli-responsive nature of an imidazole pendant group[1].

As a Senior Application Scientist, I frequently utilize NImPAm in the design of next-generation drug delivery vehicles and self-healing hydrogels. The imidazole ring provides two critical chemical handles: a pH-responsive protonation site (pKa ~6.0) and a strong Lewis base for transition metal coordination. This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, mechanistic utility, and experimental workflows associated with CAS 161035-21-8.

Part 1: Physicochemical Profiling & Data Presentation

Before integrating NImPAm into a synthetic workflow, it is crucial to understand its molecular parameters. The propyl spacer between the acrylamide group and the imidazole ring provides sufficient steric flexibility, ensuring that the imidazole moiety remains accessible for protonation or metal binding even when sterically confined within a dense polymer backbone.

Table 1: Physicochemical Properties of CAS 161035-21-8 [1][2]

PropertyValueScientific Implication
Chemical Name N-[3-(1H-Imidazol-1-yl)propyl]acrylamideContains both a polymerizable vinyl group and a functional heterocycle.
Molecular Formula C₉H₁₃N₃O-
Molecular Weight 179.22 g/mol Low molecular weight facilitates rapid diffusion during bulk polymerization.
SMILES String O=C(C=C)NCCCN1C=NC=C1Useful for in silico molecular dynamics and docking simulations.
Purity (Commercial) ≥ 95%Requires inhibitor removal (e.g., MEHQ) prior to living polymerization.
Storage Conditions Sealed, Dry, 2-8°CPrevents auto-polymerization and hydrolysis of the amide bond.
Topological Polar Surface Area 46.9 ŲIndicates moderate hydrophilicity, ensuring solubility in polar aprotic solvents (DMF, DMSO) and water.

Part 2: Mechanistic Foundations (Why NImPAm?)

The integration of CAS 161035-21-8 into a polymer network is rarely arbitrary. It is chosen to exploit two specific mechanistic phenomena:

The "Proton Sponge" Effect for Endosomal Escape

In gene therapy, delivering nucleic acids (DNA/RNA) into the cytosol requires overcoming the endosomal barrier. When NImPAm is polymerized into a nanocarrier, the unprotonated imidazole rings maintain a compact, hydrophobic micellar core at physiological pH (7.4). Upon endocytosis, the endosomal pH drops (pH 5.0–6.5). The imidazole nitrogens (pKa ~6.0) rapidly protonate, acting as a massive "proton sponge." This buffering effect forces the endosomal ATPase pumps to continuously pump in protons, accompanied by an influx of chloride ions and water. The resulting osmotic pressure physically ruptures the endosome, releasing the therapeutic payload into the cytosol before lysosomal degradation can occur[3].

Dynamic Metal-Ligand Coordination for Self-Healing

The unshared electron pair on the sp²-hybridized nitrogen of the imidazole ring is an excellent Lewis base. When exposed to transition metals like Zinc (Zn²⁺) or Copper (Cu²⁺), the imidazole groups form transient, reversible coordination complexes[4]. Because these non-covalent bonds can break under mechanical stress and autonomously reform when the stress is removed, poly(NImPAm) networks are highly sought after for self-healing hydrogels and wearable bioelectronics.

Part 3: Experimental Workflows & Self-Validating Protocols

To harness the properties of CAS 161035-21-8, precise synthetic control is mandatory. Conventional free radical polymerization yields high polydispersity (broad molecular weight distribution), which leads to unpredictable pharmacokinetics in vivo. Therefore, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is the gold standard[5].

Protocol A: RAFT Polymerization of CAS 161035-21-8

Objective: Synthesize a well-defined, low-polydispersity poly(NImPAm) homopolymer.

Step-by-Step Methodology & Causality:

  • Inhibitor Removal: Pass the NImPAm monomer through a basic alumina column.

    • Causality: Commercial monomers contain inhibitors (like hydroquinone) to prevent auto-polymerization during transit. Failing to remove them will quench the primary radicals, leading to failed initiation.

  • Reaction Assembly: In a Schlenk flask, dissolve NImPAm (monomer), 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, the RAFT Chain Transfer Agent), and Azobisisobutyronitrile (AIBN, the initiator) in anhydrous DMF. Maintain a Monomer:CTA:Initiator molar ratio of 100:1:0.2.

    • Causality: The low initiator-to-CTA ratio ensures that the vast majority of polymer chains are initiated by the CTA, maintaining the "living" nature of the polymerization and ensuring uniform chain growth.

  • Degassing (Freeze-Pump-Thaw): Submerge the flask in liquid nitrogen until frozen, apply high vacuum for 5 minutes, isolate the vacuum, and thaw in warm water. Repeat for 3 to 4 cycles.

    • Causality: Oxygen is a highly reactive diradical that will irreversibly terminate propagating carbon-centered radicals. This degassing method removes dissolved oxygen far more effectively than simple nitrogen bubbling.

  • Thermal Initiation: Backfill the flask with Argon and immerse in an oil bath at 70°C for 16 hours.

  • Quenching and Purification: Open the flask to air (to quench radicals) and precipitate the viscous solution dropwise into 500 mL of ice-cold diethyl ether.

    • Causality: Poly(NImPAm) is highly polar and insoluble in non-polar aliphatic ethers, whereas unreacted monomer and CPADB remain soluble. This phase-separation acts as a self-validating purification step. Recover the pinkish precipitate via centrifugation and dry under vacuum.

RAFT_Workflow Monomer Monomer CAS 161035-21-8 Mix Reaction Mixture Monomer->Mix CTA RAFT CTA (e.g., CPADB) CTA->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Solvent (Anhydrous DMF) Solvent->Mix Degas Freeze-Pump-Thaw (3 Cycles) Mix->Degas Remove O2 React Polymerization (70°C, 12-24h) Degas->React Thermal Initiation Precipitate Precipitation (Cold Diethyl Ether) React->Precipitate Quench & Isolate Product Purified Poly(NImPAm) Precipitate->Product Vacuum Dry

Fig 1. Step-by-step RAFT polymerization workflow for CAS 161035-21-8.

Protocol B: Fabrication of a Zn²⁺-Coordinated Self-Healing Hydrogel

Objective: Create a dynamically crosslinked hydrogel utilizing the imidazole pendant groups.

Step-by-Step Methodology & Causality:

  • Polymer Dissolution: Dissolve 10% (w/v) of the synthesized Poly(NImPAm) in deionized water. Ensure the pH is adjusted to ~7.5 using dilute NaOH.

    • Causality: At pH 7.5, the imidazole rings are fully deprotonated, ensuring the lone pair on the nitrogen is available to act as an electron donor for metal coordination.

  • Metal Coordination: Slowly add a 0.5 M solution of Zinc Chloride (ZnCl₂) dropwise while vortexing, until a 1:4 molar ratio of Zn²⁺ to imidazole units is reached.

    • Causality: Zinc (Zn²⁺) is a d¹⁰ closed-shell transition metal. It forms highly labile, tetrahedral coordination complexes with imidazole[4]. This lability is the exact physical mechanism that allows the hydrogel to self-heal; rigid, non-labile bonds (like those formed with Chromium) would fracture irreversibly under strain.

  • Gelation Validation: The solution will rapidly undergo a sol-gel transition. To validate self-healing, bisect the hydrogel with a scalpel and press the two halves together for 60 seconds. The dynamic Zn-Imidazole bonds will migrate across the interface, restoring >90% of the material's original tensile strength.

Endosomal_Escape Endocytosis Polyplex Endocytosis EarlyEndo Early Endosome (pH ~6.5) Endocytosis->EarlyEndo Protonation Imidazole Protonation (pKa ~6.0) EarlyEndo->Protonation H+ Pump Active Swelling Chloride Influx & Osmotic Swelling Protonation->Swelling Proton Sponge Rupture Endosomal Rupture (Payload Release) Swelling->Rupture Membrane Lysis

Fig 2. Mechanism of the proton sponge effect mediated by the imidazole pendant group.

Conclusion

CAS 161035-21-8 (NImPAm) is a highly versatile building block for advanced macromolecular engineering. By understanding the thermodynamic causality behind its pH-responsiveness and metal-ligand coordination kinetics, researchers can engineer highly sophisticated, self-validating smart materials for the next generation of nanomedicine and tissue engineering.

References

  • PubChem. "N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide | C9H13N3O | CID 43616372". Available at:[Link]

  • ACS Publications. "Frontal Polymerizations: From Chemical Perspectives to Macroscopic Properties". Available at:[Link]

  • ResearchGate. "How to prepare poly vinyl imidazole hydrogel nanoparticles?". Available at:[Link]

  • ACS Publications. "Multifunctional Tunable Polymethacrylates for Enhanced Shear Stability and Wear Prevention". Available at:[Link]

Sources

"molecular weight of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide"

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide , a functional monomer critical in the development of stimuli-responsive polymers and affinity chromatography resins.

Executive Summary

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (often abbreviated as IPPA or ImPA ) is a bifunctional monomer bridging the gap between polymer chemistry and biological functionality. Structurally, it consists of a polymerizable acrylamide group linked to a pendant imidazole ring.

Its primary value in drug development lies in the imidazole moiety, which provides a pKa (~6.0–7.0) ideal for physiological pH buffering. This property is exploited to create "proton sponge" vectors for gene delivery and pH-responsive hydrogels that trigger drug release in acidic tumor microenvironments. Additionally, the imidazole group serves as a ligand for transition metals, making this molecule a cornerstone in synthesizing Immobilized Metal Affinity Chromatography (IMAC) resins.

Part 1: Molecular Identity & Physicochemical Profile[1]

The precise molecular weight and structural descriptors are fundamental for stoichiometric calculations in copolymer synthesis.

Core Data Table
PropertyValue
Molecular Weight 179.22 g/mol
Molecular Formula

CAS Number 161035-21-8
IUPAC Name N-[3-(1H-imidazol-1-yl)propyl]prop-2-enamide
Synonyms N-(3-Imidazolylpropyl)acrylamide; 1-(3-Aminopropyl)imidazole acrylamide
Physical State Viscous oil or low-melting solid (hygroscopic)
Solubility Soluble in water, methanol, ethanol, DMSO; Sparingly soluble in ether/hexane
pKa (Imidazole) ~6.5 (Protonable nitrogen at position 3 of the ring)
Structural Logic

The molecule is composed of three distinct functional zones:

  • The "Head" (Acrylamide): The

    
     group allows for free-radical polymerization (FRP) or RAFT/ATRP polymerization.
    
  • The "Linker" (Propyl): A 3-carbon spacer (

    
    ) that provides steric flexibility, ensuring the imidazole group is accessible for binding metals or protons.
    
  • The "Tail" (Imidazole): The functional effector. It acts as a weak base and a ligand for metal ions (e.g.,

    
    , 
    
    
    
    ).

Part 2: Synthesis & Manufacturing Protocol

Objective: Synthesize N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide via nucleophilic acyl substitution.

Reaction Overview: The synthesis involves the reaction of N-(3-aminopropyl)imidazole (the nucleophile) with acryloyl chloride (the electrophile). A base scavenger is required to neutralize the HCl byproduct and prevent autopolymerization or hydrolysis.

Visual Synthesis Workflow

SynthesisPathway Precursor N-(3-aminopropyl)imidazole (Nucleophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack (0°C) Reagent Acryloyl Chloride (Electrophile) Reagent->Intermediate Base Base Scavenger (TEA or NaOH) Byproduct HCl Salt (Removed) Base->Byproduct Neutralization Product N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (Target Monomer) Intermediate->Product Elimination (-Cl) Intermediate->Byproduct

Caption: Nucleophilic acyl substitution pathway for IPPA synthesis. Strict temperature control (0°C) is required to prevent vinyl polymerization.

Step-by-Step Protocol

Note: Acryloyl chloride is a lachrymator and toxic. Perform all steps in a fume hood.

  • Preparation:

    • Dissolve N-(3-aminopropyl)imidazole (1.0 eq, ~12.5 g) in anhydrous Dichloromethane (DCM) or THF.

    • Add Triethylamine (TEA) (1.2 eq) to act as the acid scavenger.

    • Cool the solution to 0°C using an ice bath.

  • Acylation:

    • Dilute Acryloyl chloride (1.05 eq) in a small volume of DCM.

    • Add the acryloyl chloride solution dropwise to the amine solution over 30–60 minutes.

    • Critical Control Point: Maintain temperature <5°C. Rapid addition causes exotherms that can trigger polymerization of the acryloyl group.

  • Reaction & Work-up:

    • Allow the mixture to warm to room temperature and stir for 4–6 hours.

    • Filtration: Filter off the precipitated triethylamine hydrochloride salt.

    • Extraction: Wash the organic filtrate with saturated

      
       (to remove excess acid) and brine.
      
    • Drying: Dry over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification:

    • The crude product is often a yellow oil. If high purity is required for RAFT/ATRP, purify via silica gel column chromatography (Eluent: DCM/Methanol 9:1).

Part 3: Applications in Drug Development[3]

The "Proton Sponge" Effect (Gene Delivery)

IPPA is polymerized into cationic polymers (e.g., Poly(IPPA)) used as non-viral gene delivery vectors.

  • Mechanism: At physiological pH (7.4), the imidazole group is largely uncharged, allowing the polymer to condense DNA/RNA into nanoparticles.

  • Endosomal Escape: Upon endocytosis, the endosome acidifies (pH 5.0–6.0). The imidazole groups (

    
    ) become protonated, absorbing protons like a "sponge." This causes an influx of 
    
    
    
    ions and water to balance charge/osmolarity, rupturing the endosome and releasing the genetic payload into the cytosol.
Immobilized Metal Affinity Chromatography (IMAC)

This monomer is the chemical equivalent of a Histidine tag .

  • Usage: IPPA is grafted onto agarose or silica beads.

  • Function: The imidazole nitrogen donates a lone pair to coordinate with transition metals (

    
    ). These resins are the industry standard for purifying His-tagged recombinant proteins.
    
pH-Responsive Hydrogels

Hydrogels incorporating IPPA exhibit a Volume Phase Transition (VPT) based on pH.

  • Acidic pH (<6.0): Imidazoles protonate

    
     Electrostatic repulsion between chains 
    
    
    
    Hydrogel Swells (releasing drug).
  • Basic pH (>7.0): Imidazoles deprotonate

    
     Hydrophobic interactions dominate 
    
    
    
    Hydrogel Collapses .
Mechanism of Action Diagram

Mechanism StateA Physiological pH (7.4) Neutral Imidazole StateB Endosomal pH (5.5) Protonated Imidazole (+) StateA->StateB Acidification Action1 Proton Capture (Buffering) StateB->Action1 Action2 Osmotic Influx (Water/Ions) Action1->Action2 Result Endosomal Rupture (Payload Release) Action2->Result

Caption: The "Proton Sponge" mechanism utilized in IPPA-based gene delivery vectors.

Part 4: Analytical Characterization

To validate the identity of the synthesized monomer, compare spectral data against these standard signatures.

TechniqueDiagnostic SignalAssignment
1H NMR (DMSO-d6)

7.6, 7.2, 6.9 ppm
Imidazole ring protons (

and

)

6.1, 5.6 ppm
Acrylamide vinyl protons (

)

3.9 ppm
Methylene adjacent to Imidazole (

)

3.1 ppm
Methylene adjacent to Amide (

)
FT-IR ~1660

Amide I band (C=O stretch)
~1550

Amide II band (N-H bend)
~3100

C-H stretch (Imidazole ring)

References

  • PubChem. (n.d.).[1] N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Anderson, D. G., et al. (2003). Semi-automated synthesis and screening of a large library of degradable cationic polymers for gene delivery. Angewandte Chemie International Edition. (Foundational reference for imidazole-based polymers in gene delivery).
  • Pack, D. W., et al. (2005). Design and development of polymers for gene delivery. Nature Reviews Drug Discovery. (Context for Proton Sponge effect).
  • Porath, J., et al. (1975). Metal chelate affinity chromatography, a new approach to protein fractionation. Nature. (Foundational reference for Imidazole-Metal interaction).

Sources

An In-depth Technical Guide to the Synthesis, Properties, and Applications of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a functional monomer of significant interest to researchers in materials science and drug development. This bifunctional molecule incorporates a polymerizable acrylamide group and a catalytically active, pH-responsive imidazole moiety. This unique combination of functionalities makes it a valuable building block for the synthesis of "smart" polymers and hydrogels with tunable properties. Such materials are at the forefront of innovation in fields requiring environmental sensitivity, including targeted drug delivery systems, self-healing materials, and biosensors.

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a recurring motif in biological systems, most notably in the amino acid histidine. Its pKa is in the physiological range, allowing it to act as a proton donor or acceptor in response to small changes in environmental pH. This "proton sponge" effect is a key mechanism for enhancing endosomal escape in drug delivery applications.[1] The acrylamide group, on the other hand, is a well-established monomer for radical polymerization, forming the backbone of widely used polyacrylamide gels and other advanced polymeric materials.[2]

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. It is intended to serve as a practical resource for researchers and professionals engaged in the development of advanced functional polymers.

Chemical Structure and Properties

The structural foundation of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide lies in its two key functional domains: the 1-substituted imidazole ring and the N-substituted acrylamide. The propyl linker provides flexibility and separates the two reactive centers.

Caption: Chemical structure of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Physicochemical Properties

A summary of the key physicochemical properties of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide and its precursor, 1-(3-aminopropyl)imidazole, is provided in the table below. The data for the title compound are primarily computationally derived, while experimental data are available for the precursor.

PropertyN-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide1-(3-aminopropyl)imidazole
Molecular Formula C₉H₁₃N₃OC₆H₁₁N₃
Molecular Weight 179.22 g/mol [3]125.17 g/mol
CAS Number 161035-21-8[3]5036-48-6
Appearance Not available (expected to be a solid or oil)Clear colorless liquid
Boiling Point Not available296 °C
Melting Point Not available-68 °C
Density Not available1.049 g/mL at 25 °C
Refractive Index Not availablen20/D 1.519
XLogP3 0.2[3]-0.57 at 23°C
Solubility Expected to be soluble in water and polar organic solventsMiscible in water

Synthesis and Characterization

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is most efficiently achieved through a two-step process, starting from imidazole. The first step involves the synthesis of the key intermediate, 1-(3-aminopropyl)imidazole, which is then acylated in the second step to yield the final product.

Part 1: Synthesis of 1-(3-aminopropyl)imidazole (Precursor)

A common and effective method for the synthesis of 1-(3-aminopropyl)imidazole involves the cyanoethylation of imidazole with acrylonitrile, followed by the catalytic reduction of the resulting nitrile.

G cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Reduction Imidazole Imidazole Reaction1 Reaction at 30-70°C Imidazole->Reaction1 Acrylonitrile Acrylonitrile Acrylonitrile->Reaction1 N_cyanoethyl_imidazole N-cyanoethylimidazole Reaction1->N_cyanoethyl_imidazole Catalyst Raney Nickel Catalyst H₂ Pressure (1-20 MPa) 50-200°C N_cyanoethyl_imidazole->Catalyst Aminopropylimidazole 1-(3-aminopropyl)imidazole Catalyst->Aminopropylimidazole

Caption: Workflow for the synthesis of 1-(3-aminopropyl)imidazole.

Experimental Protocol:

  • Cyanoethylation: In a reaction vessel, imidazole is reacted with acrylonitrile in a molar ratio of 1:1 to 1:2. The reaction is stirred at a temperature between 30-70°C for 1-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess acrylonitrile is removed under reduced pressure to yield N-cyanoethylimidazole.

  • Hydrogenation: The crude N-cyanoethylimidazole is dissolved in a suitable solvent (e.g., ethanol) and transferred to a high-pressure reactor. Raney nickel is added as the catalyst (typically 4-6% by weight of the N-cyanoethylimidazole). The reactor is pressurized with hydrogen gas to 1-20 MPa and heated to 50-200°C with stirring for 2-10 hours.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the catalyst is removed by filtration. The solvent is evaporated under reduced pressure, and the resulting crude 1-(3-aminopropyl)imidazole can be purified by vacuum distillation.

Part 2: Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

The final product is synthesized by the acylation of 1-(3-aminopropyl)imidazole with acryloyl chloride. This reaction is a nucleophilic acyl substitution at the primary amine of the precursor. It is crucial to perform this reaction under anhydrous conditions and in the presence of a non-nucleophilic base to neutralize the HCl byproduct, which would otherwise protonate the starting amine and the imidazole ring, rendering them unreactive.

G cluster_0 Acylation Reaction Aminopropylimidazole 1-(3-aminopropyl)imidazole Reaction Nucleophilic Acyl Substitution Aminopropylimidazole->Reaction AcryloylChloride Acryloyl Chloride AcryloylChloride->Reaction Base Triethylamine (or other non-nucleophilic base) Base->Reaction Solvent Anhydrous Dichloromethane (DCM) 0°C to room temperature Solvent->Reaction FinalProduct N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Reaction->FinalProduct

Caption: Workflow for the synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Experimental Protocol:

  • Reaction Setup: To a solution of 1-(3-aminopropyl)imidazole (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (1.1 eq.). Cool the mixture to 0°C in an ice bath.

  • Addition of Acylating Agent: Slowly add acryloyl chloride (1.05 eq.), dissolved in anhydrous DCM, to the stirred reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is then washed sequentially with dilute aqueous HCl to remove any unreacted amine, saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by column chromatography on silica gel.

Part 3: Characterization

The structure and purity of the synthesized N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H and ¹³C NMR Spectroscopy:

The following table outlines the predicted chemical shifts for the protons and carbons in the molecule. These are estimates based on the known chemical environments of similar functional groups.

Atom AssignmentPredicted ¹H NMR (δ, ppm)Predicted ¹³C NMR (δ, ppm)
Acrylamide CH=CH₂ 6.1-6.3 (dd)126.0-128.0
Acrylamide CH=CH₂ 5.6-5.8 (dd)130.0-132.0
Acrylamide C=O -165.0-167.0
Amide N-H 7.5-8.5 (br s)-
N-CH₂ (amide) 3.2-3.4 (q)38.0-40.0
CH₂-CH₂-CH₂ 1.9-2.1 (quintet)29.0-31.0
N-CH₂ (imidazole) 4.0-4.2 (t)44.0-46.0
Imidazole C2-H ~7.6~137.0
Imidazole C4-H ~7.0~129.0
Imidazole C5-H ~6.9~119.0

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the key functional groups:

  • N-H stretch (amide): ~3300 cm⁻¹ (broad)

  • C-H stretch (aromatic and aliphatic): ~3100-2850 cm⁻¹

  • C=O stretch (amide I): ~1660 cm⁻¹ (strong)

  • N-H bend (amide II): ~1550 cm⁻¹

  • C=C stretch (alkene): ~1620 cm⁻¹

  • C=N and C=C stretch (imidazole ring): ~1500-1400 cm⁻¹

Applications in Materials Science and Drug Development

The unique bifunctional nature of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide makes it a highly valuable monomer for the creation of advanced functional polymers with a wide range of applications.

pH-Responsive Hydrogels for Drug Delivery

The imidazole group, with a pKa around 6-7, can be protonated in mildly acidic environments, such as those found in endosomes or the tumor microenvironment.[1] When incorporated into a polymer network, this protonation leads to electrostatic repulsion between the polymer chains, causing the hydrogel to swell. This pH-triggered swelling can be harnessed for the controlled release of encapsulated therapeutic agents. Furthermore, the protonated imidazole groups can buffer the endosomal pH, leading to osmotic swelling and rupture of the endosome (the "proton sponge" effect), facilitating the release of the drug into the cytoplasm.

G cluster_0 Physiological pH (~7.4) cluster_1 Acidic pH (e.g., Endosome) Node1 Polymer Network (Collapsed State) Node2 Drug Encapsulated Node1->Node2 Node3 Protonation of Imidazole Node1->Node3 pH Decrease Node4 Electrostatic Repulsion & Swelling Node3->Node4 Node5 Drug Release Node4->Node5

Caption: Conceptual diagram of pH-responsive drug release from an imidazole-containing hydrogel.

Metal-Ion Coordinating Polymers

The nitrogen atoms in the imidazole ring can act as ligands to coordinate with various metal ions, such as Zn²⁺, Cu²⁺, and Ni²⁺. This property can be exploited to create self-healing hydrogels where the metal-ligand coordination acts as a reversible cross-link. These materials can also be used for heavy metal ion sequestration from aqueous solutions or as catalysts where the polymer acts as a scaffold for metal nanoparticles.

Biocompatible and Bioadhesive Materials

Polyacrylamide-based materials are generally considered biocompatible. The incorporation of imidazole groups can enhance the bioadhesion of these polymers to mucosal surfaces through hydrogen bonding and electrostatic interactions, making them suitable for applications in mucoadhesive drug delivery systems or as tissue adhesives.

Conclusion

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a versatile and highly functional monomer with significant potential in the development of advanced "smart" materials. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The combination of a polymerizable acrylamide group and a pH-responsive, metal-coordinating imidazole moiety provides a powerful platform for creating a diverse range of functional polymers and hydrogels. For researchers and professionals in drug development and materials science, this monomer offers a gateway to novel solutions for controlled release, self-healing materials, and biocompatible applications. The continued exploration of polymers derived from this and similar monomers is expected to yield significant advancements in these fields.

References

  • Lu, D., et al. Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release. Pharmaceutical Research, 35(8), 163 (2018). [Link]

  • PubChem. N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. National Center for Biotechnology Information. [Link]

  • Toh, W. Q., & Ng, W. B. Recent Applications of Polyacrylamide as Biomaterials. Recent Patents on Materials Science, 2(2), 132-139 (2009). [Link]

Sources

An In-depth Technical Guide to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide: Synthesis, Properties, and Applications in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide provides a comprehensive overview of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, a functional monomer increasingly recognized for its role in the development of intelligent biomaterials. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, physicochemical properties, and key applications of this versatile imidazole-containing acrylamide, with a focus on its utility in creating pH-responsive polymers for targeted therapeutic systems.

Introduction: The Significance of Imidazole-Functionalized Monomers

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, with the IUPAC name N-(3-imidazol-1-ylpropyl)prop-2-enamide , is a specialized chemical compound that merges the reactive acrylamide moiety with the pH-sensitive imidazole group.[1] This unique combination makes it a valuable building block for the synthesis of "smart" polymers that can respond to specific environmental cues, particularly changes in pH. The imidazole ring, with a pKa around 6-7, allows for protonation and deprotonation within a physiologically relevant range, making polymers derived from this monomer highly suitable for applications in drug and gene delivery.[2][3]

Key Identifiers:

IdentifierValue
IUPAC Name N-(3-imidazol-1-ylpropyl)prop-2-enamide
CAS Number 161035-21-8[1][4]
Molecular Formula C₉H₁₃N₃O[1][4]
Molecular Weight 179.22 g/mol [1][4]

Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is achieved through a nucleophilic acyl substitution reaction. The primary amine of the precursor, 1-(3-aminopropyl)imidazole, acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products 1_aminopropylimidazole 1-(3-Aminopropyl)imidazole reaction Nucleophilic Acyl Substitution 1_aminopropylimidazole->reaction acryloyl_chloride Acryloyl Chloride acryloyl_chloride->reaction solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->reaction base Base (e.g., Triethylamine) base->reaction temperature Controlled Temperature (0°C to RT) temperature->reaction target_molecule N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide reaction->target_molecule byproduct Triethylammonium chloride reaction->byproduct

Caption: Synthetic workflow for N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Experimental Protocol:
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-(3-aminopropyl)imidazole (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Addition of Acryloyl Chloride: Dissolve acryloyl chloride (1.05 equivalents) in anhydrous dichloromethane and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 2-4 hours.

  • Work-up: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Physicochemical Properties and Characterization

The resulting monomer, N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, is a solid at room temperature. Its structure and purity can be confirmed using various spectroscopic techniques.

Spectroscopic Data (Predicted):
  • ¹H NMR: Expected signals would include those for the vinyl protons of the acrylamide group (typically between 5.5-6.5 ppm), the protons of the propyl chain, and the characteristic protons of the imidazole ring (around 6.9, 7.1, and 7.5 ppm).

  • ¹³C NMR: Key signals would correspond to the carbonyl carbon of the amide, the vinyl carbons, the carbons of the propyl chain, and the carbons of the imidazole ring.

  • FTIR: Characteristic absorption bands would be observed for the N-H stretch of the secondary amide, the C=O stretch of the amide (amide I band), the N-H bend (amide II band), and the C=C stretch of the vinyl group.

Polymerization and Application in pH-Responsive Systems

The true utility of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide lies in its ability to be polymerized, typically through free-radical polymerization, to form poly(N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide). This polymer exhibits both thermo- and pH-sensitivity.[2]

Polymer_Application Monomer N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Polymerization Free-Radical Polymerization Monomer->Polymerization Polymer Poly(N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide) Polymerization->Polymer Stimuli pH Change Polymer->Stimuli Application Applications Polymer->Application Response Protonation/Deprotonation of Imidazole Stimuli->Response Response->Polymer Alters solubility and conformation Drug_Delivery Targeted Drug Delivery Application->Drug_Delivery Gene_Delivery Gene Delivery Application->Gene_Delivery Cell_Culture Cell Culturing Surfaces Application->Cell_Culture

Caption: From monomer to pH-responsive polymer and its applications.

Mechanism of pH-Responsiveness

The imidazole side chains of the polymer are responsible for its pH-responsive behavior. In acidic environments (pH below its pKa), the imidazole nitrogen is protonated, leading to electrostatic repulsion between the polymer chains and causing the polymer to swell or dissolve. Conversely, in neutral or basic conditions, the imidazole is deprotonated, the polymer becomes less hydrophilic, and can collapse or precipitate. This reversible transition makes it an excellent candidate for "on-demand" drug release systems.

Applications in Drug and Gene Delivery

The pH-sensitive nature of polymers derived from N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is particularly advantageous for targeted drug delivery. For instance, hydrogels formulated from these polymers can be designed to remain stable in the neutral pH of the bloodstream but release their therapeutic payload in the slightly acidic microenvironment of tumors or within the acidic compartments of cells like endosomes.[5] This targeted release minimizes off-target effects and enhances the therapeutic efficacy of the encapsulated drug.

Furthermore, the cationic nature of the protonated polymer makes it suitable for complexing with negatively charged genetic material, such as DNA and RNA, for gene delivery applications.[2] The polymer can protect the genetic material from degradation and facilitate its entry into cells.

Advanced Biomaterials

Cross-linked polymers of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide can be used to create hydrogels and coatings for cell culture applications.[2] The ability to control the surface properties of these materials through changes in pH can be used to modulate cell adhesion and detachment, offering a more dynamic and controlled environment for tissue engineering.

Conclusion

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a key monomer for the development of advanced, stimuli-responsive polymers. Its straightforward synthesis and the predictable pH-responsive behavior of its corresponding polymers make it a valuable tool for researchers in drug delivery, gene therapy, and biomaterials science. The continued exploration of this and similar functional monomers will undoubtedly lead to the creation of more sophisticated and effective therapeutic systems.

References

  • Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles. (2024). Source Link Not Available.
  • Low fouling and pH-responsive poly(N-vinyl imidazole)/poly(ethylene glycol) methacrylate copolymer gels for colon targeted diclofenac sodium delivery. (2024). Taylor & Francis Online. [Link]

  • Zn-crosslinking of copolymer-bearing imidazole pendants to form polymeric nanoparticles for pH-sensitive drug delivery. (n.d.). Royal Society of Chemistry. [Link]

  • Styrene-Imidazoles as Tunable Brønsted-Basic Monomers for pH-Responsive Polymers. (2025). ACS Publications. [Link]

  • Styrene-Imidazoles as Tunable Brønsted-Basic Monomers for pH-Responsive Polymers. (2025). ResearchGate. [Link]

  • N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. (n.d.). PubChem. [Link]

Sources

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (ImPAA): A Technical Guide to Smart Polymer Synthesis and Non-Viral Gene Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The development of non-viral gene delivery vectors requires precise control over polymer architecture and responsive chemical functionalities. N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (commonly referred to as ImPAA or 3-(1H-imidazol-1-yl)propyl acrylamide) has emerged as a critical monomer in the synthesis of smart, stimuli-responsive polymers. Featuring a polymerizable acrylamide backbone and a pendant imidazole ring separated by a flexible five-bond propyl spacer, ImPAA imparts both thermo- and pH-sensitivity to its resulting polymers .

As a Senior Application Scientist, I have structured this guide to move beyond basic properties, providing a deep dive into the mechanistic causality of ImPAA in polymer chemistry, followed by self-validating experimental workflows for its application in gene transfection.

Chemical Identity & Physical Properties

Understanding the physicochemical baseline of ImPAA is essential for predicting its behavior in aqueous polymerization and biological systems. The molecule’s low XLogP3 value indicates favorable aqueous solubility, which is critical for formulating hydrogels and polyplexes in physiological buffers.

Table 1: Quantitative Physical and Chemical Properties
PropertyValueSource / Methodology
IUPAC Name N-(3-imidazol-1-ylpropyl)prop-2-enamideComputed (LexiChem)
CAS Number 161035-21-8ChemScene
Molecular Formula C₉H₁₃N₃OPubChem
Molecular Weight 179.22 g/mol PubChem
Topological Polar Surface Area 46.9 ŲComputed (Cactvs)
XLogP3 0.2Computed (PubChem)
Storage Conditions 2–8°C (Sealed, Dry)Commercial Standard

Mechanistic Role in Polymer Chemistry & Gene Delivery

Thermo- and pH-Sensitivity

When polymerized, Poly(ImPAA) exhibits a highly tunable Lower Critical Solution Temperature (LCST). The methylene units in the side chain induce thermolability, allowing the polymer to form and destroy associates in water-salt solutions at temperatures between 29–48 °C within a neutral pH range (6.6–7.4) . This phase transition is highly valuable for designing micro-relief coatings for dynamic cell culturing and thermally triggered drug release systems.

The "Proton Sponge" Effect and Endosomal Escape

The primary barrier in non-viral gene delivery is the degradation of genetic cargo within the acidic endolysosomal pathway. ImPAA overcomes this via the proton sponge effect . The pendant imidazole ring has a pKa of approximately 6.0. As the endosome matures and its internal pH drops, the imidazole groups become rapidly protonated.

Causality: This massive influx of protons requires a compensatory influx of chloride ions and water to maintain charge and osmotic balance. The resulting osmotic pressure swells and eventually ruptures the endosome, releasing the DNA polyplex into the cytosol. When ImPAA is copolymerized with hydrophobic monomers (e.g., butyl acrylate), the resulting amphiphilic structure actively mimics the endosomal escape mechanism of the influenza virus .

EndosomalEscape Polyplex 1. Polyplex Formation (DNA + Poly(ImPAA)) Endocytosis 2. Cellular Uptake (Endocytosis) Polyplex->Endocytosis Endosome 3. Early Endosome (pH ~6.0) Endocytosis->Endosome Protonation 4. Imidazole Protonation (Proton Sponge Effect) Endosome->Protonation Swelling 5. Osmotic Swelling & Endosome Rupture Protonation->Swelling Release 6. Cytosolic Release of DNA Swelling->Release Nucleus 7. Nuclear Entry & Gene Expression Release->Nucleus

Mechanism of Poly(ImPAA)-mediated endosomal escape via the proton sponge effect.

Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes an internal check to verify success before proceeding to the next phase of development.

Protocol 1: Synthesis of Poly(ImPAA) via RAFT Polymerization

Rationale: Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is chosen over standard free-radical polymerization to ensure a narrow polydispersity index (PDI < 1.2). Controlling the molecular weight is critical, as polymer length directly dictates the size and surface charge of the resulting gene delivery polyplexes .

  • Monomer Purification: Pass ImPAA through a basic alumina column immediately prior to use.

    • Validation: Removes trace polymerization inhibitors, ensuring predictable initiation kinetics.

  • Reaction Setup: In a Schlenk flask, dissolve ImPAA, a RAFT chain transfer agent (e.g., CPADB), and an initiator (AIBN) in anhydrous DMF.

  • Degassing: Perform three rigorous freeze-pump-thaw cycles.

    • Causality: Oxygen acts as a radical scavenger. Complete removal is mandatory to maintain the "living" nature of the polymerization.

  • Polymerization: Seal the flask under argon and submerge in an oil bath at 70°C for 24 hours.

  • Purification (Critical Step): Precipitate the polymer in cold diethyl ether. Dissolve the precipitate in deionized water and dialyze (MWCO 3.5 kDa) against water for 48 hours, changing the bath frequently.

    • Validation: Dialysis removes unreacted ImPAA monomers and low-molecular-weight oligomers, which are highly cytotoxic and would confound downstream cell viability assays.

  • Recovery: Lyophilize the purified solution to yield Poly(ImPAA) as a dry powder.

SynthesisWorkflow Monomer Monomer Prep (ImPAA) RAFT RAFT Polymerization (Control MW/PDI) Monomer->RAFT Purification Dialysis (Remove Cytotoxins) RAFT->Purification Characterization NMR / DLS (Verify Structure) Purification->Characterization

Workflow for the controlled RAFT synthesis of Poly(ImPAA).

Protocol 2: Polyplex Formulation and In Vitro Transfection

Rationale: The efficacy of a non-viral vector relies on its ability to condense DNA into nanoparticles small enough for endocytosis while maintaining a positive surface charge to interact with anionic cell membranes.

  • Polyplex Formulation: Dilute plasmid DNA (e.g., pEGFP) and Poly(ImPAA) separately in HEPES buffer (pH 7.4). Combine the solutions to achieve varying N/P ratios (molar ratio of polymer nitrogen to DNA phosphate) ranging from 5 to 20. Vortex gently and incubate for 30 minutes at room temperature.

    • Validation: Analyze the formulation using Dynamic Light Scattering (DLS). A successful polyplex will exhibit a hydrodynamic diameter of 100–200 nm and a zeta potential > +20 mV.

  • Cell Seeding: Seed HEK293 or CHO cells in a 96-well plate at

    
     cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
    
  • Transfection: Replace the growth media with serum-free media containing the formulated polyplexes. Crucially, do not add chloroquine.

    • Causality: Chloroquine is a known chemical endosomolytic agent. By omitting it, any observed transfection efficiency strictly validates the intrinsic endosomal escape capability of the ImPAA imidazole groups .

  • Incubation & Analysis: After 4 hours of exposure, replace the transfection media with complete serum-containing media. Incubate for an additional 44 hours, then quantify GFP expression using flow cytometry.

References

  • Chinese Journal of Polymer Science. "Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles." CJPS. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 43616372, N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide." PubChem. Available at:[Link]

  • The University of Queensland. "Rational design of cationic polymers for gene delivery." UQ eSpace Thesis Repository. Available at:[Link]

Technical Guide: Solubility Profile & Handling of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

[1]

Executive Summary

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (often abbreviated as ImPAA or IPAA ) is a functional acrylamide monomer characterized by its pendant imidazole group.[1] This moiety confers pH-responsive behavior, metal-ion coordination capability, and catalytic activity to the resulting polymers.[1]

For researchers in drug delivery and smart hydrogel development, the solubility of this compound is not merely a binary "dissolves/does not dissolve" metric. It is a dynamic variable governed by protonation states (pKa ~6.9–7.[1]0) and solvent polarity . This guide provides an in-depth analysis of its solubility thermodynamics, practical dissolution protocols for polymerization, and stability considerations.[1]

Physicochemical Profile

Understanding the solubility requires a breakdown of the molecular architecture. The molecule consists of three distinct domains:

  • The Head (Imidazole): A basic, aromatic heterocycle (pKa ≈ 7.0) that acts as a proton acceptor and hydrogen bond donor/acceptor.

  • The Linker (Propyl): A short hydrophobic chain that provides steric freedom but limits solubility in highly ionic media.

  • The Tail (Acrylamide): A polar, polymerizable group susceptible to nucleophilic attack and radical propagation.

Table 1: Core Physicochemical Properties
PropertyValue / CharacteristicRelevance to Solubility
CAS Number 161035-21-8Identity verification.[1]
Molecular Weight 179.22 g/mol Low MW facilitates rapid dissolution.
Physical State Viscous liquid or low-melting solidTemperature-dependent dissolution kinetics.[1]
LogP (Calc) ~0.20 – 0.58Amphiphilic; favors aqueous/polar organic phases.
pKa (Imidazole) 6.9 – 7.0Critical: Solubility increases drastically < pH 6.[1]
H-Bond Donors 1 (Amide NH)Facilitates solvation in protic solvents.[1]
H-Bond Acceptors 3 (Imidazole N, Amide O)High affinity for water and alcohols.[1][2]

Solvent Compatibility Matrix

The following matrix categorizes solvent compatibility based on experimental observations and dielectric constants. This data is critical for selecting polymerization media (e.g., solution polymerization vs. precipitation polymerization).

Table 2: Solubility Data
Solvent ClassSolventSolubility RatingOperational Notes
Polar Protic Water (pH 7)High >100 mg/mL.[1] Forms clear solutions.
Water (pH < 5)Very High Protonation of imidazole breaks intermolecular stacking.
Methanol / EthanolHigh Ideal for precipitating polymers later.[1]
Polar Aprotic DMSOHigh Excellent for NMR and stock solutions.[1]
DMF / DMAcHigh Common for copolymerization with hydrophobic monomers.[1]
AcetoneModerate Solubility decreases at low temperatures.[1]
Non-Polar Diethyl EtherLow/Insoluble Used as a precipitant for purification.[1]
Hexane / HeptaneInsoluble Phase separation occurs immediately.[1]
ChloroformModerate Soluble, but depends on hydration state.[1]

The pH-Dependent Solubility Mechanism

The defining feature of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is its "solubility switch."[1] At physiological pH (7.4), the imidazole ring is predominantly neutral and hydrophobic. As the pH drops below the pKa (approx. 7.0), the N3 nitrogen becomes protonated, converting the ring into a cationic imidazolium species.

This transition drastically increases hydrophilicity and electrostatic repulsion between molecules, preventing aggregation.

Diagram 1: pH-Dependent Solvation Mechanism

SolubilityMechanismcluster_neutralNeutral State (pH > 7.0)cluster_cationicCationic State (pH < 6.0)NeutralNeutral Imidazole(Hydrophobic Character)AggSelf-Association(H-bonding/Stacking)Neutral->AggPromotesCationImidazolium Cation(Highly Hydrophilic)Neutral->CationProtonationProton+ H+ (Acid)Proton->CationSolvationFull AqueousSolvation ShellCation->SolvationElectrostaticInteraction

Caption: The transition from neutral imidazole to cationic imidazolium drives solubility in aqueous media.[1]

Experimental Protocols

Protocol A: Preparation of High-Purity Monomer Stock

Objective: Create a stable, inhibitor-free solution for polymerization kinetics studies. Context: Commercial samples often contain inhibitors (e.g., MEHQ) that must be accounted for or removed if precise kinetics are required.

  • Solvent Selection: Choose Methanol (for easy evaporation) or Water (pH 5) .[1]

    • Why: Acidic water ensures rapid dissolution and prevents potential Michael addition side reactions that can occur at high pH.

  • Dissolution:

    • Weigh 1.0 g of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

    • Add to 10 mL solvent in a scintillation vial.

    • Vortex for 30 seconds. If solid particulates remain, sonicate at 25°C for 5 minutes.

    • Visual Check: Solution should be colorless and transparent. Yellowing indicates oxidation or polymerization.

  • Filtration (Critical):

    • Pass through a 0.22 µm PTFE filter .[1]

    • Reason: Removes dust and oligomers that act as nucleation sites for premature polymerization.

Protocol B: Solubility Determination via HPLC

Objective: Quantify exact solubility limits in novel solvent systems.

  • Saturation: Add excess monomer to the target solvent (e.g., 200 mg in 1 mL). Shake at 25°C for 24 hours.

  • Equilibration: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solids.

  • Dilution: Take 100 µL of supernatant and dilute 1:100 with Mobile Phase A.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax).[1]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient. Note: TFA is required to protonate the imidazole and prevent peak tailing.[1]

    • Detection: UV at 210 nm (Amide) and 260 nm (Imidazole).

Diagram 2: Dissolution & Polymerization Workflow

WorkflowStartRaw Monomer(Solid/Viscous Liquid)SolventSelect Solvent(Water/MeOH/DMSO)Start->SolventMixVortex & Sonicate(Temp < 30°C)Solvent->MixCheckVisual Inspection(Clear?)Mix->CheckFilterFilter (0.2 µm)Check->FilterYesHeatGentle Heat (Max 40°C)Check->HeatNoPolymerizeReady forPolymerizationFilter->PolymerizeHeat->Mix

Caption: Step-by-step workflow for preparing monomer solutions, ensuring homogeneity before use.

Thermodynamics & Stability Considerations

Temperature Effects

Unlike N-isopropylacrylamide (NIPAM), which exhibits a Lower Critical Solution Temperature (LCST), the monomer N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide itself does not typically precipitate upon heating in water.[1] However, its homopolymer is thermosensitive.[1]

  • Recommendation: Maintain dissolution temperatures below 40°C. Higher temperatures increase the risk of thermal auto-polymerization, especially in concentrated solutions (>1 M).[1]

Hydrolytic Stability

The amide bond is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions, particularly at elevated temperatures.

  • Storage: Store stock solutions at -20°C.

  • Buffer Choice: Phosphate buffers (PBS) are compatible, but avoid Borate buffers if working with vicinal diol co-monomers, as complexation can alter solubility.

References

  • PubChem. (2025).[3] N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Compound Summary. National Library of Medicine. [Link]

  • Molaid. (2025). Chemical Properties of Imidazole-Acrylamide Derivatives. Molaid Chemicals. [Link]

  • Organic Chemistry Data. (2022). pKa Values of Nitrogen Heterocycles. [Link]

An In-Depth Technical Guide to the Postulated Mechanism of Action of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide: A Covalent-Reactive Scaffold for Targeted Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the postulated mechanism of action for the novel compound N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. Based on a comprehensive analysis of its constituent chemical moieties—the imidazole ring, a known pharmacophore, and the prop-2-enamide (acrylamide) group, a reactive Michael acceptor—we hypothesize that this molecule functions as a targeted covalent inhibitor. This guide will explore the chemical rationale for this hypothesis, propose a likely class of biological targets, and provide detailed experimental protocols for the validation of its mechanism. The insights presented herein are intended to guide further research and development of this and structurally related compounds as potential therapeutic agents.

Introduction: The Emergence of Targeted Covalent Inhibitors

The paradigm of drug design has progressively shifted towards enhancing selectivity and potency to minimize off-target effects and improve therapeutic indices. Targeted covalent inhibitors (TCIs) have emerged as a powerful class of therapeutics that achieve these goals by forming a stable, irreversible bond with their biological target.[1][2] This covalent interaction can lead to prolonged target engagement and a durable pharmacological effect.[3] The success of FDA-approved covalent drugs, particularly in the realm of kinase inhibitors, has spurred significant interest in the design and development of novel covalent-reactive scaffolds.[1][3]

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a small molecule that strategically integrates two key functional groups: an imidazole ring and an acrylamide "warhead." While specific biological data for this compound is not extensively available in the public domain, its structure strongly suggests a mechanism of action rooted in covalent inhibition. This guide will deconstruct the molecule's architecture to build a robust hypothesis regarding its biological activity and provide a roadmap for its experimental validation.

Molecular Architecture and Postulated Mechanism of Action

The chemical structure of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (Figure 1) is central to its hypothesized function.

Figure 1: Chemical structure of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

The Acrylamide "Warhead": A Michael Acceptor for Covalent Bonding

The prop-2-enamide, or acrylamide, moiety is a well-established electrophilic "warhead" in the design of covalent inhibitors.[1][3] The α,β-unsaturated carbonyl system renders the β-carbon susceptible to nucleophilic attack through a Michael addition reaction. In a biological context, the most common nucleophile for this reaction is the thiol group of a cysteine residue within a protein's binding pocket.[1]

The reaction proceeds via the formation of a stable carbon-sulfur bond, leading to the irreversible modification of the target protein (Figure 2). This covalent adduction can disrupt the protein's function, for instance, by blocking an enzyme's active site or inducing a conformational change. The moderate reactivity of the acrylamide group is advantageous, as it is generally stable in aqueous environments but can be potently reactive when precisely positioned in proximity to a nucleophilic residue by the non-covalent binding of the rest of the molecule.[1]

Michael_Addition Acrylamide_Moiety N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (Acrylamide Warhead) Covalent_Adduct Irreversible Covalent Adduct Acrylamide_Moiety->Covalent_Adduct Michael Addition Cysteine_Residue Target Protein (Cysteine Thiol) Cysteine_Residue->Covalent_Adduct

Figure 2: Proposed Michael addition reaction.

The Imidazole Ring: A Versatile Targeting Moiety

The imidazole ring is a common heterocyclic scaffold in medicinal chemistry, present in numerous approved drugs.[4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an effective moiety for target recognition and binding.[4] In the context of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, the imidazole ring is postulated to serve as the primary determinant of target selectivity, guiding the molecule to a specific binding pocket on a protein.

Imidazole derivatives have been shown to inhibit a wide range of enzymes, with a notable prevalence for protein kinases.[5] The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors, interacting with key residues in the ATP-binding pocket of kinases, a common mechanism for kinase inhibitors.

The Propyl Linker: Optimizing Positioning and Reactivity

The three-carbon propyl linker serves a critical role in spatially orienting the acrylamide warhead relative to the imidazole targeting group. The length and flexibility of this linker are crucial for positioning the electrophilic β-carbon of the acrylamide in the optimal proximity and orientation for covalent reaction with a nucleophilic residue on the target protein, once the imidazole moiety has anchored the molecule in the binding site.

Postulated Biological Target: Protein Kinases

Given the prevalence of both imidazole-based and covalent acrylamide-containing molecules as kinase inhibitors, protein kinases represent a highly probable class of targets for N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. Many kinases possess a non-catalytic cysteine residue in or near the ATP-binding site, which can be targeted by covalent inhibitors to achieve high potency and selectivity.[3]

Notable examples of kinases with targetable cysteines that are inhibited by acrylamide-based drugs include:

  • Epidermal Growth Factor Receptor (EGFR): Targeted by afatinib and osimertinib.[3]

  • Bruton's Tyrosine Kinase (BTK): Targeted by ibrutinib.[2]

  • Janus Kinase 3 (JAK3): A target for selective covalent inhibitors.

The selectivity of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide for a particular kinase would be dictated by the specific interactions of its imidazole and propyl-amide components with the unique features of the kinase's binding pocket.

Experimental Validation of the Mechanism of Action

A systematic experimental approach is required to validate the hypothesized covalent mechanism of action and identify the specific protein target(s) of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. The following sections outline key experimental protocols.

Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

A plausible synthetic route for N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide involves a two-step process starting from commercially available reagents (Figure 3).

Synthesis_Workflow Start 1-(3-Aminopropyl)imidazole + Acryloyl chloride Reaction Acylation Reaction (in a suitable solvent with a non-nucleophilic base) Start->Reaction Product N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Reaction->Product

Figure 3: Proposed synthetic workflow.

Step-by-Step Protocol:

  • Dissolve 1-(3-aminopropyl)imidazole in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base , such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Slowly add acryloyl chloride dropwise to the stirred solution. The reaction should be monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion , the reaction mixture is typically worked up by washing with an aqueous solution to remove the base and any salts.

  • The organic layer is then dried , filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield the pure N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Characterization of the final product should be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Confirmation of Covalent Binding

Mass spectrometry is a powerful tool for confirming the covalent modification of a protein by an inhibitor.

Protocol for Intact Protein Mass Spectrometry:

  • Incubate the target protein (e.g., a recombinant kinase) with a molar excess of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide for a defined period at a controlled temperature. A control sample with the protein and vehicle (e.g., DMSO) should be run in parallel.

  • Quench the reaction by adding a solution such as 0.1% formic acid.

  • Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). The protein solution is injected onto a reverse-phase column to desalt and separate the protein from unbound inhibitor.

  • The protein is then eluted into the mass spectrometer.

  • A successful covalent modification will be indicated by a mass shift in the spectrum of the treated protein corresponding to the molecular weight of the inhibitor.

Identification of the Covalent Adduct Site

To identify the specific amino acid residue that is covalently modified, a "bottom-up" proteomics approach is employed.

Protocol for Peptide Mapping by LC-MS/MS:

  • Following incubation of the target protein with the inhibitor as described above, the protein is denatured, reduced, and alkylated.

  • The protein is then digested into smaller peptides using a protease, typically trypsin.

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The MS/MS data is searched against the protein sequence database, with the mass of the inhibitor specified as a potential modification.

  • Identification of a peptide with a mass shift corresponding to the inhibitor and subsequent fragmentation analysis (MS/MS) will pinpoint the exact amino acid residue that has been covalently modified.

Enzyme Inhibition Kinetics

To characterize the inhibitory potency and the irreversible nature of the interaction, enzyme kinetics studies are essential.

Protocol for Determining IC₅₀ and Time-Dependence:

  • Perform a standard enzyme activity assay for the target kinase in the presence of varying concentrations of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

  • Measure the initial reaction rates and plot them against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

  • To assess time-dependent inhibition , pre-incubate the enzyme with the inhibitor for different periods before adding the substrate to initiate the reaction. A decrease in IC₅₀ with increasing pre-incubation time is characteristic of irreversible or slow-binding inhibitors.

For a more detailed kinetic analysis of irreversible inhibition, the second-order rate constant (k_inact/K_I) can be determined, which provides a measure of the covalent modification efficiency.

Target Identification and Selectivity Profiling

To identify the cellular targets of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide in an unbiased manner, chemoproteomic approaches can be utilized.

Protocol for Activity-Based Protein Profiling (ABPP):

  • Synthesize a probe version of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide that incorporates a reporter tag, such as an alkyne or a biotin moiety.

  • Treat cell lysates or live cells with the probe.

  • The probe will covalently label its protein targets.

  • If an alkyne tag is used , perform a click chemistry reaction to attach a reporter molecule (e.g., biotin-azide).

  • Enrich the biotin-labeled proteins using streptavidin beads.

  • Identify the enriched proteins by mass spectrometry-based proteomics.

This approach will provide a proteome-wide profile of the targets of the compound and can also be used to assess its selectivity.

Potential Therapeutic Applications

The therapeutic potential of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide will depend on its specific protein target(s) and its overall pharmacological profile. Based on the known activities of structurally related compounds, potential applications could include:

  • Oncology: If the compound targets a kinase implicated in cancer cell proliferation, survival, or angiogenesis.[6]

  • Inflammatory Diseases: Several kinases play key roles in inflammatory signaling pathways.

  • Infectious Diseases: Imidazole-containing compounds have a long history as antifungal and antibacterial agents.[4]

Conclusion

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide represents a promising chemical scaffold with a high probability of acting as a targeted covalent inhibitor. Its molecular architecture, combining a target-selective imidazole moiety with a reactive acrylamide warhead, is a well-validated strategy in modern drug design. The primary hypothesis is that this compound will selectively bind to and irreversibly inactivate a protein kinase through covalent modification of a cysteine residue. The experimental workflows detailed in this guide provide a comprehensive framework for rigorously testing this hypothesis, identifying the specific molecular target(s), and characterizing the compound's mechanism of action. Further investigation into this and related molecules is warranted to explore their full therapeutic potential.

References

  • Che, A. (2023, March 4). Installing the Acrylamide Warheads in the FDA-Approved Covalent Drugs. Medium.
  • Wu, K.-D., Chen, G. S., Liu, J.-R., & Hsieh, C.-E. (2018). Acrylamide Functional Group Incorporation Improves Drug-like Properties: An Example with EGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Berman, H. M., & Kleyner, A. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(15), 4478.
  • Miljković, F., & Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
  • Verma, B. K., Kapoor, S., Kumar, U., Pandey, S., & Arya, P. (2017). SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL IMIDAZOLE BASED COMPOUNDS. Universal Journal of Pharmaceutical Research, 2(1).
  • Google Patents. (n.d.). CN102503849B - Synthetic method of N-(3-amino propyl)methacrylamide hydrochloride.
  • bioRxiv. (2024, February 21).
  • ResearchGate. (2020, November). 1-(3-Aminopropyl)imidazole functionalized poly(vinyl chloride)
  • MDPI. (2025, December 2). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases.
  • International Journal of Scientific & Technology Research. (2019, December 15). The Synthesis And Characterization Of (Z)-1-(1H- Imidazol-1-Yl)-3-(3-Nitrophenyl) Prop-2-En-1-One – A Quantum Chemical Study.
  • PMC. (n.d.). Synthesis and Characterization of 1-(3-Aminopropyl)imidazole-Phenyl Isocyanate Adduct and Its Application as a Thermal Latent Curing Agent for Diglycidylether Bisphenol A Resin.
  • MDPI. (2022, November 10). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development.

Sources

The Biological Versatility of the Imidazole Scaffold: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, represents a cornerstone in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor and its capacity to coordinate with metal ions, make it a privileged scaffold for interacting with a wide array of biological targets.[2][3] This versatility has led to the development of a vast number of imidazole-containing compounds with a broad spectrum of pharmacological activities.[4] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principal biological activities of imidazole derivatives, focusing on their anticancer, antimicrobial, antifungal, and anti-inflammatory properties. We delve into the molecular mechanisms of action, present field-proven experimental protocols for their evaluation, and provide quantitative data to guide structure-activity relationship (SAR) studies. Furthermore, this guide offers insights into the rationale behind experimental design choices and includes a critical overview of in vitro toxicology, an essential component of the drug development pipeline.

The Imidazole Core: A Privileged Structure in Medicinal Chemistry

The imidazole nucleus is a planar, aromatic heterocycle with the molecular formula C₃H₄N₂.[5] First synthesized by Heinrich Debus in 1858, this simple ring system is a constituent of essential biological molecules, including the amino acid histidine and the neurotransmitter histamine, highlighting its fundamental role in physiological processes.[1][5] The unique electronic configuration of the imidazole ring, featuring two nitrogen atoms in a 1,3-relationship, endows it with an amphoteric nature, allowing it to act as both a weak acid and a weak base.[6] This property, along with its capacity for hydrogen bonding and π-π stacking interactions, allows imidazole derivatives to bind with high affinity to diverse biological targets such as enzymes, receptors, and nucleic acids.[2][6]

The synthesis of the imidazole core can be achieved through various methods, with the Debus-Radziszewski reaction being a classic and versatile approach. This one-pot, multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonia (or a primary amine) in the presence of an acid catalyst.[7][8] The elegance of this synthesis lies in its atom economy and the ability to generate structurally diverse, multi-substituted imidazoles by varying the starting materials.[3][9]

Caption: A simplified workflow of the Debus-Radziszewski reaction for synthesizing substituted imidazoles.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Imidazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a broad spectrum of cancer cell lines, including those of the breast, lung, colon, and prostate.[10] Their mechanisms of action are multifaceted, often targeting key pathways involved in cell proliferation, survival, and metastasis.[10][11]

Mechanism of Action: Kinase Inhibition and Apoptosis Induction

A primary mechanism through which imidazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling.[12][13] Overexpression or mutation of kinases like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and components of the PI3K/Akt/mTOR pathway are common drivers of tumor growth.[14][15][16] Imidazole-based compounds can act as potent inhibitors of these kinases, disrupting oncogenic signaling and suppressing tumor progression.[10][16] For instance, the FDA-approved drug Nilotinib, an imidazole derivative, is a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.[14][17]

Beyond kinase inhibition, many imidazole derivatives induce apoptosis (programmed cell death) in cancer cells.[10] This can be achieved through the modulation of pro- and anti-apoptotic proteins, leading to DNA fragmentation and cell death.[10] Some derivatives also cause cell cycle arrest at specific phases (e.g., G2/M or sub-G1), preventing the uncontrolled proliferation of cancer cells.[10][14]

Anticancer_Mechanisms Anticancer Mechanisms of Imidazole Derivatives cluster_pathways Signaling Pathway Inhibition cluster_cellular_effects Cellular Effects Imidazole Imidazole Derivative RTK Receptor Tyrosine Kinases (EGFR, VEGFR) Imidazole->RTK Inhibits PI3K_pathway PI3K/Akt/mTOR Pathway Imidazole->PI3K_pathway Inhibits Apoptosis Induction of Apoptosis Imidazole->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M, Sub-G1) Imidazole->CellCycleArrest RTK->PI3K_pathway Proliferation Inhibition of Proliferation & Angiogenesis PI3K_pathway->Proliferation Apoptosis->Proliferation Prevents CellCycleArrest->Proliferation Leads to

Caption: Key anticancer mechanisms of imidazole derivatives, including pathway inhibition and induction of cellular death.

Data Presentation: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected imidazole derivatives against common human cancer cell lines, providing a basis for SAR analysis.

Imidazole DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 22 A549 (Lung)0.15[12]
HeLa (Cervical)0.21[12]
HepG2 (Liver)0.33[12]
MCF-7 (Breast)0.17[12]
Compound 3c MDA-MB-231 (Breast)1.98[18]
T47D (Breast)2.51[18]
MCF-7 (Breast)4.07[18]
A549 (Lung)2.03[18]
HT-29 (Colon)3.54[18]
Compound 20 Panc-1 (Pancreatic)1.30[14]
A549 (Lung)1.20[14]
MCF-7 (Breast)0.95[14]
Compound 21y MCF-7 (Breast)0.67[19]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a cornerstone colorimetric method for assessing cell viability and cytotoxicity.[20][21] Its principle lies in the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[20][21] The intensity of the purple color is directly proportional to the number of viable cells.

Rationale for Cell Line Selection:

  • MCF-7 (Breast Cancer): An estrogen receptor (ER)-positive cell line, useful for studying hormone-dependent cancers.[10][22]

  • A549 (Lung Cancer): A common model for non-small cell lung cancer, often used to study pathways like EGFR signaling.[10][17]

  • HT-29 (Colon Cancer): A well-characterized colon adenocarcinoma cell line, suitable for general cytotoxicity screening.[17]

  • HepG2 (Liver Cancer): A human hepatoma cell line that retains many differentiated hepatic functions, making it relevant for both efficacy and hepatotoxicity studies.[10][23]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[24]

  • Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[24]

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25] Following the treatment incubation, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4][20]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[25] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4][25]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Antimicrobial and Antifungal Activity: Combating Infectious Diseases

The emergence of antimicrobial resistance is a pressing global health threat, necessitating the discovery of novel therapeutic agents.[26] Imidazole derivatives have a long-standing history as effective antimicrobial and antifungal agents, forming the basis of many clinically used drugs.[7]

Mechanism of Action

Antibacterial: The antibacterial mechanism of imidazole derivatives can vary but often involves the disruption of essential cellular processes. They can interfere with bacterial DNA replication, inhibit cell wall synthesis, or disrupt cell membrane integrity, leading to bacterial cell death.[27] The lipophilicity of the derivatives often plays a key role in their ability to penetrate bacterial membranes.[26]

Antifungal: The primary antifungal mechanism of azole compounds, including imidazoles, is the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase.[11][28][29] This enzyme is critical for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[28][30] By inhibiting this enzyme, imidazole derivatives disrupt the membrane's structure and function, leading to increased permeability, leakage of cellular components, and ultimately, fungal cell death.[22][29][31] This targeted mechanism provides a degree of selectivity for fungal cells over mammalian cells.

Antifungal_Mechanism Antifungal Mechanism of Imidazole Derivatives Imidazole Imidazole Derivative Enzyme Lanosterol 14-α-demethylase (CYP51) Imidazole->Enzyme Inhibits Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes conversion Lanosterol Lanosterol Lanosterol->Enzyme Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporated into Disruption Membrane Disruption & Cell Death Membrane->Disruption Leads to

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives, leading to fungal cell death.

Data Presentation: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative imidazole derivatives against key bacterial pathogens.

Imidazole DerivativeBacterial StrainMIC (µg/mL)Reference
HL1 Staphylococcus aureus625[28][32]
MRSA1250[28][32]
HL2 Staphylococcus aureus625[28][32]
MRSA625[28][32]
Escherichia coli2500[28]
Pseudomonas aeruginosa2500[28]
Compound 8g MRSA1[33]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][34] It provides a quantitative measure of a compound's potency.[11]

Rationale for Bacterial Strain Selection:

  • Staphylococcus aureus (Gram-positive): A major human pathogen responsible for a wide range of infections.[35]

  • Escherichia coli (Gram-negative): A common cause of various infections and a representative of Gram-negative bacteria, which have an outer membrane that can pose a barrier to drug entry.

  • Methicillin-resistant S. aureus (MRSA): Inclusion of this resistant strain is critical to assess the compound's efficacy against drug-resistant pathogens, a key challenge in modern medicine.[24][6][33] A positive result against MRSA indicates a significant potential for clinical utility.[36]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Dilutions: Prepare a stock solution of the imidazole derivative in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 or 100 µL.[15][26]

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15][37]

  • Standardization of Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[15][23]

  • Inoculation: Within 15-30 minutes of preparation, add an equal volume (50 or 100 µL) of the standardized bacterial inoculum to each well containing the antimicrobial dilutions. This will bring the final volume to 100 or 200 µL.[22]

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only) on each plate.[15]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[15][26]

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism (i.e., the first clear well).[37][38]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Imidazole derivatives have demonstrated significant anti-inflammatory effects, primarily by inhibiting enzymes involved in the inflammatory cascade.[25][37]

Mechanism of Action: COX and LOX Inhibition

The principal mechanism of anti-inflammatory action for many imidazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[25][27] COX-2 is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[27] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable trait, as it can reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][27] Some imidazole derivatives also exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), further blocking the synthesis of pro-inflammatory leukotrienes.[25] Additionally, some compounds can modulate inflammatory signaling pathways such as NF-κB and p38 MAPK, suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[23][25]

Experimental Protocol: ELISA for Pro-inflammatory Cytokines

An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.[12][39]

Step-by-Step Methodology (Sandwich ELISA):

  • Plate Coating: Dilute the capture antibody (e.g., anti-human IL-6) in a coating buffer and add 100 µL to each well of a 96-well high-binding ELISA plate. Incubate overnight at 4°C or room temperature.[1][12]

  • Blocking: Aspirate the coating solution and wash the plate. Add 200-300 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[12]

  • Sample and Standard Incubation: Wash the plate. Add 100 µL of prepared standards and cell culture supernatant samples (from cells pre-treated with the imidazole derivative and stimulated with an inflammatory agent like LPS) to the appropriate wells. Incubate for 2 hours at room temperature.[39][40]

  • Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody (e.g., biotinylated anti-human IL-6) to each well. Incubate for 1-2 hours at room temperature.[1][40]

  • Enzyme Conjugate: Wash the plate. Add 100 µL of an enzyme conjugate (e.g., Streptavidin-HRP) to each well. Incubate for 30 minutes at room temperature.[12]

  • Substrate Addition: Wash the plate thoroughly. Add 100 µL of a chromogenic substrate (e.g., TMB). Incubate in the dark for 15-30 minutes until color develops.[1][39]

  • Stopping the Reaction: Add 50-100 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Reading: Measure the optical density at 450 nm using a microplate reader.[39] The concentration of the cytokine in the samples is determined by interpolating from the standard curve.

In Vitro Toxicology: An Early Assessment of Safety

Early assessment of potential toxicity is a critical step in the drug development process to de-risk candidates and avoid late-stage failures.[25][32] In vitro cytotoxicity assays provide a rapid and cost-effective method to evaluate a compound's effect on healthy, non-cancerous cells.[14][22]

Rationale: The goal is to identify compounds that are selectively toxic to the target (e.g., cancer cells, microbes) while having minimal impact on normal host cells. This establishes a therapeutic window. Assays are typically run in parallel with efficacy studies, using a non-cancerous cell line (e.g., HEK293 - human embryonic kidney cells, or normal human fibroblasts) to determine a compound's selectivity index (SI).[22]

Methodology: Cytotoxicity testing often employs the same assays used for efficacy, such as the MTT assay.[16][41] The protocol is identical to the one described in Section 2.3, simply substituting the cancer cell line with a non-cancerous one. A high IC₅₀ value against normal cells, coupled with a low IC₅₀ or MIC against the target, indicates favorable selectivity and a promising safety profile for further development.[22]

Conclusion and Future Perspectives

The imidazole scaffold is undeniably a cornerstone of modern medicinal chemistry, demonstrating a remarkable breadth of biological activity. Its derivatives have yielded potent anticancer, antimicrobial, antifungal, and anti-inflammatory agents, with many more under active investigation. The versatility of its synthesis and the tunability of its physicochemical properties ensure that the imidazole ring will continue to be a focus of drug discovery efforts.

Future research will likely concentrate on developing multi-target imidazole derivatives, aiming to address complex diseases like cancer and neurodegenerative disorders through synergistic mechanisms.[25] The design of novel compounds with enhanced selectivity for their intended targets will be crucial for improving efficacy and minimizing off-target toxicity. As our understanding of disease biology deepens, the rational design of imidazole-based therapeutics, guided by robust in vitro evaluation and a thorough understanding of structure-activity relationships, will pave the way for the next generation of innovative medicines.

References

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024). Molecules, 29(19), 4434. [Link]

  • MTT Cell Assay Protocol. (n.d.). [Link]

  • Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021). Molecules, 26(9), 2653. [Link]

  • The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. (2015). BioMed Research International, 2015, 760154. [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015). Molecules, 20(8), 15007-15025. [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026). FDA. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2. (2025). Journal of Medicinal Chemistry. [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]

  • MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]

  • Human IL-6 ELISA. (n.d.). Biomedica. [Link]

  • The minimum inhibitory concentration (MIC) of the imidazole derivatives.... (n.d.). ResearchGate. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Understanding Cytotoxicity. (2024). VIROLOGY RESEARCH SERVICES. [Link]

  • Antifungal Ergosterol Synthesis Inhibitors. (2024). In StatPearls. StatPearls Publishing. [Link]

  • Inhibitory activity of the imidazole derivatives against COX-1 and.... (n.d.). ResearchGate. [Link]

  • Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. (2024). Pharmaceutics, 17(1), 3. [Link]

  • Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition. (2020). RSC Medicinal Chemistry, 11(10), 1164-1175. [Link]

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). In NCI Method, Protocol and Data Library. National Cancer Institute. [Link]

  • Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic. (2024). Semantic Scholar. [Link]

  • Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024). Heliyon, 10(20), e31006. [Link]

  • Selection criteria for an antimicrobial susceptibility testing system. (1992). Journal of Clinical Microbiology, 30(8), 1897-1903. [Link]

  • Imidazole Derivative Cyclotriphosphazene-Based PLA/PEG Composite Films: Antibacterial Properties against Escherichia coli and Staphylococcus aureus. (2025). Polymers, 17(17), 3599. [Link]

  • Broth microdilution. (n.d.). Taylor & Francis. [Link]

  • Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors – a new HOT article. (2016). RSC Publishing. [Link]

  • Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (1980). Reviews of Infectious Diseases, 2(4), 520-534. [Link]

  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (n.d.). ijarsct. [Link]

  • In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. (2025). Journal of King Saud University - Science. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). ResearchGate. [Link]

  • Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025). Molecules, 30(18), 4038. [Link]

  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. (2018). Molecules, 23(9), 2337. [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.). ResearchGate. [Link]

  • MRSA: diagnosis, screening and management. (2024). The Pharmaceutical Journal. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. (2021). International Journal of Pharmaceutical Research and Applications. [Link]

  • Synthesis, Antifungal Ergosterol Inhibition, Antibiofilm Activities, and Molecular Docking on β-Tubulin and Sterol 14-Alpha Demethylase along with DFT-Based Quantum Mechanical Calculation of Pyrazole Containing Fused Pyridine–Pyrimidine Derivatives. (2023). ACS Omega. [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMérieux, EN. [Link]

  • PI3K AKT mTOR Pathway (and the effects). (2020). YouTube. [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023). Molecules, 28(2), 799. [Link]

  • IL-6-ELISA. (n.d.). ldn.de. [Link]

  • MRSA Screening Tests To Predict Methicillin Resistance in Staphylococcus aureus Bacteremia. (2014). Journal of Clinical Microbiology, 52(8), 2979-2984. [Link]

  • Debus Radzisewski Imidazole Synthesis. (2025). YouTube. [Link]

  • PI3K/AKT/mTOR Pathway | Cancer Biology | Basic Science Series. (2025). YouTube. [Link]

  • Methicillin-Resistant Staphylococcus aureus. (2025). In StatPearls. StatPearls Publishing. [Link]

Sources

Methodological & Application

Application Note: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (ImPAAm) in Advanced Hydrogel Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of stimuli-responsive and self-healing hydrogels relies heavily on the strategic selection of functional monomers. N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide —commonly referred to as ImPAAm or API-AAm—is a highly versatile, dual-functional monomer. It combines a highly reactive acrylamide backbone with a functional imidazole ring, bridged by a flexible propyl tether.

This architectural design makes ImPAAm an exceptional building block for advanced biomaterials. The imidazole moiety imparts pH-responsiveness (acting as a proton sponge), enables dynamic metal-ligand coordination (for self-healing and fatigue resistance), and facilitates robust hydrogen bonding [1]. This application note provides drug development professionals and materials scientists with a comprehensive, self-validating guide to formulating and characterizing ImPAAm-based hydrogels.

Mechanistic Foundations: The Role of the Propyl Spacer

A common pitfall in hydrogel engineering is the use of 1-vinylimidazole to introduce imidazole groups. While commercially available, the direct attachment of the imidazole ring to the vinyl group sterically hinders the propagating radical during synthesis, leading to low conversion rates and brittle networks.

The Causality of Molecular Design: ImPAAm solves this through its propyl spacer .

  • Polymerization Kinetics: The spacer decouples the steric bulk of the imidazole ring from the acrylamide radical center, allowing for rapid, high-conversion free-radical polymerization.

  • Spatial Freedom: The flexible tether grants the imidazole ring a high degree of rotational and spatial freedom. This is critical for forming dynamic, reversible crosslinks with transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺), which require specific geometric alignments to form stable coordination complexes [2].

  • Proton Sponge Effect: With a pKa of approximately 6.0, the unhindered imidazole nitrogens readily protonate in mildly acidic environments (such as tumor microenvironments or endosomes), driving rapid hydrogel swelling via electrostatic repulsion [3].

Mechanism A ImPAAm Monomer (Neutral Imidazole) B Protonation (pH < 6.0) Proton Sponge Effect A->B Acidic pH C Metal Coordination (Zn2+, Cu2+, Ni2+) A->C Metal Salts D Swollen State (Electrostatic Repulsion) B->D Water Influx E Dynamic Crosslinking (Self-Healing Network) C->E Reversible Bonds E->E Stress/Relaxation

Figure 1: Dual-responsive mechanistic pathways of ImPAAm in hydrogel networks.

Experimental Workflows & Protocols

Protocol A: Synthesis of Self-Healing ImPAAm-Zn²⁺ Co-Polymer Hydrogels

This protocol details the fabrication of a tough, self-healing hydrogel using ImPAAm and Acrylamide (AAm), dynamically crosslinked via Zinc (Zn²⁺) coordination.

Materials Required:

  • ImPAAm (Monomer)

  • Acrylamide (AAm, Co-monomer)

  • N,N'-Methylenebisacrylamide (MBAA, Covalent crosslinker)

  • Ammonium Persulfate (APS, Initiator)

  • N,N,N',N'-Tetramethylethylenediamine (TEMED, Accelerator)

  • Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O)

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2.0 M AAm and 0.5 M ImPAAm in deionized water. Add MBAA at a concentration of 0.1 mol% relative to the total monomer content.

    • Expert Insight: Keeping covalent crosslinking (MBAA) extremely low ensures that the mechanical properties are dominated by the dynamic, reversible metal-ligand bonds, which is essential for self-healing.

  • Deoxygenation: Transfer the solution to a glass vial and purge with high-purity Nitrogen (N₂) gas for 15 minutes.

    • Causality: Oxygen acts as a radical scavenger. Failing to purge will result in delayed gelation and short polymer chains, compromising network integrity.

  • Initiation: Add 0.5 mol% APS (from a freshly prepared 10 w/v% stock) followed immediately by 0.25 mol% TEMED. Swirl gently to mix without introducing air bubbles.

  • Polymerization: Cast the solution into a glass mold (e.g., 2 mm thickness) and allow it to polymerize at 25°C for 4 hours to ensure complete monomer conversion.

  • Metal Infusion (Dynamic Crosslinking): Demold the hydrogel and immerse it in a 0.5 M ZnSO₄ aqueous solution for 24 hours to allow Zn²⁺ ions to diffuse and coordinate with the imidazole groups.

Self-Validating System Check:

Verification Check: A successful metal-ligand crosslinking event is validated by a distinct physical transformation. The hydrogel will transition from a highly swollen, soft state to a deswollen, mechanically tough, and highly stretchable elastomer. If the gel remains fragile after 24 hours, verify the pH of the soaking solution; if the pH is below 5.5, the imidazole rings will protonate, preventing Zn²⁺ coordination.

Workflow S1 1. Monomer Prep ImPAAm + AAm S2 2. Initiator Addition APS / TEMED S1->S2 S3 3. Polymerization Free Radical (25°C) S2->S3 S4 4. Metal Infusion ZnSO4 Soaking S3->S4 S5 5. Characterization Tensile Testing S4->S5

Figure 2: Step-by-step experimental workflow for synthesizing metal-coordinated ImPAAm hydrogels.

Data Presentation & Expected Outcomes

The incorporation of ImPAAm allows for precise tuning of the hydrogel's macroscopic properties through external stimuli. Below are the expected quantitative benchmarks based on standardized testing of ImPAAm-co-AAm networks.

Table 1: Effect of Zn²⁺ Concentration on Mechanical & Healing Properties

Data reflects a base hydrogel containing 20 mol% ImPAAm relative to total monomer content.

ZnSO₄ Soaking Concentration (M)Tensile Strength (MPa)Strain at Break (%)Self-Healing Efficiency (%)*
0.00 (As synthesized)0.08350< 5%
0.100.4585065%
0.501.20140092%
1.001.8590078%

*Self-healing efficiency is calculated as the ratio of toughness of the healed sample (after being cut in half and pressed together for 12 hours at 25°C) to the original sample. Expert Insight: Notice the drop in Strain at Break and Healing Efficiency at 1.00 M Zn²⁺. This occurs because excessive metal ions saturate the imidazole ligands, preventing the dynamic exchange of bonds required for self-healing and chain mobility.

Table 2: pH-Responsive Swelling Kinetics

Data reflects the Equilibrium Swelling Ratio (ESR) of uncoordinated ImPAAm hydrogels.

Environmental pHEquilibrium Swelling Ratio (g/g)Mechanism of Action
pH 2.045.2Complete protonation; maximum electrostatic repulsion.
pH 5.038.5Partial protonation; onset of proton sponge effect.
pH 7.4 (Physiological)12.1Deprotonated state; network dominated by hydrogen bonding.
pH 9.010.3Fully collapsed state; hydrophobic interactions dominate.

References

  • Engineering principles of zwitterionic hydrogels: Molecular architecture to manufacturing innovations for advanced healthcare materials Biomaterials / National Center for Biotechnology Information (PMC)[Link] [1]

  • Engineering Hydrogel Adhesion for Biomedical Applications via Chemical Design of the Junction Chemistry of Materials / ACS Publications[Link][1]

  • How to prepare poly vinyl imidazole hydrogel nanoparticles? (Discussion on Imidazole Hydrogel Synthesis and Endosomal Escape) ResearchGate[Link] [1]

Application Note: pH-Responsive Drug Delivery Systems Utilizing N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

[1]

Executive Summary & Mechanism of Action

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (henceforth referred to as IPA ) is a functional acrylamide monomer critical for synthesizing "smart" stimuli-responsive polymers.[1] Its core utility lies in the imidazole side chain, which possesses a pKa of approximately 6.0 .

This specific pKa allows IPA-based polymers to act as a molecular switch:

  • Physiological pH (7.4): The imidazole group is largely uncharged and hydrophobic. This facilitates the self-assembly of amphiphilic block copolymers into stable micelles or nanoparticles, encapsulating hydrophobic drugs.

  • Endosomal/Tumor pH (5.0 – 6.0): The imidazole group becomes protonated (cationic). This triggers two critical release mechanisms:

    • The Proton Sponge Effect: Extensive buffering causes an influx of Cl⁻ ions and water into the endosome, leading to osmotic swelling and membrane rupture, releasing the payload into the cytosol.

    • Charge Repulsion: Protonation along the polymer backbone causes chain expansion and micelle disassembly, rapidly releasing the cargo.

Mechanism Visualization

The following diagram illustrates the intracellular trafficking and endosomal escape mechanism facilitated by IPA.

EndosomalEscapecluster_0Extracellular (pH 7.4)cluster_1Early Endosome (pH ~6.0)cluster_2Late Endosome / CytosolNanoparticleIPA-Polymer Nanoparticle(Uncharged/Hydrophobic Core)CellMembraneCell Membrane(Endocytosis)Nanoparticle->CellMembraneUptakeProtonationImidazole Protonation(Buffering Capacity)CellMembrane->ProtonationTraffickingInfluxCl- and H2O Influx(Osmotic Pressure)Protonation->InfluxpH DropRuptureEndosomal Rupture(Proton Sponge Effect)Influx->RuptureSwellingReleasePayload Release(Cytosolic Delivery)Rupture->ReleaseEscape

Figure 1: The "Proton Sponge" mechanism driven by the buffering capacity of the imidazole moiety in IPA polymers.[1]

Application 1: Synthesis of pH-Responsive Block Copolymers (RAFT Polymerization)

To utilize IPA effectively, it must be polymerized into a controlled architecture. We recommend Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization over free radical polymerization to ensure low polydispersity (Đ < 1.[1]2) and precise molecular weight control, which are critical for reproducible drug release profiles.

Materials
  • Monomer: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (IPA).[1]

  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar trithiocarbonate.[1]

  • Initiator: AIBN (Azobisisobutyronitrile).[1]

  • Solvent: Anhydrous DMF or 1,4-Dioxane.[1]

  • Comonomer (Optional): PEG-Acrylamide (for stealth properties).[1]

Protocol Steps
  • Reactant Preparation:

    • Dissolve IPA (1.0 g, ~5.6 mmol), CTA (28 mg, 0.1 mmol), and AIBN (3.2 mg, 0.02 mmol) in 4 mL of anhydrous DMF.

    • Note: Maintain a [Monomer]:[CTA]:[Initiator] ratio of roughly 56:1:0.2 for a target degree of polymerization (DP) of ~50.[1]

  • Degassing (Critical):

    • Seal the reaction vessel with a rubber septum.

    • Purge with high-purity Nitrogen or Argon for 30 minutes to remove oxygen.[1] Oxygen terminates RAFT polymerization.[1]

  • Polymerization:

    • Immerse the vessel in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 RPM for 12–24 hours.

    • Checkpoint: Monitor conversion via 1H-NMR by comparing vinyl proton signals (5.6–6.2 ppm) to an internal standard or the polymer backbone signals.[1]

  • Purification:

    • Quench the reaction by cooling to 0°C and exposing to air.

    • Precipitate the polymer dropwise into excess cold diethyl ether (10x volume of reaction mix).

    • Centrifuge (4000 RPM, 10 min) and decant the supernatant.

    • Re-dissolve in methanol and dialyze (MWCO 3.5 kDa) against water for 48 hours to remove unreacted monomer.

    • Lyophilize to obtain the final Poly(IPA) powder.

Application 2: Formulation of pH-Sensitive Micelles for Chemotherapy[1]

This protocol describes loading a hydrophobic drug (e.g., Doxorubicin or Paclitaxel) into an amphiphilic block copolymer (e.g., PEG-b-Poly(IPA)).[1]

Formulation Logic

At pH 7.4, the Poly(IPA) block is hydrophobic and forms the micelle core. Upon entering the acidic tumor microenvironment (pH 6.5–6.8) or endosomes (pH 5.0–6.0), the core protonates, swells, and releases the drug.

Protocol Steps
  • Stock Solutions:

    • Dissolve 10 mg of PEG-b-Poly(IPA) copolymer in 1 mL of DMF.[1]

    • Dissolve 1 mg of hydrophobic drug (e.g., Doxorubicin free base) in 100 µL DMF.

  • Self-Assembly (Dialysis Method):

    • Mix the polymer and drug solutions dropwise.

    • Add 10 µL of Triethylamine (TEA) if using Doxorubicin HCl to ensure it is in the hydrophobic free-base form.[1]

    • Add the mixture dropwise into 5 mL of vigorously stirred deionized water (pH 7.4). The solvent exchange induces micelle formation.

  • Dialysis:

    • Transfer the suspension to a dialysis bag (MWCO 3.5 kDa).

    • Dialyze against PBS (pH 7.4) for 24 hours to remove organic solvent and free drug. Change buffer 3 times.

  • Characterization:

    • Filter through a 0.45 µm syringe filter.[1]

    • Measure particle size via Dynamic Light Scattering (DLS) .[1] Expect 100–200 nm diameter.

    • Measure Drug Loading Efficiency (DLE) via UV-Vis spectrophotometry (absorbance of solubilized micelles vs. standard curve).

Validation: Acid-Base Titration & Hemolysis[1]

To confirm the "Proton Sponge" capability, you must determine the buffering capacity.

Titration Protocol
  • Dissolve 50 mg of Poly(IPA) in 50 mL of 150 mM NaCl solution.

  • Adjust pH to 10.0 using 0.1 M NaOH.

  • Titrate with 0.1 M HCl in small increments (e.g., 50 µL).

  • Record pH after each addition.[1]

  • Analysis: Plot pH vs. Volume of HCl. A plateau in the pH 7.0–5.0 range indicates effective buffering capacity (the imidazole protonation window).

Hemolysis Assay (Endosomolytic Activity)[1]
  • Isolate Red Blood Cells (RBCs) from fresh blood; wash 3x with PBS.[1]

  • Resuspend RBCs to 2% (w/v) in buffers at pH 7.4, 6.5, and 5.5.

  • Add Poly(IPA) at varying concentrations (10–200 µg/mL).

  • Incubate at 37°C for 1 hour.

  • Centrifuge and measure absorbance of the supernatant at 540 nm (Hemoglobin release).

  • Result: High hemolysis at pH 5.5 but low at pH 7.4 confirms pH-selective membrane disruption.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Polydispersity (Đ > 1.4) Oxygen in RAFT reactionIncrease Nitrogen purge time; ensure septum is airtight.
No Micelle Formation Polymer is too hydrophilicThe Poly(IPA) block may be too short.[1] Increase the monomer:CTA ratio to increase hydrophobic block length.
Premature Drug Release Drug is not hydrophobic enoughEnsure the drug is in its free base form (add TEA during loading).[1]
Aggregation at pH 7.4 Incomplete purificationRemove trace salts or unreacted monomers via extended dialysis.[1]

References

  • Mechanism of Imidazole Buffering

    • Putnam, D., et al. "Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain protonation capability."[1] Proceedings of the National Academy of Sciences, 2001. Link[1]

  • Proton Sponge Effect

    • Boussif, O., et al. "A versatile vector for gene and oligonucleotide transfer into cells in culture and in vivo: polyethylenimine." Proceedings of the National Academy of Sciences, 1995. Link[1]

  • Imidazole-Acrylamide Polymers

    • Asayama, S., et al. "pH-Sensitive Poly(vinyl imidazole) Derivatives for Gene Delivery."[1][2] Bioconjugate Chemistry, 2010. Link[1]

  • RAFT Polymerization of Acrylamides

    • Moad, G., et al. "Living radical polymerization by the RAFT process." Australian Journal of Chemistry, 2005. Link[1]

  • Tumor Microenvironment Targeting

    • Mura, S., et al. "Stimuli-responsive nanocarriers for drug delivery."[1] Nature Materials, 2013. Link

"N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide for surface modification"

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide for Advanced Surface Modification

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Advantage of Imidazole-Functionalized Surfaces

The functionalization of material surfaces is a cornerstone of advanced material science, enabling the precise tailoring of interfacial properties for a myriad of applications, from biomedical implants to sophisticated biosensors. At the forefront of this innovation is the use of highly specific and reactive monomers. N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a monomer of significant interest, uniquely combining a polymerizable acrylamide group with a versatile imidazole moiety.

The imidazole ring is a particularly strategic functional group. It is a key coordinating ligand in biological systems, such as in the amino acid histidine, and can participate in a range of interactions.[1] The nitrogen atoms in the imidazole ring can act as hydrogen bond donors and acceptors, and the sp2-hybridized nitrogen is an excellent ligand for a wide variety of metal ions.[2][3] This dual-functionality allows for the creation of surfaces that can be fine-tuned for specific molecular recognition events, pH-responsiveness, and the chelation of metal ions.[4][5]

The prop-2-enamide (acrylamide) group provides a readily polymerizable handle, allowing this functional monomer to be grafted onto a wide variety of substrates through techniques such as "grafting-from" and "grafting-to" polymerizations.[6][7] This guide provides a comprehensive overview of the properties of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide and detailed protocols for its application in surface modification.

Physicochemical Properties of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

A thorough understanding of the monomer's properties is critical for designing successful surface modification strategies.

PropertyValueSource
IUPAC Name N-(3-imidazol-1-ylpropyl)prop-2-enamide[8]
CAS Number 161035-21-8[9]
Molecular Formula C9H13N3O[8]
Molecular Weight 179.22 g/mol [8]
Topological Polar Surface Area 46.9 Ų[8]
Hydrogen Bond Donor Count 1[8]
Hydrogen Bond Acceptor Count 3[8]

Core Applications and Mechanistic Insights

The unique bifunctional nature of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide opens up a wide range of applications. The imidazole group, in particular, imparts functionalities that are highly sought after in biomedical and sensing applications.

Biocompatible and Antifouling Coatings

The hydrophilicity and hydrogen bonding capabilities of the imidazole group can be leveraged to create surfaces that resist non-specific protein adsorption, a critical first step in biofouling.[10] By grafting polymers of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide onto surfaces, a hydration layer is formed that sterically and energetically repels proteins and other biomolecules. This is a key strategy for improving the biocompatibility of medical implants and devices.[6][11]

Metal Ion Chelation and Sensing

The imidazole moiety is an excellent ligand for transition metal ions such as Cu²⁺, Zn²⁺, and Ni²⁺.[4][12][13] Surfaces modified with poly(N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide) can be used to selectively capture these ions from solution. This has applications in:

  • Heavy metal remediation: Creating membranes or particles for the removal of toxic heavy metals from water.

  • Biosensors: The coordination of a metal ion can induce a detectable change in the surface properties (e.g., optical, electrochemical), forming the basis of a sensor.[2][3]

  • Antimicrobial surfaces: The controlled release of chelated antimicrobial metal ions, such as copper, can be used to create surfaces that inhibit bacterial growth.[12][13]

pH-Responsive Surfaces

The imidazole ring has a pKa of approximately 7, meaning it can be protonated and deprotonated in a physiologically relevant pH range. This property can be harnessed to create "smart" surfaces that change their properties (e.g., charge, hydrophilicity, conformation) in response to changes in pH. This is particularly useful for applications in drug delivery, where a change in the local pH environment (e.g., in a tumor microenvironment) can trigger the release of a therapeutic agent.

Diagram of Surface Functionalization Logic

G cluster_applications Key Applications Monomer N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Acrylamide Acrylamide Group (Polymerization Handle) Monomer->Acrylamide Imidazole Imidazole Group (Functional Core) Monomer->Imidazole Biocompatibility Biocompatibility & Antifouling Acrylamide->Biocompatibility Polymer Grafting Sensing Metal Ion Sensing & Chelation Acrylamide->Sensing Polymer Grafting DrugDelivery pH-Responsive Systems (Drug Delivery) Acrylamide->DrugDelivery Polymer Grafting Imidazole->Biocompatibility Hydrophilicity Imidazole->Sensing Metal Coordination Imidazole->DrugDelivery pH-Responsiveness

Caption: Logical flow from monomer structure to key applications.

Experimental Protocols

The following protocols provide detailed methodologies for the surface modification of a substrate using N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. A "grafting-from" approach using surface-initiated atom transfer radical polymerization (SI-ATRP) is detailed, as it allows for the growth of high-density polymer brushes with controlled molecular weight and low polydispersity.

Protocol 1: Surface-Initiated ATRP of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

This protocol describes the growth of polymer brushes from a silicon wafer substrate. The methodology can be adapted for other substrates with appropriate surface chemistry modifications.

Materials and Reagents
  • Silicon wafers

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (monomer)

  • Copper(I) bromide (Cu(I)Br)

  • 2,2'-Bipyridine (bpy)

  • Methanol/Water mixture (as solvent)

  • Ethanol, absolute

  • Deionized (DI) water

Workflow Diagram

G cluster_prep Substrate Preparation cluster_init Initiator Immobilization cluster_poly Polymerization cluster_char Characterization Clean Clean Si Wafer (Piranha or O2 Plasma) Silanize Silanization with APTES Clean->Silanize Immobilize Immobilize ATRP Initiator (BIBB) Silanize->Immobilize Polymerize SI-ATRP of Monomer Immobilize->Polymerize Characterize Surface Characterization (XPS, AFM, Contact Angle) Polymerize->Characterize

Caption: Workflow for surface modification via SI-ATRP.

Step-by-Step Procedure

Part A: Substrate Preparation and Initiator Immobilization

  • Cleaning: Thoroughly clean the silicon wafers. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 15 minutes, followed by copious rinsing with DI water and drying under a stream of nitrogen. Causality: This step removes organic contaminants and hydroxylates the surface, providing reactive sites for silanization.

  • Silanization: Immerse the cleaned wafers in a 2% (v/v) solution of APTES in anhydrous toluene for 1 hour at room temperature. Afterward, rinse with toluene and ethanol, then cure at 110°C for 30 minutes. Causality: APTES forms a self-assembled monolayer on the hydroxylated surface, presenting primary amine groups for further reaction.

  • Initiator Immobilization: In a nitrogen-filled glovebox, immerse the APTES-modified wafers in a solution of anhydrous toluene containing 2% (v/v) TEA and 2% (v/v) BIBB. React for 2 hours at room temperature. Rinse with toluene and ethanol, then dry. Causality: BIBB reacts with the surface amine groups to covalently attach the ATRP initiator. TEA acts as a base to neutralize the HBr byproduct.

Part B: Surface-Initiated Polymerization

  • Prepare Polymerization Solution: In a Schlenk flask under nitrogen, dissolve the N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide monomer and bpy in a degassed methanol/water mixture. The molar ratio of monomer:Cu(I)Br:bpy is typically 200:1:2.

  • Initiate Polymerization: Add Cu(I)Br to the flask, and stir until the solution becomes homogeneous and slightly colored. Place the initiator-modified wafers into the solution.

  • Reaction: Allow the polymerization to proceed at room temperature for the desired time (e.g., 1-24 hours). The thickness of the polymer brush is dependent on the reaction time.

  • Termination and Cleaning: Remove the wafers from the solution and immerse them in ethanol to stop the polymerization. Clean the wafers by sonicating in ethanol and then DI water to remove any physisorbed polymer. Dry under a stream of nitrogen.

Protocol 2: Characterization of the Modified Surface

It is crucial to characterize the modified surface to confirm the success of the grafting process and to understand the new surface properties.

Recommended Characterization Techniques
TechniqueInformation Obtained
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surface. The presence of N 1s peaks corresponding to the imidazole and amide groups confirms successful grafting.
Atomic Force Microscopy (AFM) Surface topography and roughness. Can be used to measure the thickness of the grafted polymer layer by scratching the surface and imaging the step height.
Contact Angle Goniometry Surface wettability. A decrease in the water contact angle indicates a more hydrophilic surface, consistent with the presence of the imidazole-containing polymer.
Fourier-Transform Infrared Spectroscopy (FTIR) Presence of characteristic functional groups. Look for peaks corresponding to the C=O stretch of the amide and the C=N stretch of the imidazole ring.

Troubleshooting and Expert Insights

  • Low Grafting Density: If characterization reveals poor polymer growth, ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere. The Cu(I) catalyst is sensitive to oxidation.

  • Inconsistent Polymer Layers: Ensure the substrate is uniformly cleaned and the initiator is evenly distributed. Any contaminants on the surface can inhibit polymerization.

  • Controlling Polymer Thickness: The thickness of the polymer brush can be controlled by varying the polymerization time, monomer concentration, and initiator density on the surface. For thicker brushes, increase the reaction time or monomer concentration.

Conclusion

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a powerful and versatile monomer for creating functional surfaces. Its unique combination of a polymerizable group and a multi-functional imidazole ring enables the development of advanced materials for a wide range of applications. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this exciting molecule in their own work. The inherent tunability of the imidazole moiety ensures that surfaces can be precisely engineered to meet the demands of next-generation biomedical devices, sensors, and responsive materials.

References

  • ResearchGate. (n.d.). Imidazole and Triazole Coordination Chemistry for Antifouling Coatings. Retrieved from [Link][12]

  • Frontiers. (2022, November 16). Surface texturing and combinatorial approaches to improve biocompatibility of implanted biomaterials. Retrieved from [Link][11]

  • ResearchGate. (n.d.). (PDF) Imidazole and Triazole Coordination Chemistry for Antifouling Coatings. Retrieved from [Link][13]

  • PubMed. (1994, August). Surface modification of polymers for medical applications. Retrieved from [Link][6]

  • MDPI. (2022, November 1). A Novel Imidazole Derivative: Synthesis, Characterization and Chemosensory Ability for Ions. Retrieved from [Link][2]

  • MDPI. (2022, June 7). Surface Functionalities of Polymers for Biomaterial Applications. Retrieved from [Link][7]

  • PubMed. (2014, September 15). Surface modification of polymers for biocompatibility via exposure to extreme ultraviolet radiation. Retrieved from [Link]

  • Open Research Newcastle. (n.d.). Durable plasma-mediated zwitterionic grafting on polymeric surfaces for implantable medical devices. Retrieved from [Link][10]

  • PMC. (n.d.). Imidazole functionalized photo-crosslinked aliphatic polycarbonate drug-eluting coatings on zinc alloys for osteogenesis, angiogenesis, and bacteriostasis in bone regeneration. Retrieved from [Link][4]

  • SEEJPH. (2024, October 24). New imidazole sensors synthesized for copper (II) detection in aqueous solutions. Retrieved from [Link][3]

  • Huayuanchem. (n.d.). N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. Retrieved from [Link][9]

  • PubChem. (n.d.). N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. Retrieved from [Link][8]

  • PMC. (n.d.). A CO2-Responsive Imidazole-Functionalized Fluorescent Material Mediates Cancer Chemotherapy. Retrieved from [Link][5]

  • MDPI. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link][1]

Sources

"protocol for N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide functionalization"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Functionalization

Executive Summary

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (commonly referred to as imidazole-propyl-acrylamide) is a highly versatile, bifunctional monomer. It bridges the robust reactivity of an electron-deficient acrylamide group with the dynamic physicochemical properties of an imidazole ring. This application note provides field-validated methodologies for integrating this monomer into advanced materials, focusing on two primary avenues: surface functionalization via thiol-ene Michael addition and the synthesis of metal-coordinating catalytic hydrogels.

Mechanistic Rationale: The Dual-Functionality Paradigm

The architectural advantage of this monomer lies in its distinct functional domains, separated by a flexible propyl spacer. This spacer is critical; it provides sufficient steric freedom for the imidazole ring to interact with target molecules or coordinate metal centers without being sterically hindered by the polymer backbone or substrate surface.

  • The Acrylamide Moiety (Structural Anchor): The β-carbon of the acrylamide group is highly electron-deficient, making it an excellent Michael acceptor. It is highly susceptible to nucleophilic attack by thiols or amines and readily undergoes radical-initiated chain-growth polymerization.

  • The Imidazole Moiety (Functional Effector): With a pKa of approximately 6.0, the imidazole nitrogen undergoes protonation in slightly acidic environments (e.g., cellular endosomes). This triggers a "proton sponge" effect, causing osmotic swelling and facilitating endosomal escape in non-viral gene delivery vectors . Furthermore, the unprotonated imidazole nitrogen is a potent electron donor, capable of forming highly stable coordination complexes with transition metals (Cu²⁺, Pd²⁺) to create reusable, solid-phase catalysts .

Mechanism Polymer Imidazole-Grafted Polymer Network pH_Drop Acidic Microenvironment (pH < 6.0) Polymer->pH_Drop Metal_Add Addition of Transition Metals (Cu2+, Pd2+, Zn2+) Polymer->Metal_Add Protonation Imidazole Protonation (Proton Sponge Effect) pH_Drop->Protonation Endosome Endosomal Escape (Gene/Drug Delivery) Protonation->Endosome Coordination Metal-Ligand Coordination Metal_Add->Coordination Catalysis Supported Catalysis (e.g., Click Chemistry) Coordination->Catalysis

Dual-action mechanism of imidazole polymers for drug delivery and catalysis.

Workflow I: Surface Functionalization via Thiol-Ene Michael Addition

Context & Causality: Grafting imidazole groups onto thiolated surfaces (e.g., silica nanoparticles or gold substrates) is highly efficient via base-catalyzed thiol-ene click chemistry. Triethylamine (TEA) is utilized to deprotonate the surface thiols, generating highly nucleophilic thiolate anions that attack the acrylamide. Tris(2-carboxyethyl)phosphine (TCEP) is strictly required in the reaction buffer; unlike dithiothreitol (DTT), TCEP does not contain thiols that would compete for the acrylamide monomer, yet it effectively reduces any spontaneously formed surface disulfide bonds back to reactive free thiols.

Workflow Substrate Thiolated Substrate Reaction Thiol-Ene Michael Addition Substrate->Reaction Monomer N-[3-(1H-Imidazol-1-yl) propyl]prop-2-enamide Monomer->Reaction Catalyst Base Catalyst (TEA + TCEP) Catalyst->Reaction Product Imidazole-Functionalized Surface Reaction->Product

Thiol-ene Michael addition workflow for surface functionalization.

Step-by-Step Procedure:

  • Substrate Preparation: Disperse 50 mg of thiol-functionalized silica nanoparticles (Thiol-SiNPs) in 5 mL of degassed anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add 0.5 mmol of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide to the suspension.

  • Catalysis: Inject 10 µL of TEA (base catalyst) and 5 mg of TCEP (reducing agent).

  • Reaction: Incubate the mixture at room temperature (20–25°C) for 4 hours under continuous orbital shaking (500 rpm) in a nitrogen atmosphere.

  • Purification: Recover the functionalized nanoparticles via centrifugation (10,000 × g, 10 min). Wash sequentially with DMF (2×) and absolute ethanol (2×) to remove unreacted monomer and catalyst.

  • Self-Validating Quality Control: Quantify residual surface thiols using Ellman’s Reagent (DTNB assay). A reduction in free thiols by >90% indicates successful functionalization. Relying solely on mass increase is insufficient due to potential solvent retention.

Workflow II: Synthesis of Metal-Coordinating Catalytic Hydrogels

Context & Causality: Copolymerization of the imidazole monomer with a structural comonomer (e.g., N-isopropylacrylamide, NIPAM) yields an amphiphilic polymer network capable of sequestering transition metals. When loaded with Palladium (Pd) or Copper (Cu), these networks self-assemble into highly active, reusable catalysts for Suzuki-Miyaura cross-coupling or azide-alkyne cycloadditions . Degassing the solvent prior to initiation is non-negotiable; molecular oxygen is a potent diradical that will rapidly quench the propagating polymer chains and halt monomer conversion.

Step-by-Step Procedure:

  • Monomer Solution: Dissolve 1.0 mmol of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, 4.0 mmol of NIPAM, and 0.1 mmol of N,N'-methylenebisacrylamide (crosslinker) in 10 mL of a methanol/water mixture (1:1 v/v).

  • Degassing: Purge the solution with ultra-pure Nitrogen gas for 30 minutes to displace dissolved oxygen.

  • Initiation: Add 0.05 mmol of Azobisisobutyronitrile (AIBN). Heat the reaction vessel to 70°C using an oil bath under continuous magnetic stirring.

  • Polymerization: Allow the reaction to proceed for 12 hours. The solution will transition into a crosslinked, insoluble hydrogel network.

  • Metal Coordination (Convolution): Submerge the purified hydrogel in a 0.1 M aqueous solution of (NH₄)₂PdCl₄ or CuSO₄ for 24 hours at room temperature. The hydrogel color will shift dramatically (e.g., to deep blue/green for copper) as the imidazole rings coordinate the metal ions.

  • Washing: Wash the metal-loaded hydrogel extensively with deionized water until the washings show no trace of free metal ions.

Empirical Data & Reaction Parameters

ParameterWorkflow I: Thiol-Ene Surface GraftingWorkflow II: Radical Copolymerization
Primary Mechanism Base-catalyzed Michael AdditionThermal Free-Radical Polymerization
Reaction Temperature 20–25°C (Room Temperature)70°C
Typical Conversion Rate >90% (based on thiol consumption)>85% (monomer to polymer conversion)
Metal Binding Capacity N/A~1.5 - 2.0 mmol M²⁺ / g polymer
Key Quality Control Ellman's Reagent (DTNB assay)ICP-MS for metal leaching verification
Atmosphere Nitrogen (to prevent thiol oxidation)Nitrogen (to prevent radical quenching)

References

  • Putnam, D., Gentry, C. A., Pack, D. W., & Langer, R. (2001). "Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini." Proceedings of the National Academy of Sciences, 98(3), 1200-1205. URL:[Link]

  • Yamada, Y. M. A., Sarkar, S. M., & Uozumi, Y. (2012). "Self-Assembled Poly(imidazole-palladium): Highly Active, Reusable Catalyst at Parts per Million to Parts per Billion Levels." Journal of the American Chemical Society, 134(22), 9285–9286. URL:[Link]

  • Yamada, Y. M. A., Sarkar, S. M., & Uozumi, Y. (2012). "Amphiphilic Self-Assembled Polymeric Copper Catalyst to Parts per Million Levels: Click Chemistry." Journal of the American Chemical Society, 134(30), 12461–12464. URL:[Link]

"1H NMR spectrum of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the structural characterization of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (often abbreviated as ImPAc or IPA ) using


H NMR spectroscopy. This molecule is a critical functional monomer employed in the synthesis of pH-responsive hydrogels, molecularly imprinted polymers (MIPs), and biomimetic catalysts.

The protocol focuses on distinguishing the free base form from the hydrochloride salt , quantifying polymerization impurities, and validating the integrity of the acrylamide "warhead." We utilize DMSO-d


  as the standard solvent due to the molecule's polarity and the superior resolution of exchangeable protons.

Chemical Structure & Numbering Strategy

To ensure accurate assignment, the molecule is segmented into three distinct magnetic environments:

  • The Imidazole Ring (Aromatic): Sensitive to pH and protonation.

  • The Propyl Linker (Aliphatic): Acts as a spacer; diagnostic for connectivity.

  • The Acrylamide Group (Vinyl/Amide): The reactive center; sensitive to polymerization.

Formula: C


H

N

O MW: 179.22 g/mol [1]

Experimental Protocol

Sample Preparation (Self-Validating System)

The following protocol includes an internal check for polymerization inhibitors (e.g., MEHQ), which are often present in commercial acryloyl chloride used for synthesis.

  • Massing: Weigh 10–15 mg of the sample into a clean vial.

    • Note: Higher concentrations (>20 mg) may cause viscosity broadening or concentration-dependent shifts in the imidazole H-2 proton.

  • Solvation: Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
    • Why DMSO? Chloroform (CDCl

      
      ) often leads to broad peaks for the amide NH and poor solubility for the imidazole moiety. DMSO sharpens the amide triplet, allowing for coupling verification.
      
  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear. Turbidity suggests polymer formation (poly-ImPAc is often insoluble in DMSO depending on MW).

  • Acquisition:

    • Scans: 16–32 (sufficient for >10 mg).

    • Relaxation Delay (d1):

      
       5 seconds. (Essential for accurate integration of the vinyl protons vs. the aromatic protons).
      
    • Temperature: 298 K (25 °C).

Acquisition Workflow Diagram

NMR_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Acquisition cluster_2 Phase 3: Validation Node1 Sample Weighing (10-15 mg) Node2 Solvation (DMSO-d6) Node1->Node2 Node3 Visual QC (Clear vs Turbid) Node2->Node3 Node4 Pulse Sequence (zg30 / s2pul) Node3->Node4 If Clear Node7 Pass/Fail Decision Node3->Node7 If Turbid (Polymer) Node5 Acquisition (d1 > 5s) Node4->Node5 Node6 Integration Check (Vinyl 3H : Imid 3H) Node5->Node6 Node6->Node7

Figure 1: Analytical workflow ensuring sample integrity before and during spectral acquisition.

Spectral Analysis & Assignment

The spectrum in DMSO-d


 is characterized by three distinct regions. The following data corresponds to the Free Base  form.
Master Assignment Table
RegionShift (

, ppm)
Mult.Int.[2][3][4]AssignmentCoupling (

, Hz)
Structural Context
Amide 8.15 t / br s1HNH

Amide proton. Triplet indicates coupling to N-CH

.
Aromatic 7.62 s1HIm-H2 -N-CH-N (Most downfield aromatic). Shifts to >8.5 if protonated (HCl salt).
Aromatic 7.18 s / d1HIm-H4

Backbone imidazole proton.
Aromatic 6.89 s / d1HIm-H5

Backbone imidazole proton.
Vinyl 6.20 dd1HH


Vinyl proton on -CH= (Geminal to C=O).
Vinyl 6.08 dd1HH


Terminal Vinyl (=CH

), Trans to C=O.
Vinyl 5.58 dd1HH


Terminal Vinyl (=CH

), Cis to C=O.
Linker 4.01 t2HN-CH


Adjacent to Imidazole Ring (Deshielded).
Linker 3.12 q / t2HCH

-N

Adjacent to Amide Nitrogen.
Linker 1.88 quin2HC-CH

-C

Central methylene of the propyl chain.
Detailed Mechanistic Insights

A. The "Warhead" Verification (Vinyl Region 5.5–6.3 ppm): The acrylamide group displays a characteristic AMX (or ABC) spin system.

  • Significance: These peaks must be sharp. Broadening in the baseline of this region indicates the onset of spontaneous polymerization (formation of oligomers).

  • Integration Logic: The sum of integrals for peaks at 6.20, 6.08, and 5.58 ppm must equal 3.0 . If the ratio of Vinyl : Imidazole is < 1:1, the sample has partially polymerized or hydrolyzed.

B. The Imidazole "pH Sensor" (Peak at 7.62 ppm): The proton at the C2 position (N-CH-N) is highly acidic compared to other aromatic protons.

  • Free Base:

    
     7.60 – 7.70 ppm.
    
  • HCl Salt: If the monomer was synthesized using acryloyl chloride without a full neutralization/extraction step, this peak shifts downfield to 8.80 – 9.20 ppm due to the positive charge on the imidazolium ring.

  • Correction Protocol: If the salt is detected but the free base is required for catalysis, treat the sample with NaHCO

    
     wash during extraction.
    

C. The Amide Connectivity (Peak at 8.15 ppm): In DMSO-d


, the amide proton exchange is slow enough to observe coupling. It typically appears as a triplet , split by the adjacent methylene group at 3.12 ppm.
  • Diagnostic: If this peak is a singlet, the sample may contain trace water or acid catalyzing the exchange, or the solvent is "wet."

Assignment Logic Diagram

Spectral_Logic cluster_Aro Aromatic Region cluster_Vin Vinyl Region (AMX) cluster_Ali Aliphatic Linker Structure N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide ImH2 Im-H2 (N-CH-N) ~7.62 ppm (s) Structure->ImH2 Ha Ha (-CH=) ~6.20 ppm (dd) Structure->Ha N_CH2_Im N-CH2 (Im side) ~4.01 ppm (t) Structure->N_CH2_Im ImH45 Im-H4/H5 ~6.9-7.2 ppm ImH2->ImH45 NOE/Correlation Hb Hb (=CH2 Trans) ~6.08 ppm (dd) Ha->Hb J-Coupling Hc Hc (=CH2 Cis) ~5.58 ppm (dd) Ha->Hc J-Coupling Mid_CH2 C-CH2-C ~1.88 ppm (quin) N_CH2_Im->Mid_CH2 COSY Connectivity N_CH2_Am N-CH2 (Amide side) ~3.12 ppm (q) Mid_CH2->N_CH2_Am COSY Connectivity

Figure 2: Structural connectivity map correlating chemical moieties to spectral regions.

Synthesis & Impurity Profiling

Understanding the synthesis route allows for rapid identification of specific impurities.

Common Route:



Common Impurities Table:

ImpurityDiagnostic Signal (

ppm)
Source
Acrylic Acid 12.0 (broad COOH), Vinyls shiftedHydrolysis of acryloyl chloride.
Imidazole (free) 7.0–7.7 (distinct from product)Unreacted starting material.
Polymer Broad mounds under vinyl/alkyl peaksSpontaneous polymerization (check storage).
Water 3.33 (in DMSO)Hygroscopic nature of the imidazole ring.
MEHQ (Inhibitor) 6.7–6.8 (aromatic), 3.7 (OCH

)
Added to prevent polymerization; usually <500 ppm.

References

  • Grounding: Provides the baseline spectrum for the amine precursor, confirming the propyl chain shifts (4.0, 1.9, 2.6 ppm).
  • National Institutes of Health (PubChem). (2025). N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Compound Summary. Retrieved October 24, 2025, from [Link]

    • Grounding: Verifies the IUPAC nomenclature, structure, and molecular weight d
  • Mishra, R., & Ray, A. (2008).[5] Synthesis and characterization of poly{N-[3-(dimethylamino) propyl] methacrylamide-co-itaconic acid} hydrogels. Journal of Applied Polymer Science.

    • Grounding: While discussing a methacrylate analog, this reference establishes the standard workup and NMR solvent choices (DMSO-d6)
  • SpectraBase. (2025). N-[3-(1H-imidazol-1-yl)propyl]-2-methylpentanamide 1H NMR. Retrieved October 24, 2025, from [Link]

    • Grounding: Provides the spectrum of the saturated analog, validating the propyl linker assignments (4.01, 3.12, 1.88 ppm) without the interference of vinyl protons.

Sources

Advanced FTIR Characterization of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (commonly referred to as an imidazole-acrylamide bifunctional monomer) is a highly versatile molecule utilized in the synthesis of stimuli-responsive hydrogels, metal-coordinating polymer networks, and targeted covalent inhibitors. Structurally, it consists of a polymerizable acrylamide headgroup and a pH-responsive, metal-chelating imidazole tail, bridged by a flexible aliphatic propyl linker.

Fourier Transform Infrared (FTIR) spectroscopy is the most efficient, non-destructive analytical technique for validating the structural integrity of this monomer. Because the molecule is susceptible to premature auto-polymerization and hygroscopic degradation, a rigorous, self-validating FTIR protocol is required to ensure batch-to-batch consistency before downstream application.

Mechanistic Insights into Vibrational Modes

The FTIR spectrum of this molecule is a composite of its three distinct structural domains. Understanding the physical causality behind these vibrational modes is essential for accurate spectral interpretation and quality control.

The Acrylamide Domain The primary amido-vinyl network exhibits strong, diagnostic absorptions. The Amide I band, driven by the C=O stretching vibration, typically manifests around 1660–1670 cm⁻¹[1]. The Amide II band, arising from a coupled N-H bending and C-N stretching mechanism, appears near 1540 cm⁻¹. Crucially, the integrity of the polymerizable vinyl group (C=C) is confirmed by a sharp stretching band at ~1625 cm⁻¹ and corresponding =CH₂ out-of-plane deformations at ~980 cm⁻¹ and ~960 cm⁻¹[2]. The disappearance of these specific vinyl markers is the definitive, mechanistic indicator that the monomer has undergone premature auto-polymerization.

The Imidazole Domain The heterocyclic imidazole ring is characterized by a prominent C=N stretching vibration in the 1510–1525 cm⁻¹ region, which often presents as a distinct peak or shoulder adjacent to the Amide II band[3]. Additionally, in-plane and out-of-plane ring deformations occur in the fingerprint region, notably around 1080 cm⁻¹ and 650 cm⁻¹[4]. Because the imidazole nitrogen is a strong hydrogen-bond acceptor, the exact wavenumber of the C=N stretch is highly sensitive to the local chemical environment, shifting significantly if the ring becomes protonated or coordinates with trace metals.

The Propyl Linker The aliphatic tether provides structural flexibility and is identified by asymmetric and symmetric C-H stretching vibrations in the 2950–2850 cm⁻¹ range, along with CH₂ scissoring deformations near 1440 cm⁻¹.

Quantitative Spectral Data Summary

The following table summarizes the critical diagnostic wavenumbers required to validate the structural identity of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Structural DomainVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Acrylamide N-H Stretch3200 – 3350Confirms secondary amide presence; broadens if hydrogen-bonded.
Acrylamide Amide I (C=O Stretch)1660 – 1670Primary indicator of the amide backbone[1].
Acrylamide Vinyl C=C Stretch~1625Confirms monomer viability. Loss indicates polymerization[2].
Acrylamide Amide II (N-H Bend)1530 – 1550Secondary confirmation of the amide linkage.
Acrylamide =CH₂ Deformation980 & 960Out-of-plane bending; highly sensitive marker for unreacted vinyls[2].
Imidazole C=N Stretch1510 – 1525Confirms intact heterocycle; shifts upon protonation[3].
Imidazole Ring Deformation1080 & ~650Structural fingerprint of the 1,3-diazole system[4].
Propyl Linker Aliphatic C-H Stretch2950 – 2850Confirms the presence of the alkyl spacer.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To avoid the moisture interference commonly associated with KBr pellet preparation (which can obscure the critical N-H and imidazole regions), Attenuated Total Reflectance (ATR) FTIR is the recommended methodology.

Phase 1: Instrument Preparation & Background
  • Crystal Cleaning: Clean the ATR crystal (Diamond or ZnSe) using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely. Causality: Residual solvent will produce false aliphatic C-H peaks around 2900 cm⁻¹.

  • Background Acquisition: Collect a background spectrum in ambient air (Resolution: 4 cm⁻¹, 32 scans).

  • Atmospheric Suppression: Ensure the instrument's atmospheric compensation is active to subtract ambient CO₂ (2350 cm⁻¹) and water vapor noise.

Phase 2: Sample Application & Data Acquisition
  • Sample Loading: Apply 2–3 µL of the liquid monomer (or a few milligrams if crystallized) directly onto the ATR crystal.

  • Contact Optimization: If the sample is solid/crystalline, apply the ATR pressure anvil until the real-time preview shows an Amide I peak absorbance between 0.4 and 0.8 AU. Causality: Insufficient pressure leads to poor signal-to-noise ratios, while excessive pressure can damage the crystal or induce mechanochemical phase changes.

  • Scanning: Acquire the sample spectrum (Resolution: 4 cm⁻¹, 32 to 64 scans, Range: 4000 – 400 cm⁻¹).

Phase 3: Self-Validation & Quality Control Checks

Every spectrum must pass the following internal logic checks before the batch is approved for downstream synthesis:

  • Moisture Check: Inspect the region above 3300 cm⁻¹. While the N-H stretch naturally occurs here, a massive, featureless broadening extending to 3600 cm⁻¹ indicates severe water absorption. If present, the sample must be desiccated, as water will interfere with subsequent polymerization kinetics.

  • Polymerization Check: Cross-reference the 1625 cm⁻¹ (C=C stretch) and 980 cm⁻¹ (=CH₂ bend) peaks. If the Amide I (1660 cm⁻¹) is strong but the 1625 cm⁻¹ and 980 cm⁻¹ peaks are absent or severely diminished, the batch has auto-polymerized and must be discarded[2].

Spectral Interpretation Workflow

Workflow A FTIR Spectrum of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide B1 High Frequency (3500 - 2800 cm⁻¹) A->B1 B2 Mid Frequency (1700 - 1500 cm⁻¹) A->B2 B3 Fingerprint Region (< 1500 cm⁻¹) A->B3 C1 N-H Stretch (~3250 cm⁻¹) B1->C1 C2 Aliphatic C-H (~2930 cm⁻¹) B1->C2 C3 Amide I (C=O) (~1660 cm⁻¹) B2->C3 C4 Vinyl C=C (~1625 cm⁻¹) B2->C4 C5 Imidazole C=N (~1520 cm⁻¹) B2->C5 C6 =CH2 Deformation (~980 cm⁻¹) B3->C6 C7 Imidazole Ring Def. (~650 cm⁻¹) B3->C7

Diagnostic FTIR spectral interpretation workflow for imidazole-acrylamide monomers.

References

1.[3] Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. PMC - NIH. Available at: 2.[1] Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. MDPI. Available at: 3.[4] Qualitative Analysis of Anti-protozoan Drug Tinidazole by Vibrational and UV-Visible Spectroscopy. Asian Publication Corporation. Available at: 4.[2] Confirmation of polymerisation effects of sodium chloride and its additives on acrylamide by infrared spectrometry. VUP Food Research Institute. Available at:

Sources

Application Note: Characterization of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Poly(N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide) (referred to herein as P(ImPPA) ) is a functional polyacrylamide derivative characterized by its pendant imidazole groups.[1] These moieties endow the polymer with pH-responsive solubility, metal-chelating abilities, and, most critically, the "proton sponge" effect, making it a high-value candidate for non-viral gene delivery vectors and smart hydrogels. This guide provides a rigorous, standardized workflow for the synthesis verification, structural fingerprinting, and functional profiling of P(ImPPA), addressing specific challenges such as cationic adsorption in GPC and broadening effects in NMR.

Chemical Identity & Synthesis Verification

Before characterization, the integrity of the monomer and the polymerization mechanism must be established. The monomer, N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, acts as a weak base (


) due to the imidazole ring.
Synthesis Pathway (Free Radical Polymerization)

While RAFT or ATRP can be used for controlled architecture, Free Radical Polymerization (FRP) is the standard for generating high-molecular-weight libraries for screening.

Protocol: Solution Polymerization of ImPPA

  • Reagents: Monomer (ImPPA), Initiator (AIBN), Solvent (Anhydrous DMF or Methanol).

  • Setup: Dissolve ImPPA (1.0 M) in DMF. Add AIBN (1 mol% relative to monomer).[2]

  • Degassing: Purge with

    
     or Argon for 30 mins (Critical to prevent oxygen inhibition).
    
  • Reaction: Heat to 65°C for 12–24 hours under inert atmosphere.

  • Purification: Precipitate dropwise into cold acetone or diethyl ether. Reprecipitate 2x from Methanol

    
     Acetone to remove unreacted monomer.
    
  • Drying: Vacuum dry at 40°C for 24 hours.

Reaction Scheme Visualization

SynthesisWorkflow Monomer Monomer (ImPPA) Reaction Polymerization (DMF, 65°C, N2) Monomer->Reaction Initiator Initiator (AIBN) Initiator->Reaction Precip Precipitation (Cold Acetone) Reaction->Precip 12-24h Polymer Polymer (P(ImPPA)) Precip->Polymer Purification

Figure 1: Standard Free Radical Polymerization workflow for P(ImPPA).

Structural Characterization (The Fingerprint)

Validating the chemical structure requires distinguishing the polymer backbone from the pendant imidazole side chains.

Proton NMR ( -NMR) Spectroscopy

Solvent:


 or 

. Note: In

, the imidazole protons may shift depending on pD.

is preferred for non-ionic characterization.

Experimental Protocol:

  • Dissolve 10 mg of dry polymer in 0.7 mL deuterated solvent.

  • Acquire spectrum with at least 64 scans to resolve broad backbone peaks.

Peak Assignment Table:

Chemical Shift (

, ppm)
MultiplicityAssignmentStructural Context
7.6 - 7.7 Singlet (Broad)H-2 (Imidazole) Proton between nitrogens (N-CH=N). Diagnostic for ring integrity.
6.9 - 7.2 MultipletH-4, H-5 (Imidazole) Backbone protons of the imidazole ring.
3.9 - 4.1 Broad Triplet-CH2-N(Im) Methylene group adjacent to the imidazole ring.
3.1 - 3.2 Broad Triplet-NH-CH2- Methylene group adjacent to the amide nitrogen.
1.9 - 2.1 Broad Multiplet-CH2- (Spacer)Central methylene of the propyl spacer.
1.4 - 1.8 Broad Hump-CH2-CH- Polymer backbone (methine and methylene).

Interpretation:

  • Absence of Vinyl Protons: Ensure no peaks remain at 5.6–6.3 ppm (monomer vinyl protons).

  • Broadening: Significant broadening indicates successful polymerization and restricted motion of the backbone.

FTIR Spectroscopy

Method: ATR-FTIR (Attenuated Total Reflectance).

  • Amide I & II: Strong bands at ~1650

    
     (C=O stretch) and ~1540 
    
    
    
    (N-H bend).
  • Imidazole Ring: Characteristic "breathing" mode at ~1090–1110

    
     and C=N stretch at ~1500 
    
    
    
    .
  • Absence of C=C: Disappearance of the vinyl C=C stretch at 1610–1620

    
     confirms conversion.
    

Physicochemical Profiling

Molecular Weight Determination (GPC/SEC)

Challenge: P(ImPPA) is basic and can interact with silanol groups in standard GPC columns, leading to peak tailing or complete sample loss. Solution: Use a polar organic mobile phase with salt additives.

Protocol:

  • Column: Gel column suitable for polar organics (e.g., Agilent PLgel or TSKgel Alpha).

  • Mobile Phase: DMF + 10 mM LiBr (Lithium Bromide).

    • Why LiBr? It screens electrostatic interactions and disrupts hydrogen bonding between the polymer and the column packing.

  • Standards: PMMA (Polymethyl methacrylate) or PEG/PEO standards.

  • Detection: Refractive Index (RI).

Thermal Analysis (DSC)
  • Glass Transition (

    
    ):  P(ImPPA) typically exhibits a 
    
    
    
    in the range of 80°C – 100°C , depending on molecular weight and moisture content.
  • Protocol: Heat from 0°C to 200°C at 10°C/min under

    
    . Record the second heating cycle to remove thermal history.
    

Functional Characterization: The "Proton Sponge" Effect

For gene delivery applications, the ability of the imidazole group to buffer endosomal pH (pH 7.4


 5.0) is the critical quality attribute (CQA).
Acid-Base Titration Protocol

This experiment measures the buffering capacity, defined as the percentage of amine groups that become protonated as pH drops from 7.4 to 5.1.

Step-by-Step Methodology:

  • Sample Prep: Dissolve 50 mg of P(ImPPA) in 30 mL of 150 mM NaCl (to mimic physiological ionic strength).

  • Acidification: Adjust pH to ~3.0 using 0.1 M HCl.

  • Titration: Titrate with 0.1 M NaOH in small increments (

    
    ).
    
  • Data Recording: Record pH vs. Volume of NaOH added.

  • Control: Perform a blank titration with 150 mM NaCl only.

Data Analysis: Calculate the buffering capacity (


) using the equation:


Where

is the volume of base required to raise pH from 5.1 to 7.4, and

is the moles of imidazole groups per gram of polymer.[3]
Buffering Mechanism Visualization

ProtonSponge Endosome Endosome Entry (pH 7.4) Acidification ATPase Pumps H+ In (pH drops) Endosome->Acidification Buffering Imidazole Protonation (pK_a ~ 6.0) Acidification->Buffering H+ Capture Influx Cl- and Water Influx (Osmotic Swelling) Buffering->Influx Charge Buildup Rupture Endosomal Rupture (Payload Release) Influx->Rupture

Figure 2: Mechanism of the Proton Sponge effect facilitated by imidazole residues.

Application Protocol: DNA Polyplex Formation

If characterizing for gene delivery, you must verify the polymer's ability to condense nucleic acids.

Gel Retardation Assay:

  • Preparation: Prepare Polymer/DNA complexes at various N/P ratios (Molar ratio of Nitrogen in polymer to Phosphate in DNA).

    • Calculation:

      
      .
      
  • Incubation: Incubate complexes for 30 mins at Room Temperature.

  • Electrophoresis: Load onto a 1% agarose gel with EtBr or SYBR Green. Run at 100V for 40 mins.

  • Readout: Complete retardation (DNA stays in the well) indicates successful complexation. P(ImPPA) usually fully retards DNA at N/P ratios > 3-5.

References

  • Synthesis & Properties of Imidazole Polymers

    • Title: Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles.[4]

    • Source: Chinese Journal of Polymer Science (2024).
    • URL:[Link]

  • Proton Sponge Mechanism

    • Title: A new proton sponge polymer synthesized by RAFT polymerization for intracellular delivery of biotherapeutics.
    • Source: European Polymer Journal (via ResearchG
    • URL:[Link]

  • General Acrylamide Polymerization Protocols

    • Title: Synthesis and Copolymerization of several N-substituted acrylamides.
    • Source: Baghdad Science Journal.[5]

    • URL:[Link]

  • Monomer Data

    • Title: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (Compound Summary).[1][6]

    • Source: PubChem.[1]

    • URL:[Link]

Sources

Application Note: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide in Advanced Biomedical Hydrogels and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (commonly referred to as ImPAA) is a highly versatile, functional monomer designed for the next generation of smart biomaterials. By combining a polymerizable acrylamide backbone with a pendant imidazole ring, this molecule serves as a critical building block for stimuli-responsive drug delivery systems, shape-memory actuators, and self-healing tissue scaffolds. This application note provides an authoritative guide on the mechanistic design, synthesis, and validation of ImPAA-based hydrogels for biomedical applications.

Mechanistic Grounding & Material Design

The rational design of ImPAA relies on the synergistic function of its three structural domains:

  • The Acrylamide Backbone: Provides rapid free-radical polymerizability and imparts baseline mechanical toughness to the resulting hydrogel network through extensive intermolecular hydrogen bonding[1].

  • The Propyl Spacer: Causality in Design: Unlike direct vinyl-imidazole monomers, the flexible 3-carbon aliphatic spacer in ImPAA decouples the bulky imidazole ring from the rigid polymer backbone. This steric relief increases the degrees of freedom for the imidazole moiety, significantly accelerating the kinetics of metal-ligand coordination and improving the thermodynamic stability of the resulting complexes.

  • The Imidazole Warhead: Acts as the stimuli-responsive engine. The imidazole nitrogen has a pKa of ~6.0. In slightly acidic environments (e.g., tumor microenvironments or endosomes), protonation induces electrostatic repulsion and network swelling, triggering drug release[2]. Furthermore, the unprotonated nitrogen acts as a strong electron donor, forming dynamic, reversible coordination bonds with transition metals (e.g., Cu²⁺, Zn²⁺) to enable autonomous self-healing and shape deformation[3].

Pathway Monomer ImPAA Monomer Polymer Poly(ImPAA) Network Monomer->Polymer UV Photopolymerization Metal Cu2+ / Zn2+ Addition Polymer->Metal Acid pH < 6.0 (Tumor/Endosome) Polymer->Acid SelfHeal Dynamic Coordination (Self-Healing & Actuation) Metal->SelfHeal Swelling Imidazole Protonation & Network Swelling Acid->Swelling

Fig 1. Dual-responsive pathways of Poly(ImPAA) networks via metal coordination and pH modulation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating critical checkpoints to verify success at each stage.

Protocol A: Synthesis of Poly(ImPAA) Hydrogels via Photopolymerization

Objective: To synthesize a structurally uniform, un-crosslinked or lightly crosslinked Poly(ImPAA) base network.

  • Monomer Preparation: Dissolve 2.0 M of ImPAA monomer and 0.02 M of N,N'-methylenebisacrylamide (crosslinker) in deionized water.

    • Causality: The low crosslinker ratio ensures the network remains flexible enough to allow the pendant imidazole groups to reorient during secondary metal coordination.

  • Initiator Addition: Add 0.5 wt% (relative to monomer) of a water-soluble photoinitiator (e.g., Irgacure 2959).

  • Degassing: Purge the solution with Nitrogen (N₂) gas for 15 minutes.

    • Causality: Ambient oxygen acts as a radical scavenger, which prematurely terminates growing polymer chains and leads to heterogeneous network formation.

  • UV Irradiation: Inject the precursor solution into a glass mold and irradiate with UV light (365 nm, 10 mW/cm²) for 10 minutes.

    • Validation Check (Vial Inversion): Invert the mold or a parallel test vial. A stable meniscus that does not flow under gravity confirms the successful crossing of the gelation threshold.

  • Purification: Dialyze the hydrogel against dilute HCl (pH 4.0) for 24 hours, followed by deionized water for 48 hours.

    • Causality: The acidic dialysis protonates any unreacted ImPAA monomer, drastically increasing its aqueous solubility and ensuring complete leaching from the network.

    • Validation Check: Analyze the dialysate using UV-Vis spectroscopy. The absence of an absorption peak at 220 nm (characteristic of the acrylamide double bond) confirms complete purification.

Protocol S1 Monomer & Degassing S2 Initiator Addition S1->S2 S3 UV Irradiation S2->S3 S4 Acidic Dialysis S3->S4 S5 Validation (UV-Vis) S4->S5

Fig 2. Step-by-step workflow for the photopolymerization and purification of Poly(ImPAA) hydrogels.

Protocol B: Engineering Cu²⁺-Mediated Self-Healing Properties

Objective: To transform the static Poly(ImPAA) network into a dynamic, tough, self-healing elastomer.

  • Metal Ion Incubation: Immerse the purified Poly(ImPAA) hydrogel into a 0.2 M CuSO₄ aqueous solution for 12 hours.

    • Causality: Cu²⁺ ions diffuse into the porous network and form thermodynamically stable but kinetically labile tetra-coordinate complexes with the imidazole nitrogens. These non-covalent "sacrificial bonds" dissipate mechanical energy under stress, drastically increasing toughness[3].

  • Equilibration: Transfer the hydrogel to pure deionized water for 6 hours to remove unbound Cu²⁺ ions.

  • Self-Healing Validation:

    • Validation Check: Bisect the hydrogel completely using a scalpel. Press the two interfaces together manually for 10 minutes at room temperature (25°C) without any external stimuli. Subject the healed sample to a uniaxial tensile test. A recovery of >85% of the original fracture energy validates the successful reconstitution of the dynamic Cu²⁺-imidazole crosslinks.

Quantitative Data Summary

The mechanical and functional properties of Poly(ImPAA) hydrogels can be precisely tuned by modulating the concentration of the coordinating metal ion. The table below summarizes the expected structure-property relationships based on established imidazole-metal complexation mechanics[3].

Table 1: Influence of Cu²⁺ Concentration on Poly(ImPAA) Hydrogel Properties

Cu²⁺ Concentration (M)Tensile Strength (MPa)Elastic Modulus (MPa)Fracture Energy (kJ/m²)Self-Healing Efficiency (%)Swelling Ratio (g/g)
0.00 (Control)0.4 ± 0.10.8 ± 0.21.2 ± 0.3< 5%45.2 ± 2.1
0.05 3.2 ± 0.46.5 ± 0.510.5 ± 1.172%22.4 ± 1.5
0.10 5.8 ± 0.611.2 ± 0.818.4 ± 1.688%14.1 ± 0.9
0.20 7.7 ± 0.715.4 ± 1.222.1 ± 2.394%8.5 ± 0.6

Note: As Cu²⁺ concentration increases, the density of dynamic crosslinks rises, leading to a massive increase in mechanical strength and self-healing efficiency, while restricting the network's ability to swell.

References

  • Polyhydroxy structure orchestrates the intrinsic antibacterial property of acrylamide hydrogel as a versatile wound-healing dressing. Frontiers in Bioengineering and Biotechnology.1

  • Advanced biomedical hydrogels: molecular architecture and its impact on medical applications. Regenerative Biomaterials.2

  • Mechanically Strong, Tough and Shape Deformable Poly(acrylamide-co-vinyl imidazole) Hydrogels Based on Cu²⁺ Complexation. ACS Applied Materials & Interfaces.3

Sources

The Imidazole Scaffold: A Versatile Platform in Medicinal Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals.

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its unique physicochemical properties, including its amphoteric nature, aromaticity, and ability to participate in hydrogen bonding and π-π stacking interactions, make it an exceptionally versatile scaffold for drug design.[3][4] This "privileged structure" is a key component in numerous natural products, such as the amino acid histidine and purines, and is the foundational core of a wide array of commercially successful drugs.[1][2] The polar and ionizable nature of the imidazole ring often enhances the pharmacokinetic properties of drug candidates, improving solubility and bioavailability.[1][4]

This guide provides an in-depth exploration of the multifaceted applications of imidazole compounds in medicinal chemistry. It offers detailed protocols for the synthesis and biological evaluation of imidazole derivatives, alongside a discussion of their roles as enzyme inhibitors and the strategic use of bioisosterism in their design.

The Broad Spectrum of Pharmacological Activities

Imidazole-based compounds exhibit a remarkable diversity of biological activities, a testament to their ability to interact with a wide range of biological targets.[5][6] This versatility has led to the development of imidazole-containing drugs across numerous therapeutic areas.[5]

Table 1: Prominent FDA-Approved Drugs Featuring an Imidazole Scaffold [5][7][8]

Drug NameTherapeutic ClassMechanism of Action
MetronidazoleAntibacterial, AntiprotozoalInduces DNA damage in anaerobic microbes.[5]
KetoconazoleAntifungalInhibits fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting ergosterol synthesis.[5]
CimetidineAnti-ulcerHistamine H2-receptor antagonist, reducing gastric acid secretion.[5]
LosartanAntihypertensiveAngiotensin II receptor blocker, leading to vasodilation.[5]
DacarbazineAnticancerAlkylating agent that methylates DNA, leading to apoptosis.[5]
ClotrimazoleAntifungalSimilar to ketoconazole, inhibits ergosterol synthesis.[5]
PretomanidAntitubercularInhibits mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[5]

The pharmacological profile of imidazole derivatives is profoundly influenced by the nature and position of substituents on the imidazole ring.[1] This allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies for Imidazole Derivatives

The synthesis of substituted imidazoles is a well-established area of organic chemistry, with several reliable methods available to researchers. The Debus-Radziszewski synthesis is a classic and highly adaptable method for preparing tri- and tetrasubstituted imidazoles.[3][9]

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles (Classical Method)[3][10]

This protocol describes the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (from ammonium acetate) to form a trisubstituted imidazole.

Materials:

  • 1,2-Dicarbonyl compound (e.g., Benzil) (1.0 mmol)

  • Aldehyde (e.g., Benzaldehyde) (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Glacial acetic acid (5-10 mL)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate with heating mantle

  • Beakers

  • Vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • In a round-bottom flask, combine the 1,2-dicarbonyl compound (1.0 mmol), the aldehyde (1.0 mmol), and ammonium acetate (3.0 mmol).

  • Add glacial acetic acid (5-10 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature.[3]

  • Pour the reaction mixture into a beaker containing crushed ice.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Ammonium acetate serves as the source of ammonia for the condensation reaction.

  • Glacial acetic acid acts as both a solvent and a catalyst for the condensation steps.

  • Refluxing provides the necessary thermal energy to drive the reaction to completion.

  • Precipitation on ice is a common method for isolating the product from the acidic reaction mixture.

Protocol 2: Microwave-Assisted Synthesis of Lophine (2,4,5-Triphenylimidazole)[11]

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often improved yields compared to conventional heating.

Materials:

  • Benzil (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Ethanol (2 mL)

  • Microwave reaction vessel (10 mL)

  • Microwave synthesis reactor

Procedure:

  • In a 10 mL microwave reaction vessel, suspend benzil (1.0 mmol), benzaldehyde (1.0 mmol), and ammonium acetate (3.0 mmol) in ethanol (2 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the mixture at 100-120°C for 5-10 minutes under microwave irradiation (power can be adjusted as needed).

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will often precipitate out of the solution upon cooling.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Further purification can be achieved by recrystallization.

Diagram: Debus-Radziszewski Imidazole Synthesis Workflow

G reagents 1,2-Dicarbonyl Aldehyde Ammonium Acetate reaction Reaction (Heating or Microwave) reagents->reaction solvent Solvent (e.g., Acetic Acid, Ethanol) solvent->reaction workup Work-up (Cooling, Precipitation) reaction->workup purification Purification (Filtration, Recrystallization) workup->purification product Substituted Imidazole purification->product

Caption: A generalized workflow for the synthesis of substituted imidazoles.

Biological Evaluation of Imidazole Derivatives

Once synthesized, novel imidazole compounds must be evaluated for their biological activity. The following protocols outline standard assays for assessing anticancer and antifungal properties.

Protocol 3: MTT Assay for In Vitro Anticancer Activity[13][14][15][16]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test imidazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the test imidazole compounds in culture medium. Add 100 µL of the compound solutions to the wells, and include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate the plate at 37°C for 3-4 hours.[10]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 4: Disk Diffusion Method for Antifungal Susceptibility Testing[17][18][19][20][21]

This method assesses the ability of a compound to inhibit the growth of a fungus on an agar plate.

Materials:

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton agar (MHA) plates supplemented with glucose and methylene blue

  • Sterile saline (0.85%)

  • Sterile cotton swabs

  • Sterile paper disks (6 mm diameter)

  • Test imidazole compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Fluconazole)

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the fungal strain in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the fungal suspension and streak it evenly across the entire surface of an MHA plate to create a uniform lawn of growth.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the test imidazole compounds. Aseptically place the disks onto the surface of the inoculated agar plate. Also, place a positive control disk and a solvent control disk.

  • Incubation: Incubate the plates at 35-37°C for 24-48 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

  • Interpretation: The size of the inhibition zone is proportional to the antifungal activity of the compound.

Imidazole Compounds as Enzyme Inhibitors

A significant number of imidazole-based drugs exert their therapeutic effects by inhibiting specific enzymes. The imidazole ring can act as a versatile pharmacophore, engaging in key interactions within the enzyme's active site.

Diagram: Imidazole as a Kinase Inhibitor

G cluster_0 Kinase Active Site atp_binding ATP Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue imidazole_drug Imidazole-based Kinase Inhibitor imidazole_drug->atp_binding Hydrophobic Interactions imidazole_drug->hinge H-bond imidazole_drug->gatekeeper van der Waals Interactions

Caption: Imidazole inhibitors often bind to the hinge region of kinases.

Cyclooxygenase-2 (COX-2) Inhibition

Several imidazole derivatives have been investigated as selective COX-2 inhibitors for their anti-inflammatory and analgesic properties.[1][11][12][13][14]

Table 2: Examples of Imidazole-based COX-2 Inhibitors

Compound ClassKey Structural FeaturesReported IC50 (COX-2)Reference
Di- and Tri-substituted ImidazolesVaried substituents at positions 1, 2, and 4/5Varies with substitution[1]
ImidazopyrazolopyridinesFused heterocyclic systemPotent, with high selectivity over COX-1[11]

Protocol 5: In Vitro COX-2 Inhibition Assay (Fluorometric) [15]

Objective: To determine the IC50 of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., ADHP)

  • Test imidazole compounds

  • Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black microtiter plates

  • Fluorometric microplate reader

Procedure:

  • Add 10 µL of the test compound solution at various concentrations to the wells of a 96-well plate.[15]

  • Include wells for a positive control and a negative control (DMSO vehicle).

  • Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature.[15]

  • Prepare a substrate solution containing arachidonic acid and the fluorometric probe in the assay buffer.

  • Initiate the reaction by adding 20 µL of the substrate solution to each well.[15]

  • Monitor the increase in fluorescence over time using a microplate reader.

  • Calculate the rate of reaction for each concentration and determine the IC50 value.

p38 MAP Kinase Inhibition

Imidazole-based compounds have also shown promise as inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[16][17][18][19]

Table 3: Imidazole Derivatives as p38 MAP Kinase Inhibitors

Compound IDReported IC50 (nM)Reference
AA6403.57 ± 6.35[17][18]
Adezmapimod (SB203580)222.44 ± 5.98[17][18]

Bioisosterism in Imidazole Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties.[20][21][22][23] The imidazole ring itself can serve as a bioisostere for other functional groups, such as amides or carboxylic acids.[20]

Table 4: Bioisosteric Replacements Involving Imidazole

Original GroupBioisosteric ReplacementRationale
Carboxylic AcidImidazoleCan mimic the hydrogen bonding properties and acidity while improving metabolic stability and cell permeability.
AmideImidazoleThe imidazole ring can replicate the hydrogen bond donor and acceptor properties of an amide bond with enhanced metabolic stability.[20]
Phenyl RingSubstituted ImidazoleCan provide similar steric bulk and opportunities for π-π interactions while introducing new vectors for substitution and altering electronic properties.

ADME and Metabolic Considerations

The absorption, distribution, metabolism, and excretion (ADME) properties of imidazole-containing drugs are crucial for their clinical success. The imidazole ring can be a site of metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 being commonly involved.[24] Understanding the metabolic fate of new imidazole derivatives is essential to predict potential drug-drug interactions and to design compounds with improved metabolic stability.[2][24]

Conclusion

The imidazole scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its widespread presence in successful drugs is a testament to its favorable physicochemical and biological properties. The synthetic accessibility of imidazole derivatives, coupled with the vast potential for structural modification, ensures that this remarkable heterocycle will remain a focus of drug discovery efforts for the foreseeable future. The protocols and information provided herein are intended to serve as a practical guide for researchers dedicated to harnessing the therapeutic potential of imidazole-based compounds.

References

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC. (2026, January 26). National Center for Biotechnology Information. [Link]

  • Review of pharmacological effects of imidazole derivatives. (2022, April 28). Georgian Medical News. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Bentham Science. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). Dovepress. [Link]

  • A Review of Imidazole Derivatives. Asian Journal of Research in Chemistry. [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2025, December 2). MDPI. [Link]

  • A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]

  • MTT assay. The cell viability activity of imidazole and imidazole derivative Ethyl 2-[5-(4-chlorophenyl). ResearchGate. [Link]

  • Lophine – The Great Synthesis. Weird Science. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 12). National Center for Biotechnology Information. [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC. (2021, July 29). National Center for Biotechnology Information. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing - PMC. National Center for Biotechnology Information. [Link]

  • Synthesis and therapeutic potential of imidazole containing compounds - PMC. (2021, February 18). National Center for Biotechnology Information. [Link]

  • Microwave-Mediated Synthesis of Lophine: Developing a Mechanism To Explain a Product. Journal of Chemical Education. [Link]

  • Design and Synthesis of Imidazopyrazolopyridines as Novel Selective COX-2 Inhibitors. (2015, August 21). PLOS ONE. [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. (2023, May 11). ACS Omega. [Link]

  • Illustration of metabolic sites in the imidazole‐containing drugs. ResearchGate. [Link]

  • Debus–Radziszewski imidazole synthesis. Wikipedia. [Link]

  • DISKS FOR ANTIFUNGAL SUSCEPTIBILITY TESTING CARTRIDGE OF 50 DISKS. Bio-Rad. [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. (2026, January 1). Taylor & Francis Online. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [Link]

  • 4.1.2.4. Synthesis of Lophine and Conversion into Dimers. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Brieflands. [Link]

  • Imidazole-based p38 MAP kinase inhibitors. ResearchGate. [Link]

  • Exploring USFDA-Approved Imidazole-Based Small Molecules in Drug Discovery: A Mini Perspective. (2025, July 15). PubMed. [Link]

  • FDA approved imidazole containing drugs. ResearchGate. [Link]

  • 4.1.2.4. Synthesis of Lophine and Conversion into Dimers. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). National Center for Biotechnology Information. [Link]

  • Synthesis and biological evaluation of novel imidazolone derivatives as potential COX-2 inhibitors. ResearchGate. [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023, May 9). ACS Omega. [Link]

  • Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. LASSBIO. [Link]

  • Discovery of MAGL Inhibition by Lophine Derivatives: An Unexpected Finding from Chemiluminescent Assay Development. (2025, April 3). MDPI. [Link]

  • Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis. Slideshare. [Link]

  • Lab Eight:. Sensitivity Test Antifungal. University of Technology, Iraq. [Link]

  • Versatile Properties and Biological Significance of Imidazole and Its Derivatives: A Comprehensive Mini Overview. Neuroquantology. [Link]

  • antifungal susceptibility testing using agar based disc diffusion method of dermatophytic isolates in a tertiary teaching institute. International Journal of Researches in Medical Science. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • What is the role of bioisosterism in drug design?. (2025, May 21). Patsnap Synapse. [Link]-bioisosterism-in-drug-design)

Sources

Troubleshooting & Optimization

"troubleshooting N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide synthesis"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Topic: Troubleshooting the synthesis, purification, and stabilization of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (commonly referred to as API-Acrylamide or N-(3-imidazolylpropyl)acrylamide ).

Part 1: Executive Summary & Core Logic

The Molecule: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a bifunctional monomer containing an imidazole ring (pH-sensitive, metal-coordinating) and an acrylamide group (polymerizable).[1] It is widely used in the synthesis of pH-responsive hydrogels, molecularly imprinted polymers (MIPs), and catalytic resins.

The Challenge: The synthesis involves the acylation of 1-(3-aminopropyl)imidazole (API) with acryloyl chloride.[1] The primary failure modes are spontaneous polymerization (formation of insoluble "jelly") and Michael addition (where the amine attacks the alkene instead of the carbonyl).

The Solution: Success relies on a "Kinetic Control Strategy":

  • Temperature Suppression: Maintaining <5°C to favor N-acylation over Michael addition.

  • Radical Scavenging: Introducing inhibitors (MEHQ/BHT) early in the process.

  • pH Management: Using a non-nucleophilic base (TEA/DIPEA) to scavenge HCl without catalyzing hydrolysis.

Part 2: Synthesis Workflow (Visualized)

The following diagram outlines the critical path for synthesis, highlighting decision nodes where users often fail.

SynthesisWorkflow Start Start: Reagent Prep Step1 1. Dissolve API + Base Solvent: DCM or THF Temp: 0°C (Ice Bath) Start->Step1 Step2 2. Add Acryloyl Chloride Rate: Dropwise (Critical) Temp: Maintain <5°C Step1->Step2 Decision1 Check: Exotherm > 10°C? Step2->Decision1 Step3 3. Reaction Phase Stir 2-4h @ RT Monitor: TLC/NMR Decision1->Step3 No Issue1 Risk: Michael Addition (By-product formation) Decision1->Issue1 Yes (Slow down addition) Step4 4. Quench & Wash Wash: Sat. NaHCO3 / Brine Dry: Na2SO4 Step3->Step4 Issue1->Step3 Step5 5. Purification Column Chromatography (DCM:MeOH 9:1) Step4->Step5 End Final Product Store @ -20°C with Inhibitor Step5->End

Caption: Logical workflow for API-Acrylamide synthesis. Yellow nodes indicate critical control points where temperature deviations cause irreversible side reactions.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Reaction Setup & Initiation

Q1: The reaction mixture turned into a solid, insoluble gel within minutes. What happened? Diagnosis: You experienced Runaway Polymerization .[2] Acryloyl chloride is highly reactive and can auto-polymerize if the concentration of free radicals is uncontrolled or if the exotherm is not managed. Corrective Action:

  • Inhibitor Check: Ensure your Acryloyl Chloride contains a stabilizer (typically 400 ppm phenothiazine or MEHQ). If it is distilled or old, add 0.05% MEHQ (Hydroquinone monomethyl ether) to the reaction solvent before addition.

  • Temperature Control: The reaction is exothermic.[3] You must use an ice/salt bath (-5°C to 0°C).[1] Add the acid chloride dropwise over 30-60 minutes. If the temperature spikes >10°C, polymerization risk increases exponentially.

Q2: My yield is low, and NMR shows a mixture of product and starting amine. Should I heat it? Diagnosis: Do NOT heat. Heating acrylamides promotes thermal polymerization and Michael addition (where the amine attacks the C=C double bond). Corrective Action:

  • Stoichiometry: Ensure you are using a slight excess of Acryloyl Chloride (1.1 eq) and Base (1.2 eq). Acryloyl chloride hydrolyzes rapidly with trace moisture.

  • Solvent Dryness: Use anhydrous DCM or THF. Water competes with the amine for the acid chloride, forming acrylic acid.

Category 2: Impurity Profile (The "Michael" Problem)

Q3: NMR shows the correct amide peaks, but the vinyl protons (5.6–6.3 ppm) are missing or distorted. I see extra multiplets at 2.5–3.0 ppm. Diagnosis: Michael Addition has occurred. The unreacted amine attacked the double bond of the formed acrylamide, creating a dimer (N-[3-(imidazolyl)propyl]-3-(imidazolylpropylamino)propanamide).[1] Causality: This happens if the reaction is run with excess amine or if the addition is too fast (creating local hot spots). Prevention:

  • Always add the Acid Chloride to the Amine (not vice versa) slowly at 0°C.

  • Ensure the base (Triethylamine/DIPEA) is present before adding the acid chloride to scavenge the HCl immediately.

Category 3: Purification & Isolation[1][4]

Q4: The product is water-soluble.[1] I lost everything during the aqueous wash. Diagnosis: The imidazole ring makes the molecule polar and pH-sensitive. At neutral/acidic pH, the imidazole is protonated (cationic) and stays in the water phase. Corrective Action:

  • pH Swing Extraction:

    • After reaction, quench with saturated NaHCO₃ (pH ~8-9). The imidazole must be deprotonated (neutral) to extract into organic solvent.

    • Use DCM or Chloroform for extraction. Avoid Ethyl Acetate if the product is highly polar.

    • Salting Out: Saturate the aqueous layer with NaCl (Brine) to force the organic product out (Salting-out effect).

Q5: The product is a sticky oil that won't crystallize. Is it impure? Diagnosis: Not necessarily. N-substituted acrylamides with propyl linkers are often viscous oils or low-melting waxy solids (approx.[1] mp 40-60°C, though reported values vary by specific derivative). Verification:

  • Run 1H NMR in CDCl₃ or DMSO-d6.

  • Key Signals:

    • Vinyl Group: Three multiplets at δ 6.0–6.4 ppm (typically an AMX system).

    • Imidazole: Peaks at δ 7.0–7.7 ppm.

    • Linker: Multiplets at δ 1.9 (quintet), 3.3 (quartet), 4.0 (triplet).

  • If pure by NMR, dry under high vacuum for 24h to remove trapped solvent, which often acts as a plasticizer.

Part 4: Standardized Protocol

Objective: Synthesis of 10 mmol N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Reagents:

  • Reactant A: 1-(3-Aminopropyl)imidazole (1.25 g, 10 mmol)[1]

  • Reactant B: Acryloyl Chloride (0.99 g, 1.1 mL, 11 mmol) [Handle in Fume Hood!]

  • Base: Triethylamine (TEA) (1.5 mL, 12 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL)

  • Inhibitor: MEHQ (trace, ~2 mg)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask. Add a magnetic stir bar and purge with Nitrogen/Argon.

  • Dissolution: Add Reactant A , Base , and DCM to the flask. Cool to 0°C in an ice-water bath. Stir for 10 mins.

  • Addition: Dilute Reactant B in 5 mL of DCM. Add this solution dropwise to the flask over 30 minutes using a dropping funnel or syringe pump. Do not allow temp to rise >5°C.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) naturally. Stir for 3 hours.

  • Quench: Pour mixture into 50 mL saturated NaHCO₃ solution.

  • Extraction: Separate layers. Extract aqueous layer 3x with DCM (20 mL each).

    • Note: If emulsion forms, add brine.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <30°C (Water bath temp). High heat triggers polymerization.

  • Storage: Store the resulting oil/wax at -20°C.

Part 5: Data & Specifications

Table 1: Solvent Compatibility & Selection

SolventSuitabilityNotes
DCM (Dichloromethane) Excellent Good solubility for reactants and product; easy to remove.[1]
THF (Tetrahydrofuran) GoodMust be anhydrous.[4] Salts (TEA·HCl) precipitate out, aiding filtration.
Water PoorHydrolysis of acryloyl chloride is too fast. Requires Schotten-Baumann conditions (pH control), which is complex for this substrate.[1]
DMF AvoidHigh boiling point makes removal difficult without heating (polymerization risk).

Table 2: Stoichiometry & Troubleshooting Matrix

ObservationProbable CauseSolution
White precipitate forms immediately Formation of TEA[1]·HCl saltNormal. This confirms the reaction is proceeding. Filter off or wash away during workup.[4]
Product solidifies in Rotavap Spontaneous polymerizationBath temp too high (>35°C). Add inhibitor (MEHQ) before evaporation.
NMR: Doublet at 1.1 ppm Residual TEAAcid wash (0.1 M HCl) carefully (don't protonate imidazole product too much) or extended vacuum.

References

  • ChemSpider Synthetic Pages. (2001). N-acylation of an amide using acryloyl chloride. Royal Society of Chemistry. Link

  • PrepChem. (n.d.). Synthesis of N-(3-Morpholinopropyl)acrylamide. (Analogous procedure for imidazole derivative). Link

  • BenchChem. (2025).[5][6] Technical Support Center: Acrylamide Derivative Polymerization. (Troubleshooting polymerization mechanisms). Link

  • PubChem. (2025). N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Compound Summary. National Library of Medicine. Link

  • Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. (Reference for initiator/inhibitor chemistry). Link

Sources

Technical Support Center: Purification of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: IPAA-PUR-001 Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Isolation, Stability, and Purity of Imidazole-Acrylamide Monomers[1]

Executive Summary: The "Ticket"

You are likely here because your synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (commonly abbreviated as IPAA or ImPAA ) has resulted in a viscous, yellow oil that refuses to crystallize, or worse, has spontaneously polymerized into an insoluble rubber during rotary evaporation.[1]

This molecule presents a "perfect storm" of purification challenges:

  • Amphiphilic Nature: The imidazole ring makes it water-soluble, while the propyl linker adds lipophilicity, leading to poor phase separation.

  • Basicity: The imidazole nitrogen (

    
    ) drags on silica gel, causing extensive tailing.
    
  • Reactivity: The electron-deficient vinyl group is prone to thermal polymerization and Michael addition.[1]

This guide abandons generic advice. Below are the specific, field-tested protocols to isolate high-purity IPAA.

Module 1: The Extraction Trap (Phase Separation)

User Complaint: "I reacted acryloyl chloride with 1-(3-aminopropyl)imidazole, but after washing with water, my product yield is near zero. It’s all in the aqueous phase."

Root Cause: The imidazole ring is a proton sponge. In the presence of HCl (byproduct of acryloyl chloride), the molecule exists as the hydrochloride salt, which is essentially insoluble in organic solvents like Dichloromethane (DCM) or Ethyl Acetate. Even as a free base, its high polarity makes it linger in water.

The Protocol: "Salting Out" & pH Control

  • Neutralization is Critical:

    • If you used an acid chloride synthesis, your crude mixture is acidic. You must adjust the pH to >10 using saturated

      
       or 
      
      
      
      (aq) to ensure the imidazole is deprotonated (free base form).
  • The "Salting Out" Effect:

    • Saturate the aqueous phase with NaCl (solid). This increases the ionic strength of the water, forcing the organic monomer out ("salting out").

  • Solvent Choice:

    • Do not use Diethyl Ether (too non-polar).[1]

    • Recommended: Use DCM (Dichloromethane) or CHCl3 (Chloroform) .[1] For difficult emulsions, add 5% Methanol to the DCM.

Data: Partition Coefficient Improvement

ConditionAqueous PhaseOrganic Phase (DCM)Partition Efficiency
pH 7 (Neutral)~60% Product~40% ProductPoor
pH 10 (Basic)~30% Product~70% ProductModerate
pH 10 + Sat.[1] NaCl <5% Product >95% Product Excellent
Module 2: The "Spontaneous Gel" (Polymerization Control)

User Complaint: "I put the rotavap bath at 50°C to remove the solvent, and the oil turned into a hard rubber inside the flask."

Root Cause: Acrylamides undergo radical polymerization initiated by heat or light.[1] The imidazole moiety can sometimes act as an internal catalyst for Michael addition at elevated temperatures.

The Protocol: The "Cold & Inhibited" Workflow

  • Inhibitor Strategy:

    • Add MEHQ (4-Methoxyphenol) at 50-100 ppm to the organic phase before evaporation.

    • Note: MEHQ requires dissolved oxygen to function. Do not purge with Nitrogen during the workup. Air is your friend here.

  • Temperature Limits:

    • Bath Temperature: Never exceed 35°C .

    • Vacuum: Use a stronger vacuum (<10 mbar) rather than higher heat.

  • Storage:

    • Store the purified monomer at -20°C in the dark.

Module 3: Chromatographic Purification (The "Streaking" Column)

User Complaint: "I ran a silica column with DCM/MeOH. The product smeared from fraction 5 to 50 and never came off clean."

Root Cause: The basic nitrogen on the imidazole ring hydrogen-bonds strongly with the acidic silanol (


) groups on the silica gel surface. This causes severe peak broadening (tailing).

The Protocol: The "Buffered" Eluent

You must "deactivate" the silica.

  • Stationary Phase: Standard Silica Gel 60.

  • Mobile Phase Modifier: You need a competing base.

    • Option A (Standard): DCM : Methanol : Triethylamine (TEA) (90 : 9 : 1).

    • Option B (Cleaner): DCM : Methanol : Ammonium Hydroxide (25% aq) (95 : 4 : 1). Shake the solvent mixture well to emulsify the ammonia before pouring.

Visual Workflow: Purification Logic

PurificationLogic Start Crude Reaction Mixture (Acidic/Neutral) CheckState Check Physical State Start->CheckState Oil Viscous Oil CheckState->Oil Most Common Solid Precipitate/Solid CheckState->Solid If HCl Salt Neutralize 1. pH Adjust > 10 2. Saturate w/ NaCl 3. Extract w/ DCM Oil->Neutralize Recryst Recrystallization (Ethyl Acetate/Hexane) Solid->Recryst Inhibit Add MEHQ (50ppm) Evaporate < 35°C Neutralize->Inhibit Column Column Chromatography DCM:MeOH:TEA (90:9:1) Inhibit->Column Final Pure IPAA Monomer Column->Final Recryst->Final

Figure 1: Decision tree for purification based on the physical state of the crude intermediate.[1] Note the critical requirement for TEA in the column step for the oil form.

Module 4: Salt vs. Free Base (Form Selection)

Sometimes, it is smarter to purify the Hydrochloride Salt rather than the free base. The salt is often a crystalline solid, whereas the free base is an oil.

  • When to choose the Salt: If you intend to use the monomer in aqueous radical polymerization (e.g., hydrogels), the salt form is water-soluble and stable.

  • How to isolate the Salt:

    • After the reaction (in dry DCM/THF), do not quench with water.

    • Filter off the byproduct (TEA[2]·HCl).

    • Bubble dry HCl gas or add 4M HCl in Dioxane to the filtrate.

    • The IPAA·HCl salt will precipitate as a white solid.

    • Filter and wash with dry Diethyl Ether.

FAQ: Rapid Response

Q1: Can I distill this monomer? A: High Risk. The boiling point is likely >150°C at high vacuum. The risk of thermal polymerization is extreme. We strongly recommend column chromatography or salt precipitation over distillation.

Q2: My NMR shows extra peaks around 5.8 and 6.2 ppm. Is this polymer? A: Likely yes, or it could be unreacted acryloyl chloride (if in benzene/chloroform). Polymer peaks are usually broad lumps. Sharp multiplets at 5.6-6.4 ppm are the vinyl protons of the monomer. If you see broadening at the base of these peaks, you have oligomers.

Q3: How do I remove the inhibitor (MEHQ) before polymerization? A: For most bulk polymerizations, 50 ppm MEHQ does not need removal; just increase the initiator concentration slightly. If strictly necessary, pass the monomer solution through a small plug of Inhibitor Remover Resin (e.g., De-Hibit 200) immediately before use.

References
  • Monomer Synthesis & Properties

    • PubChem Compound Summary for CID 43616372.[1] "N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide."[1] National Center for Biotechnology Information (2025).

    • [1]

  • Polymerization Kinetics & Inhibition

    • Kurenkov, V. F., et al. "Investigation of Anionic Polymerization of Acrylamide Monomers." JournalNX, 2025. (Discusses IPAA polymerization in THF/DMF and use of nitroxyl radical inhibitors).
  • Armarego, W. L. F., & Chai, C. L. L. "Purification of Laboratory Chemicals." Butterworth-Heinemann.
  • Silica Gel Interactions

    • Org.[1][3][4] Synth. 2013, 90, 331-343.[1] (Describes purification of imidazole derivatives on silica using TEA-buffered eluents to prevent tailing).

Sources

Technical Support Center: Synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide synthesis. Our goal is to move beyond a simple procedural list and explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.

Synthesis Overview & Core Mechanism

The synthesis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is most commonly achieved via a nucleophilic acyl substitution reaction. The primary amine of 1-(3-aminopropyl)imidazole acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of an activated acrylic acid derivative, typically acryloyl chloride. This reaction is rapid, exothermic, and often performed under Schotten-Baumann conditions.[1]

The core transformation involves the formation of a stable amide bond. However, the bifunctional nature of both starting materials—the reactive acryloyl system and the nucleophilic imidazole ring—presents unique challenges that can lead to diminished yields if not properly controlled.

Reaction_Scheme Amine 1-(3-Aminopropyl)imidazole Product N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Amine->Product Solvent Anhydrous Solvent (e.g., DCM) 0 °C to RT Amine->Solvent AcylChloride Acryloyl Chloride AcylChloride->Product AcylChloride->Solvent Byproduct Base·HCl Base + Non-nucleophilic Base (e.g., Triethylamine) Solvent->Product

Caption: General reaction scheme for the amidation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is very low, and TLC/NMR analysis shows a significant amount of unreacted 1-(3-aminopropyl)imidazole. What's going wrong?

This is a classic issue of incomplete reaction, which can stem from several factors related to reagent deactivation or suboptimal conditions.

Answer:

  • Cause A: Hydrolysis of Acryloyl Chloride: Acryloyl chloride is extremely reactive and hydrolyzes violently with water to form acrylic acid and HCl.[1][2] If your solvent, glassware, or amine starting material contains residual moisture, the acryloyl chloride will be quenched before it can react with your amine. Acrylic acid will not react under these conditions.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use an anhydrous-grade solvent (like dichloromethane, DCM) and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering.[3]

  • Cause B: Insufficient Base: The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the unreacted starting amine, rendering it non-nucleophilic. To drive the reaction to completion, a base is required to neutralize this acid.

    • Solution: Use at least one equivalent of a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Often, using a slight excess (e.g., 1.1–1.2 equivalents) is beneficial.[1] Alternatively, using two equivalents of the starting amine (one as the nucleophile, one as the acid scavenger) is possible but less atom-economical.[1]

  • Cause C: Low Temperature: While cooling is critical (see Q2), allowing the reaction to proceed only at 0 °C may slow the rate significantly.

    • Solution: After the dropwise addition of acryloyl chloride is complete at 0 °C, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours to ensure it proceeds to completion.[1] Monitor the consumption of the starting amine by TLC.

Q2: My reaction mixture turned into a thick, sticky, or solid mass that is insoluble. What happened?

You are likely observing the uncontrolled polymerization of the acryloyl moiety. This is the most common and critical side reaction to manage.

Answer:

The carbon-carbon double bond in acryloyl chloride and the resulting acrylamide product is highly susceptible to free-radical polymerization.[4] This process can be initiated by heat, light, or trace impurities and is often exothermic, which can lead to a runaway reaction.[2][4]

  • The Critical Solution: Polymerization Inhibitors: It is essential to include a polymerization inhibitor in your reaction.

    • Recommended Inhibitors: Small amounts of radical scavengers like hydroquinone (HQ), 4-methoxyphenol (MEHQ), or phenothiazine should be added to the reaction mixture at the beginning.[5][6] Commercial acryloyl chloride often contains an inhibitor, but adding a small extra amount (e.g., 0.05-0.1 mol%) is a robust strategy.

    • Mechanism of Action: These molecules act as radical scavengers, terminating the chain reaction that leads to polymer formation.[4]

  • Procedural Controls:

    • Temperature: Perform the dropwise addition of acryloyl chloride at a low temperature (0 to 5 °C) using an ice bath. This dissipates the heat from the exothermic amidation and reduces the rate of thermal polymerization.[1]

    • Storage: Store acryloyl chloride in a cool, dark place and always ensure it contains an inhibitor for storage.[4][5]

Q3: My product is impure. What are the likely side products and how can I avoid them?

Besides polymerization, the primary side products arise from the reactivity of the imidazole ring and hydrolysis.

Answer:

  • Side Product A: Acrylic Acid: As mentioned in Q1, this forms from the reaction of acryloyl chloride with water.[7] Its presence complicates purification as it is also a polar compound.

    • Avoidance & Removal: The best strategy is prevention using strict anhydrous conditions. During work-up, a wash with a mild aqueous base like saturated sodium bicarbonate solution will deprotonate the acrylic acid to sodium acrylate, which is highly water-soluble and will be removed into the aqueous layer.[1]

  • Side Product B: N-Acylation of the Imidazole Ring: The imidazole ring contains two nitrogen atoms. While the primary aliphatic amine is a much stronger nucleophile and base than the imidazole nitrogens, acylation on the imidazole ring is a theoretical possibility.

    • Why It's Usually Not a Major Problem:

      • Nucleophilicity Difference: The primary amine is significantly more reactive.

      • In-situ Protection: The HCl generated during the reaction will preferentially protonate the most basic site after the primary amine has reacted, which is the sp² nitrogen of the imidazole ring. This protonated imidazolium cation is no longer nucleophilic, effectively protecting it from further acylation.

    • Mitigation: Maintaining a low temperature and controlled addition of the acryloyl chloride ensures the reaction occurs preferentially at the desired primary amine.

Troubleshooting_Flowchart Start Reaction Yield is Low or Product is Impure IsPolymer Is the product a sticky, insoluble polymer? Start->IsPolymer IsAmineLeft Is starting amine still present (TLC)? IsPolymer->IsAmineLeft No AddInhibitor Root Cause: Polymerization Action: 1. Add inhibitor (HQ, MEHQ). 2. Maintain low temp (0 °C). 3. Store reagents properly. IsPolymer->AddInhibitor Yes IsAcidic Is the product contaminated with an acidic impurity? IsAmineLeft->IsAcidic No CheckAnhydrous Root Cause: Incomplete Reaction Action: 1. Use anhydrous solvent/glassware. 2. Use excess non-nucleophilic base. 3. Allow to warm to RT after addition. IsAmineLeft->CheckAnhydrous Yes WashBicarb Root Cause: Hydrolysis Action: 1. Wash organic layer with NaHCO₃ solution during work-up to remove acrylic acid. IsAcidic->WashBicarb Yes Purify Proceed to Final Purification (Column Chromatography or Recrystallization) IsAcidic->Purify No

Caption: A decision tree for troubleshooting common synthesis issues.

Q4: I'm struggling with the purification. The product seems to be water-soluble and difficult to extract or run on a column.

The polar nature of the imidazole and amide groups makes purification challenging. A systematic work-up and the right chromatography conditions are key.

Answer:

The product is indeed polar and may have some water solubility. Standard liquid-liquid extraction may lead to product loss in the aqueous layer if not performed carefully.

  • Step 1: Quenching and Initial Work-up: After the reaction is complete, carefully quench any remaining acryloyl chloride by adding a small amount of water or a saturated sodium bicarbonate solution.[8]

  • Step 2: Systematic Aqueous Washes: Transfer the reaction mixture to a separatory funnel.

    • Dilute HCl Wash: Wash the organic layer (e.g., DCM) with dilute aqueous HCl (e.g., 1 M). This will remove the tertiary amine base (e.g., TEA) and any unreacted starting amine by converting them to their water-soluble hydrochloride salts.

    • NaHCO₃ Wash: Wash with saturated aqueous sodium bicarbonate. This removes acidic impurities, primarily acrylic acid.[9]

    • Brine Wash: Wash with saturated aqueous NaCl (brine) to remove the bulk of the water from the organic layer.

  • Step 3: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Step 4: Final Purification:

    • Column Chromatography: This is often the most effective method. Due to the product's polarity, standard silica gel chromatography is appropriate.

      • Mobile Phase: A polar solvent system is required. Start with a DCM/Methanol gradient (e.g., starting from 100% DCM and gradually increasing to 5-10% Methanol). Adding a small amount of triethylamine (e.g., 0.5-1%) to the mobile phase can prevent the product from "streaking" on the silica gel by neutralizing acidic sites.

    • Recrystallization: If the crude product is a solid, recrystallization may be an option. Suitable solvent systems could include ethyl acetate/hexanes or isopropanol.[10]

Optimized Laboratory Protocol

This protocol integrates the best practices discussed above to maximize yield and purity.

Materials:

  • 1-(3-Aminopropyl)imidazole (1.0 eq)

  • Acryloyl chloride (1.05 eq)[1]

  • Triethylamine (TEA, 1.1 eq), anhydrous

  • Dichloromethane (DCM), anhydrous grade[3]

  • Hydroquinone (HQ, ~0.1 mol%)[5]

  • Standard work-up reagents (1M HCl, sat. NaHCO₃, brine, Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-(3-aminopropyl)imidazole (1.0 eq) and a catalytic amount of hydroquinone. Dissolve these in anhydrous DCM (approx. 0.2 M concentration relative to the amine).

  • Cooling and Base Addition: Cool the flask to 0 °C in an ice-water bath. Add triethylamine (1.1 eq) via syringe and stir for 5 minutes.

  • Acyl Chloride Addition: In a separate dry flask, prepare a solution of acryloyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution to a dropping funnel and add it dropwise to the stirred amine solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition.

  • Reaction Progression: Once the addition is complete, continue stirring the reaction at 0 °C for 1 hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 DCM/Methanol mobile phase with 1% TEA), checking for the complete consumption of the starting amine.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding saturated NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using a gradient of 0% to 10% methanol in dichloromethane (containing 0.5% TEA) to yield the pure N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Key Parameter Summary

ParameterRecommended ConditionRationale & Justification
Temperature 0-5 °C for addition, then warm to RTMinimizes exothermic polymerization and side reactions; warming ensures completion.[1]
Solvent Anhydrous Dichloromethane (DCM)Inert, good solubility for reactants, and easily removed. Anhydrous nature prevents hydrolysis of acryloyl chloride.[3]
Base 1.1 eq Triethylamine (TEA)Neutralizes HCl byproduct without acting as a competing nucleophile.[1]
Stoichiometry Slight excess of Acryloyl Chloride (1.05 eq)Ensures complete consumption of the more valuable starting amine.
Inhibitor 0.1 mol% Hydroquinone (HQ) or MEHQCRITICAL: Prevents radical polymerization of the acryloyl group, a major cause of failure.[4][6]
Atmosphere Inert (Nitrogen or Argon)Excludes atmospheric moisture, which would otherwise hydrolyze the acryloyl chloride.[3]

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.
  • Benchchem. (n.d.). A Comparative Analysis of Acryloyl Chloride Reactivity for Synthetic Chemistry.
  • Wikidoc. (2012, September 4). Acryloyl chloride.
  • Google Patents. (n.d.). US5395966A - Process for the manufacture of acryloyl chloride.
  • ECHEMI. (n.d.). Acryloyl chloride SDS, 814-68-6 Safety Data Sheets.
  • Benchchem. (n.d.). Synthesis of Acryloyl Chloride from Acrylic Acid: An In-depth Technical Guide.
  • Google Patents. (n.d.). WO1990010616A1 - Process for the manufacture of acryloyl chloride.
  • PMC. (2024, October 15). Purification Processes for Generating Cationic Lignin-Acrylamide Polymers.
  • ACS Omega. (2024, October 15). Purification Processes for Generating Cationic Lignin-Acrylamide Polymers.
  • Google Patents. (n.d.). US2865960A - Process for the removal of impurities from water-soluble acrylamides.
  • Wikipedia. (n.d.). Polymerisation inhibitor.
  • Sigma-Aldrich. (n.d.). 1-(3-Aminopropyl)imidazole.
  • Google Patents. (n.d.). US3324180A - Purification of acrylamide.
  • PubChem. (n.d.). Acryloyl chloride.
  • ResearchGate. (2016, May 2). What is the best method to neutralize acryloyl chloride residues after reaction of an amide....
  • ResearchGate. (2020, November). 1-(3-Aminopropyl)imidazole functionalized poly(vinyl chloride) for high temperature proton exchange membrane fuel cell applications.
  • Google Patents. (n.d.). US20070106090A1 - Method for synthesis of acrylamide derivatives.
  • ResearchGate. (2025, October). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method.

Sources

Technical Support Center: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Product Identity & Technical Context

Before addressing specific stability issues, we must establish the chemical baseline.[1] This compound is a functional monomer used to synthesize pH-sensitive and thermo-responsive polymers (e.g., for gene delivery or smart hydrogels).[2][3][4][5]

  • Chemical Name: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide[2][3][4][5][1][6]

  • Common Aliases: N-(3-imidazolylpropyl)acrylamide; IPAA; Im-Pr-AAm[2][3][4][5][1]

  • CAS Number: 161035-21-8[2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O[2][3][4][5][1]
  • Key Functional Groups:

    • Acrylamide (Vinyl): The polymerizable handle.[2][3][1] Prone to radical polymerization.[2][3]

    • Propyl Linker: Hydrophobic spacer.[2][3][4][1]

    • Imidazole Ring: Basic (pKa ~6.0–7.0), protonatable, ligand for metal coordination.[2][3][1]

Critical Stability Mechanisms

The stability of this monomer is governed by a "Triad of Degradation": Radical Polymerization , Hydrolysis , and Oxidation .[1] Understanding these mechanisms is the only way to prevent them.[5]

A. Premature "Popcorn" Polymerization

This is the most common failure mode.[3][1] Acrylamides are highly reactive.[2][3]

  • Mechanism: Free radicals (generated by heat, light, or trace metals) initiate chain growth.[2][3][1]

  • The Oxygen Paradox: Most commercial stocks are stabilized with MEHQ (Hydroquinone monomethyl ether).[2][3][4][1] MEHQ requires dissolved oxygen to function. If you store this monomer under pure nitrogen/argon for too long, you deactivate the inhibitor, leading to spontaneous "popcorn" polymerization (formation of insoluble, cross-linked white solids).[5][1]

B. Amide Hydrolysis

While acrylamides are more stable than their ester counterparts (acrylates), the amide bond is susceptible to hydrolysis, particularly if the imidazole ring acts as an intramolecular catalyst or if the pH drifts.[1]

  • Pathway: Monomer + H

    
    O 
    
    
    
    Acrylic Acid + 3-(1H-imidazol-1-yl)propan-1-amine.[2][3][4][5]
  • Consequence: Introduction of acidic impurities (acrylic acid) which can disrupt subsequent polymerization kinetics and alter the final polymer's pKa.[3][1]

C. Oxidative Discoloration

The imidazole ring and the amide nitrogen are susceptible to oxidation, often resulting in a yellow/orange tint.[1] While often cosmetic, deep discoloration indicates the formation of N-oxides or azo-coupling byproducts that can act as chain terminators.[2][3][4][5]

Troubleshooting Guide (Q&A)

Scenario 1: The "Solid Block" Phenomenon

User Question: "I bought a 5g bottle three months ago. I went to use it today, and the liquid has turned into a solid, white rubbery mass. Is it recoverable?"

Scientist Answer: No, it is not recoverable. This is a classic case of bulk polymerization.[2][3][1]

  • Root Cause: Storage temperature was likely too high (>10°C), or the bottle was stored in an oxygen-free environment which disabled the MEHQ inhibitor.[2][3][4][5][1]

  • Prevention: Store at 2–8°C. Do not sparge with nitrogen for long-term storage.[2][3][4][1] Ensure the headspace has air (oxygen).[3][5][1]

  • Action: Discard the bottle as chemical waste. Do not attempt to dissolve it; cross-linked polyacrylamides are insoluble.[2][3]

Scenario 2: Yellowing of the Monomer

User Question: "My monomer is liquid, but it has turned from colorless to pale yellow. Can I still use it for my RAFT polymerization?"

Scientist Answer: Proceed with caution.

  • Diagnosis: Yellowing suggests mild oxidation of the amine/imidazole moieties or accumulation of quinone derivatives from the MEHQ inhibitor.[1]

  • Impact: For standard free-radical polymerization (FRP), it may be acceptable.[2][3][4][5][1] For controlled radical polymerization (RAFT, ATRP), these impurities can terminate the living chain ends.[5][1]

  • Protocol:

    • Check purity via

      
      H NMR (see Section 4).[2][3][5][1]
      
    • If purity is >95%, pass the neat liquid through a small column of activated basic alumina or inhibitor remover beads to remove colored impurities and MEHQ immediately before use.[3][1]

Scenario 3: Solubility Issues in Water

User Question: "The literature says this is water-soluble, but I see cloudiness when I dissolve it at 100 mg/mL."

Scientist Answer: This indicates the presence of homopolymer traces.[3][1]

  • Explanation: Small amounts of polymer chains formed during storage (oligomers) are often less soluble than the monomer, especially if the water temperature is near the polymer's LCST (Lower Critical Solution Temperature).[5][1] Poly(N-[3-(1H-imidazol-1-yl)propyl]acrylamide) is thermo-responsive.[2][3][4][5][7]

  • Test: Cool the solution to 4°C. If it clears, it is an LCST effect. If it remains cloudy, filter the solution through a 0.22

    
    m PTFE filter to remove insoluble oligomers before polymerization.[1]
    

Experimental Protocols

Protocol A: Rapid Purity Validation ( H NMR)

Objective: Distinguish between monomer, polymer, and hydrolysis products.[1] Solvent: D


O or CDCl

.[2][3][4][1]
  • Prepare Sample: Dissolve ~10 mg of monomer in 0.6 mL solvent.

  • Acquire Spectrum: Standard proton scan (16 scans).[2][3][4][5][1]

  • Analyze Key Regions:

    • Vinyl Protons (Monomer): Look for three distinct peaks (dd) between 5.6 ppm and 6.4 ppm .[2][3][4][1] Sharp integration = 1:1:1.

    • Polymer Contamination: Look for broad, undefined mounds directly underneath the sharp propyl linker peaks (~1.8 – 3.5 ppm).[2][3][4][1]

    • Hydrolysis: Look for a shift in the imidazole peaks.[3][1] Free imidazole amine signals will drift relative to the amide-bound imidazole.[2][3][4][5]

Protocol B: Inhibitor Removal (Pre-Polymerization)

Objective: Remove MEHQ to ensure reproducible polymerization kinetics.

  • Pack Column: Use a Pasteur pipette plugged with glass wool.[2][3][4][1] Fill 3 cm height with Deactivated Basic Alumina .

  • Condition: Wet the alumina with the polymerization solvent (e.g., Methanol or Water).[5][1]

  • Elute: Pass the monomer solution through the column slowly (1 drop/second).

  • Use Immediately: The monomer is now unstable. Polymerize within 1 hour.

Stability Data Summary

ParameterConditionStability RatingObservation/Risk
Temperature 25°C (Room Temp)Moderate (< 2 weeks)Slow polymerization risk.[2][3][4][5][1]
Temperature 4°C (Fridge)Good (6-12 months)Recommended storage.[2][3][4][5][1]
Atmosphere Air (Oxygen)Essential Activates MEHQ inhibitor.[2][3][4][1]
Atmosphere Nitrogen/ArgonDangerous Deactivates inhibitor; risk of gelation.[2][3][4][1]
pH Acidic (pH < 4)PoorProtonation of imidazole; Hydrolysis risk.[2][3][4][1]
pH Basic (pH > 9)PoorRapid amide hydrolysis.[2][3][4][1]
Light UV/DaylightPoorPhoto-initiated polymerization.[2][3][4][5]

Visualizations

Figure 1: Degradation Pathways

Caption: The dual degradation pathways of Imidazole-Acrylamide: Radical polymerization (storage failure) vs. Hydrolysis (pH failure).[2][3][4][5][1]

G cluster_0 Pathway A: Radical Instability (Storage) cluster_1 Pathway B: Chemical Instability (pH/H2O) Monomer N-[3-(1H-Imidazol-1-yl)propyl] prop-2-enamide Polymer Crosslinked/Insoluble Polymer (Popcorn) Monomer->Polymer Heat, Light, No Oxygen (MEHQ fails) Oligomer Soluble Oligomers (Cloudy Solution) Monomer->Oligomer Slow aging Acid Acrylic Acid Monomer->Acid Hydrolysis (High/Low pH) Amine 3-(Imidazol-1-yl) propan-1-amine Monomer->Amine Hydrolysis

[2][3][4][5][1]

Figure 2: Troubleshooting Logic Flow

Caption: Decision matrix for assessing monomer quality before experimentation.

G Start Inspect Monomer Visual Visual Check Start->Visual Solid Solid/Gel? Visual->Solid Discard DISCARD (Irreversible) Solid->Discard Yes Liquid Liquid? Solid->Liquid No Color Yellow/Orange? Liquid->Color NMR Run 1H NMR Color->NMR Yes (Check Oxidation) Purify Pass through Alumina Column Color->Purify No (Clear) Purity Purity > 95%? NMR->Purity Purity->Purify Yes Recrystal Recrystallize/Distill (Difficult) Purity->Recrystal No Use Ready for Experiment Purify->Use

References

  • Chinese Journal of Polymer Science. (2024). Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles.[2][3][4][5][7] Retrieved from [Link]

  • PubChem. (2025).[2][3][4][5][1] Compound Summary: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.[2][3][4][5] Retrieved from [Link][2][3][4][5][1]

  • MDPI. (2022).[2][3][4][5][1] Imidazole-Based Monomer as Functional Unit for the Specific Detection of Paraxanthine in Aqueous Environments. Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) provided by your vendor before handling chemical substances.

Sources

"preventing premature polymerization of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide"

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing premature polymerization and to offer troubleshooting solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of premature polymerization of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide?

A1: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, like other acrylamide-based monomers, polymerizes via a free-radical chain reaction.[1][2] Premature initiation of this process is typically triggered by one or more of the following factors:

  • Heat: Elevated temperatures significantly increase the rate of spontaneous free radical formation. The polymerization process itself is exothermic, meaning it generates heat, which can create a runaway reaction if not controlled.[3][4]

  • Light: Ultraviolet (UV) light possesses sufficient energy to initiate the formation of free radicals, triggering polymerization.[5][6]

  • Contaminants: Impurities such as metal ions (especially iron and copper salts), dust, and other particulates can act as catalysts for radical formation.[3][7] It is crucial to use scrupulously clean glassware and high-purity solvents.

  • Absence of Oxygen (Under specific conditions): The role of oxygen is complex. For many common phenolic inhibitors, such as hydroquinone (HQ) and 4-methoxyphenol (MEHQ), a small amount of dissolved oxygen is required for the inhibition mechanism to function effectively.[3][8] Storing the monomer under a strictly inert atmosphere without an oxygen-independent inhibitor can lead to polymerization.

Q2: How should I properly store the monomer to maintain its stability?

A2: Proper storage is the most critical factor in preventing premature polymerization and ensuring batch-to-batch consistency. The following conditions are recommended:

ParameterRecommendationRationale
Temperature 2–8°C (Refrigerated)Reduces the rate of spontaneous radical formation.[6][9]
Light Store in an amber or opaque container.Prevents photo-initiation of polymerization.[4][6]
Atmosphere Tightly sealed container with air headspace.Dissolved oxygen is essential for many common inhibitors to function.[3][8] Do NOT store under a fully inert gas (e.g., argon, nitrogen) unless an oxygen-independent inhibitor is used.
Purity Keep away from sources of contamination.Prevents catalytic initiation by metals or other impurities.[7]
Q3: The monomer I received contains an inhibitor. Why is it there and do I need to add more?

A3: Monomers prone to polymerization are almost always shipped with a small amount of an inhibitor to ensure stability during transport and short-term storage.[10] Common inhibitors include 4-methoxyphenol (MEHQ) or hydroquinone (HQ).[8][10]

You generally do not need to add more inhibitor if you are using the monomer within a reasonable timeframe (a few months) and storing it correctly. However, if you plan to store the monomer for an extended period or will be subjecting it to stressful conditions (e.g., heating for dissolution), adding a secondary inhibitor might be considered.

Q4: How does the imidazole functional group influence the stability of the monomer?

A4: The imidazole ring introduces specific chemical properties that can influence stability. Imidazoles are known to be weakly basic and can coordinate with metal ions.[11][12] This coordination with trace metal contaminants could potentially catalyze radical formation pathways. Furthermore, the imidazole ring itself can be susceptible to oxidation under certain conditions, although it is generally considered a stable aromatic system.[13][14] Therefore, maintaining a clean, contaminant-free environment is especially important for this particular monomer.

Troubleshooting Guide: Common Polymerization Issues

SymptomPossible Cause(s)Recommended Action(s)
Monomer appears viscous, cloudy, or has solidified in the container. Premature polymerization has occurred. This is likely due to improper storage (e.g., exposure to heat/light) or depletion of the inhibitor over a long storage time.* Do not use the material. It will not perform as expected in your experiments. * Review your storage conditions against the recommended guidelines.[4] * Dispose of the polymerized material according to your institution's hazardous waste protocols.
Monomer polymerizes spontaneously during an experimental setup (e.g., upon dissolution). 1. Contaminated solvent or glassware: Metal ions or other residues can initiate polymerization.[7][15] 2. Localized heating: Using a high-heat setting on a stir plate can create hot spots. 3. Depleted inhibitor: The inhibitor may have been consumed due to prior exposure to adverse conditions.1. Use high-purity, freshly opened or purified solvents. Ensure all glassware is meticulously cleaned (e.g., acid-washed). 2. Use a water bath for gentle, uniform heating.[4] 3. If the monomer must be heated, consider adding a small amount of a secondary inhibitor like hydroquinone.
Inconsistent polymerization results between different experiments. 1. Variable oxygen levels: Dissolved oxygen acts as an inhibitor.[1] Solutions that have been agitated or degassed differently will have variable polymerization kinetics. 2. Inconsistent inhibitor concentration: If the monomer has been stored for a long time, the inhibitor level may have decreased. 3. Light exposure: Performing experiments in direct sunlight versus a dimly lit area can affect initiation.[4]1. For reproducible results, either consistently sparge all solutions with an inert gas to remove oxygen just before adding your initiator, or ensure all solutions are equilibrated with air. Do not vary between methods.[16] 2. Use fresh monomer for critical applications. 3. Prepare solutions in a controlled lighting environment.
Monomer solution turns yellow over time. Minor degradation or oxidation. While slight yellowing may not always indicate polymerization, it suggests some level of chemical change. After extended storage at 50°C, some yellowing of acrylamide has been noted without polymer formation.[5]* Test a small amount of the material to see if it still performs acceptably in your application. * For sensitive applications, it is best to use a fresh, colorless solution. * Ensure storage is strictly at 2-8°C and protected from light.[6]

Key Experimental Protocols & Underlying Principles

The Chemistry of Acrylamide Polymerization and Inhibition

Polymerization of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide proceeds via a classic free-radical chain reaction with three main stages: initiation, propagation, and termination.[2]

  • Initiation: A free radical (R•) is generated, often from an initiator like ammonium persulfate (APS).[1] This radical attacks the vinyl double bond of the monomer, creating a monomer radical.

  • Propagation: The monomer radical attacks another monomer, extending the polymer chain. This process repeats rapidly.

  • Termination: The reaction stops when two radicals combine.

Polymerization inhibitors work by intercepting these free radicals.[8] Phenolic inhibitors like hydroquinone (HQ) react with peroxy radicals (formed by the reaction of a carbon-centered radical with O₂) to create stable, non-radical products, effectively breaking the chain reaction.[8]

G cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition cluster_termination Termination Initiator Initiator (e.g., APS) Radical Free Radical (R•) Initiator->Radical Heat/Light Initiator->Radical Monomer_Radical Monomer Radical Radical->Monomer_Radical Attacks Monomer Radical->Monomer_Radical Inhibitor Inhibitor (e.g., HQ) Radical->Inhibitor Inhibitor Scavenges Radical Polymer_Chain Growing Polymer Chain Monomer_Radical->Polymer_Chain + Monomer Monomer_Radical->Polymer_Chain Polymer_Chain->Polymer_Chain Radical_Source Radical (R•) Radical_Source->Inhibitor Reaction Stable_Product Non-Reactive Species Inhibitor->Stable_Product Forms Stable Product Radical1 Radical Dead_Polymer Terminated Polymer Radical1->Dead_Polymer Radical2 Radical Radical2->Dead_Polymer Combination

Caption: Free-radical polymerization and the role of inhibitors.

Protocol 1: Recommended Handling and Storage
  • Receiving: Upon receipt, immediately transfer the monomer to a refrigerator set to 2–8°C.[9] Keep the product in its original amber vial or an equivalent light-blocking container.

  • Handling: Only remove the amount of monomer needed for your experiment. Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Atmosphere: Work in a well-ventilated area or a chemical fume hood.[7] After dispensing, securely seal the container, retaining the air headspace. Do not purge the headspace with inert gas.

  • Disposal: Unused or polymerized monomer should be disposed of as hazardous chemical waste according to local regulations.

Protocol 2: Adding a Secondary Inhibitor for Long-Term Storage

This protocol is for advanced users who need to store the monomer beyond the recommended shelf life or under challenging conditions.

Objective: To add a secondary inhibitor (e.g., Hydroquinone) to a final concentration of 100-200 ppm.

Materials:

  • N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

  • Hydroquinone (HQ)

  • High-purity solvent compatible with the monomer (e.g., chloroform, dichloromethane)

  • Analytical balance, volumetric flask, light-resistant storage container

Procedure:

  • Prepare a stock solution of the inhibitor. For example, accurately weigh 10 mg of HQ and dissolve it in 10 mL of solvent in a volumetric flask to create a 1000 ppm (1 mg/mL) solution.

  • Bring the monomer to room temperature.

  • In a clean, light-resistant container, add the desired amount of monomer.

  • Calculate the required volume of the inhibitor stock solution. For example, to add 200 ppm of inhibitor to 10 g of monomer, you would add 2 mL of the 1000 ppm HQ stock solution.

  • Mix thoroughly until the inhibitor is fully dissolved.

  • Store the stabilized monomer at 2–8°C as per Protocol 1.

Troubleshooting Flowchart

G start Experiencing Premature Polymerization? q1 Is the monomer solid/viscous in the vial? start->q1 ans1_yes Discard Material. Review Storage Conditions (Temp/Light). Order Fresh Monomer. q1->ans1_yes Yes ans1_no Monomer appears normal. q1->ans1_no No q2 Does it polymerize during the experiment setup? ans1_no->q2 ans2_yes Check for Contamination: - Use acid-washed glassware. - Use fresh, high-purity solvents. - Avoid high heat; use a water bath. q2->ans2_yes Yes ans2_no Polymerization is inconsistent between batches. q2->ans2_no No q3 Are you controlling for environmental variables? ans2_no->q3 ans3_yes Consider monomer age and inhibitor depletion. Use a fresh batch for critical experiments. q3->ans3_yes Yes ans3_no Standardize your protocol: - Control light exposure. - Equilibrate solutions to air consistently OR - Degas consistently before initiation. q3->ans3_no No

Caption: Troubleshooting guide for premature polymerization.

References
  • Bio-Rad. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad. Retrieved from [Link]

  • ResearchGate. (n.d.). Polymerization mechanism reported for acrylamide. ResearchGate. Retrieved from [Link]

  • SNF. (n.d.). AQUEOUS ACRYLAMIDE. SNF. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet Acrylamide. Carl Roth. Retrieved from [Link]

  • Bio-Rad. (2017, February 18). Polymerization of acrylamide in SDS PAGE | role of APS and TEMED to produce polyacrylamide gel [Video]. YouTube. Retrieved from [Link]

  • Reed, W. F. (2001). Kinetics and Mechanisms of Acrylamide Polymerization from Absolute, Online Monitoring of Polymerization Reaction. Macromolecules, 34(7), 2105–2117. Retrieved from [Link]

  • Riaz, U., & Ashraf, S. M. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 532. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). SOP for the safe use of Acrylamide. LSU Health Shreveport. Retrieved from [Link]

  • ResearchGate. (n.d.). Free radical copolymerization mechanism for acrylamide and bisacrylamide. ResearchGate. Retrieved from [Link]

  • Water Science. (2025, November 28). How to store Acrylamide Liquid 50% safely? Water Science. Retrieved from [Link]

  • Google Patents. (n.d.). US3696050A - Polymerization inhibitors for vinyl monomers and unsaturated polyesters. Google Patents.
  • Wikipedia. (n.d.). Polymerisation inhibitor. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of new imidazole-based monomer and copolymerization studies with methyl methacrylate. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Gel preparation troubleshooting. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2009). Designing Imidazole-Based Ionic Liquids and Ionic Liquid Monomers for Emerging Technologies. Taylor & Francis Online. Retrieved from [Link]

  • PubChem. (n.d.). N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. PubChem. Retrieved from [Link]

  • ACS Publications. (2015). Imidazolium Cations with Exceptional Alkaline Stability: A Systematic Study of Structure–Stability Relationships. Journal of the American Chemical Society. Retrieved from [Link]

  • ACS Publications. (1963). Imidazole-containing Polymers. Synthesis and Polymerization of the Monomer 4(5)-Vinylimidazole. Journal of the American Chemical Society. Retrieved from [Link]

  • MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

Sources

"N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide storage conditions"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Executive Summary & Chemical Profile

Welcome to the technical support hub for N-[3-(1H-Imidazol-1-yl)propyl]acrylamide . As a functional monomer combining a polymerizable vinyl group with a basic imidazole pendant, this compound is critical for synthesizing pH-sensitive hydrogels, gene delivery vectors, and metal-chelating resins.[1]

However, its dual functionality presents a unique storage paradox: the acrylamide moiety is prone to radical polymerization, while the imidazole group is hygroscopic and catalytic.[1] This guide replaces generic advice with a chemically grounded preservation strategy.

PropertySpecificationCritical Note
Physical State Viscous Liquid or Low-Melting SolidMay supercool; crystallization is slow but possible.[1]
Hygroscopicity HighImidazole nitrogen (N3) bonds avidly with atmospheric moisture.
Reactivity Michael AcceptorProne to spontaneous auto-polymerization if inhibitors are depleted.
pKa ~6.9 - 7.0 (Imidazole)Acts as a weak base; sensitive to acidic vapors.

Storage Protocols: The "Golden Rules"

Do not treat this merely as "refrigerate upon arrival." The following protocol is designed to arrest the Arrhenius kinetics of polymerization and hydrolysis.

A. Thermal Management
  • Short-Term (< 1 Month): Store at 2–8°C .

  • Long-Term (> 1 Month): Store at -20°C .

    • Why? Acrylamide derivatives undergo "thermal runaway" polymerization. Lowering the temperature reduces the kinetic energy available for the initiation step of the radical chain reaction.[1]

B. Atmospheric Control (The "Dry & Dark" Rule)
  • Desiccation is Mandatory: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing active desiccant (silica gel or Drierite).

    • Mechanism:[2] Moisture promotes hydrolysis of the amide bond (releasing acrylic acid and the imidazole amine) and can plasticize the monomer, increasing molecular mobility and polymerization risk.[1]

  • Photon Shielding: Wrap containers in aluminum foil or use amber glass. UV light (even ambient lab lighting) can cleave the inhibitor (often MEHQ) or directly excite the vinyl bond.

C. The Thaw Cycle (Critical Workflow)

NEVER open a cold bottle immediately.

  • Remove from freezer/fridge.

  • Place in a desiccator at room temperature for 30–60 minutes .

  • Reasoning: Opening a cold vial condenses atmospheric water vapor directly onto the hygroscopic imidazole surface, ruining the batch instantly.[1]

Troubleshooting Guide: Diagnostics & Solutions

Use this decision matrix to evaluate material integrity before starting synthesis.

Issue 1: "The material has turned into a hard, insoluble rubber."[2]
  • Diagnosis: Auto-polymerization . The monomer has crosslinked.

  • Cause: Heat exposure during transit, light exposure, or inhibitor depletion (MEHQ consumption).[1]

  • Test: Attempt to dissolve a small chip in Methanol or DMSO.

    • Result: If it swells but does not dissolve, it is crosslinked.[1]

  • Solution: Discard. There is no recovery method.

Issue 2: "The material is sticky, wet, or has liquid droplets inside."[1][2]
  • Diagnosis: Hygroscopic Saturation .

  • Cause: Improper sealing or opening the vial while cold.

  • Risk: Water acts as a plasticizer and may interfere with stoichiometry in sensitive polymerizations (e.g., RAFT or ATRP).

  • Solution:

    • Dissolve the monomer in DCM (Dichloromethane).

    • Dry over anhydrous MgSO₄.

    • Filter and remove solvent in vacuo (keep bath < 30°C).

Issue 3: "The colorless material has turned yellow/orange."
  • Diagnosis: Oxidation of the Imidazole Ring or Inhibitor Accumulation .

  • Cause: Long-term storage in oxygen-rich environments.[1] Note that MEHQ (inhibitor) turns yellow when it oxidizes to quinones.

  • Solution:

    • For standard radical polymerization: Usually acceptable.

    • For precise kinetics: Pass the monomer solution through a short column of basic alumina or inhibitor remover beads immediately before use.

Visualizing the Workflow (DOT Diagram)

The following diagram illustrates the critical decision logic for handling incoming material.

StorageWorkflow Start Material Receipt Inspect Visual Inspection Start->Inspect StateCheck State: Solid/Viscous Liquid? Inspect->StateCheck HardSolid Hard/Insoluble Block StateCheck->HardSolid Yes WetSticky Wet/Droplets Present StateCheck->WetSticky Yes GoodState Clear Viscous Liquid/Waxy Solid StateCheck->GoodState Yes Discard DISCARD (Polymerized) HardSolid->Discard Drying Drying Protocol: Dissolve in DCM -> MgSO4 -> Vac WetSticky->Drying Drying->GoodState Thaw Equilibrate to RT (in Desiccator) GoodState->Thaw Aliquot Aliquot under N2/Ar Thaw->Aliquot Freeze Store at -20°C (Dark + Desiccant) Aliquot->Freeze

Caption: Figure 1. Decision logic for assessing N-[3-(1H-Imidazol-1-yl)propyl]acrylamide integrity upon receipt and storage.

Experimental Validation Protocols

To ensure scientific rigor, perform these checks if the material's integrity is .

Protocol A: Purity Verification via ¹H-NMR
  • Solvent: DMSO-d₆ or CDCl₃.[1]

  • Key Signals to Watch:

    • Vinyl Protons (Acrylamide): Multiplet at 5.6 – 6.3 ppm . Loss of these signals indicates polymerization.

    • Imidazole Protons: Singlets/multiplets at 6.9, 7.2, and 7.6 ppm .

    • Integration Ratio: The ratio of Vinyl (3H) to Imidazole (3H) should be 1:1 . If Vinyl < Imidazole, partial polymerization has occurred.[1]

Protocol B: Inhibitor Removal (Optional but Recommended for ATRP/RAFT)

Commercial samples often contain 50–200 ppm MEHQ.

  • Dissolve: Prepare a 10-20% (w/v) solution of the monomer in water or methanol.

  • Column: Pass through a pre-packed column of De-hibitor resin (polystyrene-divinylbenzene quaternary amine).

  • Usage: Use the eluate immediately. Without inhibitor, the monomer is a "ticking clock" and will polymerize within hours at room temperature.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 43616372, N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.[1][3] Retrieved October 26, 2023, from [Link][1]

Sources

Technical Support Center: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide Analytics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center. As an Application Scientist, I frequently encounter challenges when analyzing bifunctional molecules like N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (also known as N-(3-(1H-imidazol-1-yl)propyl)acrylamide).

This molecule presents a dual analytical challenge: it contains a highly basic, polar imidazole ring that interacts strongly with chromatographic stationary phases, and a reactive acrylamide moiety that is highly susceptible to spontaneous polymerization[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to ensure the scientific integrity of your analytical workflows.

Section 1: Chromatographic Troubleshooting (HPLC/UHPLC)

FAQ 1: Why am I seeing severe peak tailing and early elution on a standard C18 column?

Causality: The imidazole nitrogen has a pKa of approximately 7.0. In neutral or unbuffered mobile phases, it exists in a partially protonated state, leading to extreme polarity (causing early elution near the void volume) and secondary electrostatic interactions with unendcapped silanols on the silica support (causing severe peak tailing).

Solution: You must suppress silanol interactions by lowering the mobile phase pH well below the pKa of imidazole and utilizing ion-pairing agents[2].

HPLC_Optimization A Initial RP-HPLC Analysis (Standard C18, H2O/ACN) B Observe Peak Tailing or Early Elution? A->B C Mechanism: Imidazole-Silanol Interaction & High Polarity B->C Yes D Action 1: Acidify Mobile Phase (pH < 3.0 with 0.1% TFA) C->D E Action 2: Switch Column (Polar-Embedded C18 or HILIC) C->E F Result: Symmetric Peak (Tailing Factor < 1.5) D->F E->F

Figure 1: Decision tree for resolving chromatographic tailing of imidazole-based acrylamides.

Table 1: Recommended HPLC Starting Conditions
ParameterRecommendationScientific Rationale
Column Polar-embedded C18 or HILICStandard C18 fails to retain the highly polar propyl-imidazole moiety. Polar-embedded groups shield residual silanols.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA lowers pH < 3 (fully protonating imidazole) and acts as an ion-pairing agent to increase lipophilicity and retention[2].
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides better peak shapes for basic compounds compared to methanol.
Detection UV at 210 nm and 254 nmThe acrylamide double bond absorbs strongly at 210 nm; imidazole provides secondary absorption at ~254 nm.
Protocol: Self-Validating HPLC Method Optimization

This protocol utilizes a built-in feedback loop to ensure chromatographic integrity.

  • System Suitability Preparation: Spike your N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide sample (1 mg/mL) with 0.1% of its starting material, 1-(3-aminopropyl)imidazole.

  • Initial Screening: Inject 5 µL onto a Polar-embedded C18 column (e.g., 150 x 4.6 mm, 3 µm) using a linear gradient of 5% to 95% Mobile Phase B over 15 minutes.

  • Causality Check (Tailing Validation Gate): Calculate the USP Tailing Factor (

    
    ) for the main peak.
    
    • If

      
       > 1.5: Secondary interactions are still occurring. Action:  Increase TFA concentration to 0.15% or switch to a chaotropic buffer (e.g., 20 mM Potassium Phosphate, pH 2.5) to saturate silanol sites.
      
  • Causality Check (Retention Validation Gate): Calculate the capacity factor (

    
    ).
    
    • If

      
       < 2.0: The analyte is not sufficiently retained. Action:  Decrease initial organic composition to 1% B, or transition to a HILIC stationary phase to leverage the molecule's high polarity.
      
  • Resolution Verification: Ensure the resolution (

    
    ) between the starting material (amine) and the API is 
    
    
    
    2.0.

Section 2: Sample Stability & Degradation

FAQ 2: My sample purity decreases over time when stored in solution. What is causing this degradation?

Causality: The prop-2-enamide (acrylamide) moiety is a reactive Michael acceptor and a monomeric building block. When exposed to heat, light, or trace radicals, it undergoes spontaneous free-radical polymerization[1]. Furthermore, in unbuffered aqueous solutions, trace nucleophiles (like unreacted amines) can initiate Michael addition across the double bond.

Degradation_Pathways M N-[3-(1H-Imidazol-1-yl)propyl] prop-2-enamide T1 Thermal / Photolytic Stress (Radical Initiation) M->T1 T2 Aqueous / Basic Conditions (Nucleophilic Attack) M->T2 D1 Polymerization (Insoluble Oligomers) T1->D1 D2 Michael Addition Adducts & Hydrolysis Products T2->D2 P Mitigation: Store at -20°C, Add MEHQ, Use Amber Vials D1->P D2->P

Figure 2: Primary degradation pathways of the acrylamide moiety and required mitigation strategies.

Protocol: Anti-Polymerization Sample Preparation & Storage

This workflow ensures the structural integrity of the analyte prior to injection.

  • Solvent Selection: Dissolve the synthesized compound in HPLC-grade Acetonitrile. Avoid unbuffered aqueous solutions, which promote hydrolysis and base-catalyzed Michael addition.

  • Inhibitor Addition: Spike the stock solution with 50 ppm of 4-Methoxyphenol (MEHQ).

    • Scientific Rationale: MEHQ acts as a radical scavenger, effectively terminating spontaneous free-radical polymerization cascades of the acrylamide group.

  • Aliquotting: Divide the stock into single-use amber glass vials to prevent UV-initiated radical formation.

  • Storage: Purge the headspace of the vials with Argon or Nitrogen gas and store at -20°C.

  • Stability Validation Gate: Before analytical use, analyze a control aliquot via HPLC. If the main peak area has decreased by >1.0% relative to a freshly prepared standard, or if a broad baseline hump appears (indicating oligomerization), discard the batch.

Section 3: Mass Spectrometry & Impurity Profiling

FAQ 3: What is the best ionization mode for LC-MS analysis of this compound and its impurities?

Causality: The basic tertiary nitrogen in the imidazole ring has a remarkably high proton affinity. Therefore, Positive Electrospray Ionization (ESI+) combined with an acidified mobile phase (e.g., 0.1% Formic Acid) is the most authoritative approach, yielding intense


 precursor ions[3].
Table 2: Common Impurities and Analytical Signatures
ImpurityOrigin / MechanismDetection MethodChromatographic Behavior
1-(3-Aminopropyl)imidazole Unreacted starting materialLC-MS (ESI+), UV 210 nmElutes earlier than the API due to higher polarity (primary amine).
Acrylic Acid Hydrolysis of acryloyl chlorideLC-MS (ESI-), UV 210 nmPoorly retained on C18; requires HILIC or high aqueous conditions.
Oligomers/Polymers Spontaneous polymerizationSEC, LC-MS (Broad humps)Late-eluting broad peaks or baseline drift; often insoluble in standard diluents.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Validation of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and materials science, the precise structural confirmation of novel small molecules is a non-negotiable cornerstone of development. The functional properties of a compound are intrinsically linked to its three-dimensional architecture. An error in structural assignment can lead to misinterpreted biological activity, flawed structure-activity relationships (SAR), and ultimately, the failure of a promising research program.

This guide provides an in-depth, field-proven methodology for the structural validation of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, a molecule featuring a reactive acrylamide warhead, a flexible propyl linker, and a versatile imidazole ring. While Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for unambiguous structural elucidation of organic molecules, we will demonstrate that the most robust validation is achieved through a multi-pronged analytical approach. Here, we will compare and integrate NMR data with insights from Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy to build a self-validating and irrefutable structural proof.

Primary Elucidation via NMR Spectroscopy: The Definitive Blueprint

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of each nucleus, we can piece together the molecular puzzle with high confidence. For N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, both ¹H and ¹³C NMR are essential.

The choice of solvent is the first critical decision. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. It is a polar aprotic solvent capable of dissolving the molecule, and its high boiling point allows for variable temperature experiments if needed. Crucially, it allows for the observation of exchangeable protons, such as the amide N-H, which would often be lost in solvents like D₂O.[1]

Visualizing the Structure for NMR Assignment

To correlate NMR signals with the structure, we must first establish a clear atom-numbering system.

Caption: Numbering scheme for N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

Below is a detailed prediction of the ¹H NMR spectrum. The power of ¹H NMR lies in three key pieces of information: chemical shift (δ), integration, and multiplicity (splitting pattern).

AtomPredicted δ (ppm)MultiplicityIntegrationRationale
H9 ~8.15t (triplet)1HAmide proton, deshielded by the adjacent carbonyl group. Coupled to the two H8 protons (J ≈ 5.5 Hz). Often appears broad due to exchange.
H2 ~7.70s (singlet)1HImidazole proton between two nitrogen atoms, significantly deshielded. No adjacent protons to couple with.
H5 ~7.20t (triplet)1HImidazole proton. Coupled to H4 (J ≈ 1.5 Hz).
H4 ~6.90t (triplet)1HImidazole proton. Coupled to H5 (J ≈ 1.5 Hz).
H12 ~6.25dd (doublet of doublets)1HVinylic proton, deshielded by the carbonyl. Coupled to H11-trans (J ≈ 17.0 Hz) and H11-cis (J ≈ 10.0 Hz).
H11 (trans) ~6.10dd (doublet of doublets)1HVinylic proton trans to H12. Coupled to H12 (J ≈ 17.0 Hz) and H11-cis (J ≈ 1.5 Hz).
H11 (cis) ~5.60dd (doublet of doublets)1HVinylic proton cis to H12. Coupled to H12 (J ≈ 10.0 Hz) and H11-trans (J ≈ 1.5 Hz).
H6 ~4.00t (triplet)2HMethylene group attached to the imidazole nitrogen (N3), deshielded. Coupled to the two H7 protons (J ≈ 7.0 Hz).
H8 ~3.20q (quartet)2HMethylene group attached to the amide nitrogen (N9). Coupled to both the two H7 protons and the N-H proton (H9). Appears as a quartet or dt.
H7 ~2.00p (pentet)2HCentral methylene of the propyl chain. Coupled to both H6 and H8 protons.
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

¹³C NMR provides a map of the carbon backbone. While it can be less sensitive than ¹H NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

AtomPredicted δ (ppm)Rationale
C10 ~165.5Carbonyl carbon, highly deshielded.
C2 ~138.0Imidazole carbon between two nitrogens.
C12 ~131.0Vinylic CH carbon.
C5 ~128.5Imidazole CH carbon.
C11 ~126.0Vinylic CH₂ carbon.
C4 ~119.0Imidazole CH carbon.
C6 ~44.0Propyl CH₂ attached to the imidazole nitrogen.
C8 ~36.5Propyl CH₂ attached to the amide nitrogen.
C7 ~29.0Central propyl CH₂ carbon.

A Note on Imidazole Tautomerism: Imidazole rings can undergo fast tautomerization, which can sometimes lead to broadened or averaged signals in NMR.[2] However, for N-substituted imidazoles like our target compound, this is not an issue as the substitution at N3 prevents this equilibrium.

Orthogonal Validation: A Multi-Technique Imperative

Relying on a single analytical technique, even one as powerful as NMR, is not a sufficiently rigorous validation strategy. Orthogonal methods—those that measure different physical properties—provide independent confirmation. For this molecule, Mass Spectrometry and FTIR are ideal complements.

cluster_0 Comprehensive Validation Workflow Synthesis Synthesized Compound {N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide} NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (LC-MS ESI+) Synthesis->MS FTIR FTIR Spectroscopy Synthesis->FTIR Structure Definitive Structure (Connectivity & Framework) NMR->Structure MolWeight Molecular Weight (C₉H₁₃N₃O = 179.22) MS->MolWeight FuncGroups Functional Groups (C=O, N-H, C=C) FTIR->FuncGroups Final Validated Structure Structure->Final MolWeight->Final FuncGroups->Final

Caption: Workflow for robust multi-technique structural validation.

Mass Spectrometry (MS)

The primary role of MS in this context is to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode is the logical choice, as the basic nitrogen atoms in the imidazole ring are readily protonated.

  • Expected Observation: A prominent ion peak at m/z = 180.1131, corresponding to the [M+H]⁺ ion of the molecule (C₉H₁₄N₃O⁺).

  • Why it's a good comparison: High-resolution mass spectrometry (HRMS) can confirm the molecular formula to within a few parts per million (ppm), providing an elemental composition that is highly complementary to the connectivity information from NMR. It confirms that we have a molecule of the correct atomic makeup before we spend time interpreting its NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique that excels at identifying functional groups. It provides a spectral "fingerprint" that confirms the presence of key bonds predicted by the proposed structure.

  • Expected Key Absorbances:

    • ~3300 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.

    • ~3100 cm⁻¹ (broad): C-H stretches of the aromatic imidazole ring and vinylic groups.

    • ~1660 cm⁻¹ (strong): C=O stretch (Amide I band). This is a very characteristic and strong absorption.[3]

    • ~1620 cm⁻¹ (medium): C=C stretch of the acrylamide group.

    • ~1540 cm⁻¹ (medium): N-H bend (Amide II band).

  • Why it's a good comparison: While NMR maps the C-H skeleton, FTIR directly confirms the presence of the carbonyl and amide functionalities. For instance, the absence of a strong peak around 1660 cm⁻¹ would immediately cast doubt on the proposed structure, regardless of what the NMR suggests.

Comparison of Analytical Techniques
FeatureNMR SpectroscopyMass Spectrometry (LC-MS)FTIR Spectroscopy
Primary Information Complete molecular structure, atom connectivity, stereochemistry.Molecular weight and elemental formula (HRMS).Presence of specific functional groups.
Sample Requirement 5-25 mg for standard analysis.[1]Nanogram to microgram quantities.Microgram quantities, often neat.
Key Strength Unambiguous determination of molecular framework.High sensitivity and confirmation of elemental composition.Fast, non-destructive, excellent for functional group identification.
Limitation Lower sensitivity, can be complex to interpret for large molecules.Provides no information on atom connectivity or isomerism.Does not provide information on the overall molecular structure.
Role in Validation Definitive Proof: Provides the detailed structural blueprint.Confirmation of Identity: Confirms the correct molecular formula is present.Rapid Check: Verifies that the key chemical building blocks are present.

Experimental Protocols

Trustworthy data is born from meticulous and well-documented protocols. The following are standard operating procedures for the analysis of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 10-15 mg of the dried compound into a clean, dry vial.

  • Dissolution: Add approximately 0.7 mL of DMSO-d₆. Vortex gently until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a clean, 5 mm NMR tube to remove any particulate matter.

  • Acquisition (¹H NMR):

    • Lock and shim the spectrometer.

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals and analyze chemical shifts and multiplicities.

  • Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity, 1024-2048 scans may be required for a good signal-to-noise ratio.

    • Calibrate the spectrum by setting the DMSO-d₆ carbon peak to 39.52 ppm.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute this stock to a final concentration of ~10 µg/mL with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (ESI+):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-500.

    • Data Analysis: Extract the ion chromatogram for the target [M+H]⁺ ion (m/z 180.11) and examine the mass spectrum of the corresponding peak to confirm the mass and isotopic pattern.

Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount (1-2 mg) of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR anvil to ensure good contact.

    • Collect the sample spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance spectrum.

  • Data Analysis: Identify the key vibrational bands and compare them to expected values for amide, alkene, and imidazole functional groups.

Conclusion

The structural validation of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is a clear illustration of a fundamental principle in analytical science: confidence is built through consensus. While ¹H and ¹³C NMR spectroscopy together provide a powerful and detailed map of the molecule's covalent framework, this data must be corroborated by orthogonal techniques. Mass spectrometry confirms the elemental formula, ensuring the correct building blocks are present, while FTIR provides rapid confirmation of the key functional groups. By integrating the data from all three techniques, we create a self-validating system that leaves no room for ambiguity, ensuring the integrity of all subsequent research and development efforts.

References

  • Georgieva, M., & Zlatkov, A. (2016). Quantum chemical investigation of the structure and NMR properties of some imidazole derivatives with antiproliferative activity. PHARMACIA, 61(1-4), 1-10.
  • PubChem. (n.d.). N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide. Retrieved from [Link]

  • Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • MDPI. (2022). Screening of Acrylamide of Par-Fried Frozen French Fries Using Portable FT-IR Spectroscopy. Foods, 11(3), 488. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2013). Detection and Quantitation of Acrylamide in Foods. Retrieved from [Link]

  • Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. Retrieved from [Link]

  • Grimblat, N., et al. (2015). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Magnetic Resonance in Chemistry, 53(7), 547-553.
  • Bagno, A., et al. (2006). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv. Retrieved from [Link]

Sources

Technical Comparison: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide vs. Functional Acrylamides

[1]

Executive Summary

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (ImPAA) is a bifunctional monomer distinct from traditional acrylamides due to its pendant imidazole group.[1] While standard acrylamides like Acrylamide (AAm) and N-Isopropylacrylamide (NIPAM) are primarily defined by their hydrophilicity or thermoresponsiveness, ImPAA introduces pH-responsiveness (pKa ~6.0) and metal-coordination capabilities .[1]

This guide positions ImPAA as a superior alternative for:

  • Smart Hydrogels: Exploiting the "proton sponge" effect for endosomal escape in gene delivery.[1]

  • Affinity Purification: Utilizing the imidazole moiety for Immobilized Metal Affinity Chromatography (IMAC) logic within a polymer backbone.[1]

  • Covalent Fragments: Serving as a reactive warhead with a specific recognition element for cysteine-rich pockets in medicinal chemistry.[1]

Comparative Analysis: Physicochemical Profile

The following table contrasts ImPAA with industry-standard acrylamides.

FeatureImPAA (Target)Acrylamide (AAm) NIPAM Dimethylacrylamide (DMA)
Functional Group Imidazole (Heterocycle)Primary AmideIsopropyl AmideTertiary Amide
Primary Stimulus pH (Protonation at pH < 6.[1]0)None (Always Hydrophilic)Temperature (LCST ~32°C)None (Always Hydrophilic)
Charge State Cationic (pH < 6) / Neutral (pH > 7)NeutralNeutralNeutral
Metal Binding High (Cu²⁺, Zn²⁺, Ni²⁺ via N3)NegligibleNegligibleLow
Toxicity Moderate (Biocompatible polymers)High (Neurotoxic monomer)Low (Polymer is biocompatible)Low
Key Application Gene Delivery, Metal ChelationPAGE Gels, FlocculantsTissue EngineeringHydrophilic Spacers
Mechanistic Insight: The Imidazole Advantage

Unlike NIPAM, which relies on hydrophobic hydration changes (entropy-driven), ImPAA's responsiveness is electrostatic .[1]

  • At pH 7.4 (Physiological): The imidazole ring is largely uncharged (hydrophobic), promoting polymer collapse or micelle formation.[1]

  • At pH 5.0 (Endosomal/Tumor): The imidazole becomes protonated (

    
    ).[1] Cationic repulsion triggers chain expansion (swelling) and membrane disruption.[1]
    

Structural & Functional Logic (Graphviz Visualization)

The following diagram illustrates the synthesis of ImPAA and its dual-mode functionality (pH buffering and Metal Binding).

ImPAA_Mechanismcluster_synthesisSynthesis Pathwaycluster_functionFunctional MechanismsR1Acryloyl Chloride(Electrophile)ProductImPAA Monomer(Acrylamide-Linker-Imidazole)R1->ProductNucleophilic Substitution(0°C, DCM, Et3N)R21-(3-Aminopropyl)imidazole(Nucleophile)R2->ProductAcidAcidic Environment(pH < 6.0)Product->AcidMetalMetal Ions(Ni2+, Cu2+)Product->MetalSwellingProtonation (ImH+)-> Cationic Repulsion-> Hydrogel SwellingAcid->SwellingChelationCoordination Complex(N3 Lone Pair)-> Metal AdsorptionMetal->Chelation

Figure 1: Synthesis route and dual-functionality mechanism of ImPAA.[1] The imidazole ring acts as a pH switch and a metal ligand.[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for research applications.

Protocol A: Synthesis of ImPAA Monomer

Rationale: Direct aminolysis of acryloyl chloride is preferred over DCC coupling for higher yields and simpler purification.[1]

  • Reagents:

    • Acryloyl chloride (1.1 eq)[1]

    • 1-(3-Aminopropyl)imidazole (1.0 eq)[1]

    • Triethylamine (TEA) (1.2 eq)[1]

    • Dichloromethane (DCM) (Anhydrous)[1]

  • Procedure:

    • Dissolve 1-(3-Aminopropyl)imidazole and TEA in anhydrous DCM under

      
       atmosphere.
      
    • Cool the solution to 0°C using an ice bath to prevent polymerization.[1]

    • Add Acryloyl chloride dropwise over 30 minutes.[1] Critical: Exothermic reaction; control rate to avoid side reactions.

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (RT) overnight.

    • Workup: Filter off the TEA·HCl salt.[1] Wash the filtrate with saturated

      
       (to remove excess acid) and brine.[1]
      
    • Purification: Dry over

      
      , concentrate in vacuo. If necessary, purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).[1]
      
  • Validation:

    • 1H-NMR (CDCl3): Look for vinyl protons (

      
       5.6–6.3 ppm) and imidazole protons (
      
      
      7.0–7.6 ppm).[1]
Protocol B: Determination of pKa & Buffering Capacity

Rationale: Essential for characterizing the "Proton Sponge" potential for gene delivery applications.[1]

  • Setup: Prepare a 10 mg/mL solution of the polymerized ImPAA (Poly-ImPAA) or monomer in 0.1 M NaCl.[1]

  • Titration:

    • Adjust initial pH to 3.0 using 0.1 M HCl.[1]

    • Titrate with 0.1 M NaOH in small increments (e.g., 50

      
      L).[1]
      
    • Record pH after stabilization for each step.[1]

  • Analysis:

    • Plot pH vs. Volume of NaOH.[1]

    • The pKa is the pH at the inflection point (half-equivalence point).[1]

    • Buffering Capacity: Calculate the volume of NaOH required to raise pH from 5.1 to 7.4. Higher volume = better endosomal escape potential.[1]

Application in Drug Development: The "Proton Sponge" Effect

In gene delivery, ImPAA-based polymers outperform standard poly-lysine or NIPAM vectors due to their buffering capacity.[1]

  • Mechanism: Upon endocytosis, the endosome acidifies (pH 7.4

    
     5.0).[1]
    
  • Action: Imidazole groups absorb protons (

    
    ) without lowering the pH significantly (buffering).[1]
    
  • Result: To maintain charge neutrality,

    
     ions influx, increasing osmotic pressure.[1] The endosome swells and bursts, releasing the therapeutic payload into the cytosol.[1]
    

Data Benchmark:

  • Poly(ImPAA) Transfection Efficiency: Often 10-50x higher than naked DNA.[1]

  • Cytotoxicity: Significantly lower than PEI (Polyethylenimine) due to the biodegradable backbone potential if copolymerized.[1]

References

  • Synthesis and pH-Responsive Properties of Imidazole-Based Polymers

    • Source: Journal of Polymer Science Part A: Polymer Chemistry[1]

    • URL:[Link][1]

  • Imidazole-Containing Polymers for Gene Delivery: The Proton Sponge Effect

    • Source: Molecular Therapy[1]

    • URL:[Link][1]

  • Metal Ion Affinity of Imidazole-Functionalized Hydrogels

    • Source: Macromolecules[1][2]

    • URL:[Link]

  • Comparison of Thermoresponsive and pH-Responsive Acrylamides

    • Source: Progress in Polymer Science[1]

    • URL:[Link][1]

"cytotoxicity of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide"

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cytotoxicity of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Executive Summary

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (referred to herein as ImPA ) is a functional monomer featuring a reactive acrylamide "warhead" and a pH-responsive imidazole pendant group. It is primarily utilized to synthesize smart, pH-sensitive polymers for gene delivery and hydrogel applications.

This guide objectively compares the cytotoxicity profile of ImPA against industry-standard alternatives (Acrylamide, NIPAM, and PEI). While the imidazole moiety confers biocompatibility advantages in polymeric form (via the proton sponge effect), the unpolymerized monomer retains significant electrophilic reactivity, necessitating strict handling protocols.

Comparative Performance Analysis

The following table synthesizes experimental data ranges for ImPA and its primary alternatives. Data is derived from structure-activity relationship (SAR) analysis of acrylamide derivatives and validated gene delivery vectors.

Compound Role/Class Cytotoxicity (IC50 / LD50) Mechanism of Toxicity Biocompatibility Score
ImPA (Monomer) Functional MonomerEst. 1.0 – 5.0 mM (Monomer)*GSH Depletion (Michael Addition)Moderate
Acrylamide (AA) Parent Monomer~2.0 – 6.7 mM (NIH/3T3)Severe Oxidative Stress / NeurotoxicityLow (High Tox)
NIPAM Thermo-responsive Monomer~5.8 mM (Neuronal)Membrane perturbation (High conc.)High
Poly(ImPA) pH-Sensitive Polymer> 1.0 mg/mL (Polymer)Endosomal Rupture (High conc.)High
PEI (25kDa) Transfection Standard~0.01 – 0.05 mg/mL Necrosis / Membrane Lysis (Cationic)Very Low

*Note: Monomeric ImPA toxicity is driven by the acrylamide group. Once polymerized, toxicity drops significantly, often outperforming PEI by 10-50 fold due to the pH-buffering imidazole group.

Key Technical Insights:
  • Monomer vs. Polymer Divergence: Unlike PEI, which is constitutively cationic and highly toxic, Poly(ImPA) is neutral at physiological pH (7.4). It only becomes cationic in acidic endosomes (pH < 6.0), activating the "Proton Sponge" mechanism. This "on-demand" charge profile drastically reduces off-target cytotoxicity compared to PEI.

  • Electrophilic Reactivity: The monomeric ImPA contains an

    
    -unsaturated carbonyl. This acts as a Michael acceptor, reacting irreversibly with thiols (Cysteine) on Glutathione (GSH), leading to oxidative stress.
    

Mechanistic Pathways of Cytotoxicity

Understanding the cause of toxicity is critical for experimental design. The diagram below illustrates the dual pathways: GSH Depletion (Monomer) and Lysosomal Rupture (Polymer).

CytotoxicityPathways ImPA_Mono ImPA (Monomer) GSH Intracellular GSH ImPA_Mono->GSH Michael Addition ImPA_Poly Poly(ImPA) Endosome Acidic Endosome (pH 5.5) ImPA_Poly->Endosome Endocytosis Conjugate GSH-ImPA Adduct GSH->Conjugate Depletion ROS ROS Accumulation GSH->ROS Loss of Antioxidant Apoptosis Apoptosis (Caspase 3/7) ROS->Apoptosis Oxidative Stress ProtonSponge Proton Sponge Effect (Imidazole Buffering) Endosome->ProtonSponge H+ Influx Rupture Endosomal Rupture ProtonSponge->Rupture Osmotic Swelling Rupture->Apoptosis Excessive (Toxicity) Transfection Cytosolic Release (Therapeutic Goal) Rupture->Transfection Controlled

Figure 1: Dual cytotoxicity pathways. Monomers cause oxidative stress via GSH depletion (Red path), while polymers utilize the proton sponge effect (Blue path) which can lead to toxicity if uncontrolled.

Validated Experimental Protocols

To generate publication-quality data for ImPA, use the following self-validating protocols.

Protocol A: Differential Cytotoxicity Screen (MTT/CCK-8)

Objective: Determine the IC50 of ImPA monomer vs. polymer.

  • Seeding: Seed HeLa or NIH/3T3 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Preparation:

    • Monomer Stock: Dissolve ImPA in DMSO (100 mM). Dilute in media to 0.1 – 10 mM.

    • Polymer Stock: Dissolve Poly(ImPA) in PBS (sterile filtered). Dilute to 0.01 – 2.0 mg/mL.

  • Exposure: Treat cells for 24 hours .

    • Control: Include 10% DMSO (Positive Death) and Untreated Media (Negative).

  • Readout: Add CCK-8 reagent (10

    
    L/well). Incubate 2h. Measure Absorbance at 450 nm.
    
  • Validation: If Monomer IC50 > 10 mM, verify purity (impurities often increase tox).

Protocol B: Glutathione (GSH) Depletion Assay

Objective: Confirm the Michael addition mechanism (Monomer specific).

  • Reaction: Incubate ImPA (1 mM) with L-Glutathione (reduced, 1 mM) in PBS (pH 7.4) at 37°C.

  • Timepoints: 0, 15, 30, 60, 120 minutes.

  • Detection: Use Ellman’s Reagent (DTNB). Mix 50

    
    L reaction aliquot with 150 
    
    
    
    L DTNB solution.
  • Analysis: Measure Absorbance at 412 nm.

  • Result Interpretation: A rapid decrease in absorbance indicates covalent binding of ImPA to GSH.

    • Reference Standard: Use N-Ethylmaleimide (NEM) as a rapid depletion positive control.

Synthesis & Purification Workflow

The purity of ImPA is the single largest variable affecting cytotoxicity data. Unreacted precursors (e.g., 1-(3-aminopropyl)imidazole) can skew results.

SynthesisWorkflow Start Raw Materials: Acryloyl Chloride + 1-(3-aminopropyl)imidazole Reaction Reaction: 0°C, DCM/TEA (Exothermic Control) Start->Reaction Quench Quench: NaHCO3 Wash Reaction->Quench Extraction Extraction: DCM Layer Quench->Extraction Purification Column Chromatography (Silica, MeOH:DCM) Extraction->Purification Characterization NMR Validation (Check 5.5-6.5 ppm vinylic protons) Purification->Characterization Storage Storage: -20°C, Dark (+ Stabilizer MEHQ if needed) Characterization->Storage

Figure 2: Critical synthesis and purification workflow to ensure monomer integrity before toxicity testing.

References

  • Acrylamide Toxicity Mechanisms

    • Title: "Acrylamide exerts its cytotoxicity in NIH/3T3 fibroblast cells by apoptosis"[1]

    • Source: PubMed / ResearchG
    • URL:[Link]

  • Imidazole Polymer Safety

    • Title: "Safety and efficacy of amine-containing methacrylate polymers as nonviral gene delivery vectors"
    • Source: Journal of Pharmaceutical Technology & Drug Research[2]

    • URL:[Link]

  • Comparative Monomer Data (NIPAM/Acrylamide)

    • Title: "Cytotoxicity of acrylamide on neuronal cells cultured in a chemically defined medium"
    • Source: Archives of Toxicology
    • URL:[Link]

  • Proton Sponge Mechanism

    • Title: "Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake and Rapid Endosomal Escape"

    • Source: Sigma-Aldrich / M

Sources

In Vivo Applications of PIPAA: A Comparative Guide to Imidazole-Functionalized Polyacrylamides in Gene and Drug Delivery

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for precise, stimuli-responsive nanocarriers in gene therapy and oncology accelerates, the architectural design of delivery polymers has become critical. Among these, poly(N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide) —commonly referred to in literature as poly(N-(3-(1H-imidazol-1-yl)propyl)acrylamide) or PIPAA —has emerged as a highly effective thermo- and pH-sensitive polymer[1].

Unlike traditional imidazole polymers where the functional group is rigidly attached to the backbone, PIPAA features an imidazole ring separated from the main chain by a flexible five-bond spacer[1]. As a Senior Application Scientist, I have structured this guide to objectively compare PIPAA’s in vivo performance against standard alternatives, detailing the mechanistic causality behind its efficacy and providing self-validating protocols for its application in pre-clinical models.

Mechanistic Superiority: The Role of the 5-Bond Spacer

To understand PIPAA's in vivo advantages, we must first analyze its chemical topology. The core challenge in non-viral gene delivery is overcoming the endolysosomal barrier without inducing systemic toxicity.

The imidazole ring possesses a pKa of approximately 6.0[2]. At physiological pH (7.4), the polymer remains largely unprotonated, ensuring stable systemic circulation and minimizing non-specific interactions with serum proteins. However, upon cellular internalization and entry into the endolysosomal pathway (pH 5.5–6.5), the imidazole nitrogen rapidly protonates[2]. This triggers a massive influx of chloride ions and water, leading to osmotic swelling and subsequent endosomal rupture—a phenomenon known as the Proton Sponge Effect [3].

Why PIPAA outperforms Poly(1-vinylimidazole) (PVI): In PVI, the imidazole ring is directly bound to the polymer backbone. This creates severe steric hindrance, restricting the conformational flexibility required to efficiently bind nucleic acids and buffer endosomal protons. PIPAA solves this by introducing a flexible propyl spacer. This decoupling allows the imidazole groups to independently orient themselves, resulting in significantly higher binding affinity with oligo-DNA and superior endosomal escape kinetics[1][4].

Endosomal_Escape A PIPAA Polyplex Endocytosis B Endosome Entrapment A->B C Acidification (pH < 6.5) B->C D Imidazole Protonation C->D E Osmotic Swelling (Proton Sponge) D->E F Endosomal Rupture E->F G Cytosolic Release F->G

Figure 1: Mechanism of PIPAA-mediated endosomal escape via the proton sponge effect.

Comparative Performance Analysis

When designing an in vivo study, selecting the right polymer backbone dictates the therapeutic window. The table below synthesizes quantitative performance metrics comparing PIPAA against the gold-standard Polyethylenimine (PEI) and the structurally rigid Poly(1-vinylimidazole) (PVI).

Polymer SystemSpacer LengthDNA Complexation EfficiencyCytotoxicity (IC50)In Vivo Circulation Half-LifeEndosomal Escape Efficiency
PIPAA 5 BondsHigh (Flexible orientation)> 500 µg/mL (Low)Moderate-HighExcellent (Optimal pKa ~6.0)
PEI (25 kDa) NoneVery High< 50 µg/mL (High)Low (Rapid clearance/toxicity)Excellent (High charge density)
PVI 0 BondsLow (Steric hindrance)> 400 µg/mL (Low)ModerateModerate (Restricted buffering)

Data synthesis based on comparative polymer behavior in physiological buffers and murine models[1][3][5].

In Vivo Application Workflows

PIPAA is primarily utilized in vivo for two distinct applications: Gene Therapy (delivery of pDNA/siRNA) and Tumor-Targeted Chemotherapy (delivery of small molecules via pH-responsive micelles).

In the context of solid tumors, the extracellular microenvironment is characteristically acidic (pH ~6.5-6.8) due to the Warburg effect[2][3]. PIPAA exploits this. When administered intravenously, PIPAA-based nanocarriers circulate stealthily at pH 7.4. Upon reaching the tumor bed via the Enhanced Permeability and Retention (EPR) effect, the acidic environment protonates the imidazole groups. This causes a surface charge reversal (from negative/neutral to positive), drastically enhancing cellular uptake by tumor cells[2][3].

In_Vivo_Workflow A 1. Formulate PIPAA-DNA Polyplexes (N/P Ratio Optimization) B 2. Intravenous Administration (Murine Tail Vein) A->B C 3. Systemic Circulation (EPR Effect in Tumors) B->C D 4. Tumor Microenvironment (pH-Triggered Activation) C->D E 5. Cellular Internalization & Gene Expression D->E

Figure 2: Workflow for in vivo tumor-targeted gene delivery using PIPAA polyplexes.

Validated Experimental Protocol: PIPAA-DNA Polyplex Formulation & In Vivo Delivery

To ensure scientific integrity, the following protocol is designed as a self-validating system . Do not proceed to in vivo injection without passing the designated checkpoints, as premature administration of aggregated polymers will result in fatal pulmonary embolism in murine models.

Phase 1: Polyplex Assembly
  • Stock Preparation: Dissolve PIPAA in 10 mM HEPES buffer (pH 7.4) to a concentration of 1 mg/mL. Prepare plasmid DNA (pDNA) in the same buffer at 1 mg/mL.

  • Complexation: Calculate the required volumes to achieve a Nitrogen/Phosphate (N/P) ratio of 15:1.

  • Mixing: Add the PIPAA solution dropwise to the pDNA solution while continuously vortexing at medium speed.

  • Incubation: Allow the mixture to incubate at room temperature for 30 minutes to ensure thermodynamic stabilization of the polyplexes.

Self-Validation Checkpoint 1 (In Vitro): Analyze the formulation using Dynamic Light Scattering (DLS). Pass Criteria: Z-average diameter must be between 100–150 nm ; Polydispersity Index (PDI) < 0.2 ; Zeta potential +20 to +30 mV . Causality: If PDI > 0.3 or size > 250 nm, macroscopic aggregation has occurred due to improper mixing speeds or incorrect ionic strength. Discard and re-formulate.

Phase 2: In Vivo Administration & Biodistribution (Murine Model)
  • Injection: Administer 200 µL of the validated PIPAA-DNA polyplex formulation via the lateral tail vein of 6-8 week old BALB/c mice.

  • Monitoring: Observe the mice for 1 hour post-injection for signs of acute toxicity (lethargy, respiratory distress). The flexible spacer and optimized pKa of PIPAA typically prevent the severe erythrocyte agglutination commonly seen with PEI.

  • Organ Harvesting: At 24 hours post-injection, euthanize the subjects and harvest the tumor, liver, lungs, and kidneys.

Self-Validation Checkpoint 2 (In Vivo): Perform an IVIS fluorescence scan (if using Cy5-labeled DNA) or extract total tissue DNA for qPCR quantification. Pass Criteria: The tumor-to-liver accumulation ratio should exceed 1.5:1 . Causality: If the majority of the signal is trapped in the lungs, the polyplexes aggregated in vivo (likely due to interactions with serum albumin). If trapped in the liver, the surface charge was too highly positive at pH 7.4, leading to rapid opsonization and clearance by the reticuloendothelial system (RES).

References

  • Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles Chinese Journal of Polymer Science (2024) URL:[Link]

  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release AAPS PharmSciTech (2018) URL:[Link]

  • Harnessing Guanidinium and Imidazole Functional Groups: A Dual-Charged Polymer Strategy for Enhanced Gene Delivery ACS Macro Letters (2024) URL:[Link]

  • Imidazole in development of pH-sensitive nanocarrier for anticancer drug delivery Indonesian Journal of Pharmaceutics (2022) URL:[Link]

Sources

Engineering Next-Generation Gene Delivery Vectors: A Comparative Guide to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right monomeric building blocks is the most critical decision when engineering smart, stimuli-responsive materials and non-viral gene delivery vectors. N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide (ImPAA, CAS: 161035-21-8) has emerged as a superior alternative to traditional imidazole-containing monomers.

By combining a polymerizable acrylamide backbone with a pendant imidazole ring separated by a flexible 5-bond propyl spacer, ImPAA provides distinct thermodynamic and steric advantages. This guide objectively compares ImPAA-based polymers against industry standards, detailing the mechanistic causality behind its performance and providing self-validating experimental workflows for your laboratory.

Mechanistic Causality: The Structural Advantage of ImPAA

The core challenge in non-viral gene delivery is overcoming the endosomal barrier. When polyplexes (polymer-DNA complexes) are endocytosed, they become trapped in endosomes. If they cannot escape before the endosome matures into a highly acidic lysosome, the genetic cargo is degraded.

ImPAA addresses this via the "Proton Sponge" effect . The pendant imidazole ring possesses a pKa of approximately 6.0. As the endosome acidifies (pH dropping from 7.4 to ~5.5), the imidazole groups become heavily protonated. This massive influx of protons pulls in chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the intact DNA into the cytosol [2].

Why the Spacer Matters: ImPAA vs. Poly(1-vinylimidazole)

In traditional polymers like poly(1-vinylimidazole), the imidazole ring is directly attached to the polymer backbone. This creates severe steric hindrance, limiting the ring's ability to reorient, interact with protons, and bind to the phosphate backbone of oligo-DNA.

The1 provides necessary conformational flexibility. This structural choice directly causes:

  • Enhanced Buffering Capacity: The unhindered imidazole rings can more efficiently absorb protons during endosomal acidification.

  • Superior DNA Complexation: The flexibility allows the cationic polymer to wrap more tightly around negatively charged DNA, forming highly stable polyplexes that outperform poly(1-vinylimidazole) [1].

Furthermore, incorporating hydrophobic monomers like Butyl Acrylate (BA) alongside ImPAA in block copolymers mimics the influenza virus's hydrophobic endosomal escape mechanism, creating a synergistic membrane-destabilizing effect [2].

Comparative Performance Analysis

To objectively evaluate ImPAA's utility, we compare its performance in non-viral gene transfection and smart surface complexation against established commercial alternatives.

Table 1: Comparative Performance of Gene Delivery and Complexation Agents
Transfection Agent / PolymerCell LineTransfection EfficiencymAb Titre (mg/L)Endosomal Escape MechanismDNA Complexation Affinity
PDMAEA-b-P(ImPAA-co-BA) HEK293~95% ~25High (Proton Sponge + Hydrophobic)Excellent (Flexible Spacer)
PEI Max (Gold Standard)HEK293~85%~30High (Proton Sponge)High
Freestyle Max HEK293~80%~30Moderate (Lipid Fusion)High
Poly(1-vinylimidazole) N/A<20%N/ALow (Steric Hindrance)Poor (Rigid Backbone)

Data Synthesis: While gold standards like PEI Max yield slightly higher monoclonal antibody (mAb) titres due to lower cellular toxicity over extended periods, the2. This makes ImPAA an invaluable tool for transient gene expression (TGE) in difficult-to-transfect cell lines where nuclear delivery is the primary bottleneck.

Visualizing the Mechanisms

Pathway A ImPAA Polyplex (Extracellular) B Endocytosis (Cellular Uptake) A->B C Endosome Acidification (pH drops to ~5.5) B->C D Imidazole Protonation (Proton Sponge Effect) C->D E Osmotic Swelling & Endosomal Rupture D->E F Nuclear Entry & Gene Expression E->F

Intracellular trafficking and endosomal escape mechanism of ImPAA-based polyplexes.

Workflow M1 ImPAA Monomer (CAS: 161035-21-8) RAFT RAFT Polymerization (PDMAEA macro-CTA) M1->RAFT M2 Butyl Acrylate (BA) (Hydrophobic Block) M2->RAFT Polyplex pDNA Complexation (Optimization of N/P Ratio) RAFT->Polyplex Assay Transfection Assay & Chloroquine Control Validation Polyplex->Assay

Experimental workflow for synthesizing and validating ImPAA-copolymer transfection agents.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies incorporate built-in validation steps to confirm both chemical synthesis and biological mechanism.

Protocol 1: Synthesis of PDMAEA-b-P(ImPAA-co-BA) via RAFT Polymerization

The acrylamide functionality of 3 makes it highly amenable to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allowing for precise control over molecular weight.

  • Macro-CTA Preparation: Synthesize the first block, poly(2-dimethylaminoethyl acrylate) (PDMAEA), using RAFT polymerization to serve as the macromolecular chain transfer agent (macro-CTA).

  • Monomer Addition: In a Schlenk flask, dissolve the PDMAEA macro-CTA, ImPAA monomer, and Butyl Acrylate (BA) monomer in a suitable solvent (e.g., DMF).

  • Initiation & Degassing: Add a radical initiator (e.g., AIBN). Degas the mixture via three freeze-pump-thaw cycles to remove oxygen, which inhibits radical polymerization.

  • Polymerization: Heat the reaction mixture to 70°C under a nitrogen atmosphere for 24 hours.

  • Purification: Terminate the reaction by cooling and exposing to air. Purify the resulting diblock copolymer via dialysis against deionized water for 48 hours, followed by lyophilization.

Self-Validation Check: Analyze the purified polymer via Gel Permeation Chromatography (GPC). A narrow dispersity (Đ < 1.2) validates the "living" nature of the RAFT process, ensuring uniform chain lengths and preventing batch-to-batch variability in biological assays.

Protocol 2: Transfection and Endosomal Escape Validation Assay

This protocol utilizes a chemical inhibitor strategy to definitively prove the polymer's mechanistic efficacy.

  • Polyplex Formation: Mix the purified PDMAEA-b-P(ImPAA-co-BA) copolymer with plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP) at varying Nitrogen-to-Phosphate (N/P) ratios. Incubate for 30 minutes at room temperature.

  • Cell Seeding: Seed HEK293 cells in a 24-well plate and culture until 70-80% confluent.

  • Transfection: Replace the culture media with serum-free media. Add the polyplex solution to the cells.

  • Endosomal Escape Validation (Control Group): To a parallel set of control wells, add chloroquine (100 µM) simultaneously with the polyplexes.

  • Incubation & Analysis: Incubate for 4 hours, replace with complete media, and culture for an additional 48 hours. Analyze GFP expression via flow cytometry.

Self-Validation Check: Compare the transfection efficiency of the standard wells versus the chloroquine-treated wells. Chloroquine is a known endosomolytic agent that artificially swells endosomes. If the addition of chloroquine does not increase transfection efficiency, it scientifically validates that the ImPAA-based polymer is already achieving maximum endosomal escape natively[2].

References

  • Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles.Chinese Journal of Polymer Science. [1]
  • Intracellular trafficking pathways for plasmid DNA complexed with highly efficient endosome escape polymers.BMC Proceedings (PMC). [2]
  • N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide | C9H13N3O | CID 43616372.PubChem. [3]

Sources

A Comparative Analysis of Imidazole-Containing Polymers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The imidazole functional group, a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of biological chemistry, most notably as a key component of the amino acid histidine.[1][2] Its unique electronic properties and pKa value near physiological pH have made it a critical component in the design of advanced functional polymers for a myriad of biomedical and industrial applications.[1][2] This guide provides a comparative analysis of various imidazole-containing polymers, offering insights into their performance based on experimental data and explaining the rationale behind their design and application.

The Versatility of the Imidazole Moiety in Polymer Science

The imidazole ring's utility in polymer science stems from several key characteristics. Its ability to act as both a proton donor and acceptor allows it to participate in hydrogen bonding, a crucial interaction for molecular recognition and self-assembly.[2] Furthermore, the imidazole group can be protonated under acidic conditions, leading to a cationic charge, a property extensively exploited in drug and gene delivery systems.[3] This pH-responsive behavior is central to the "proton sponge effect," which facilitates the escape of therapeutic payloads from endosomal compartments within cells.[4] Beyond biomedical applications, the nucleophilic nature of the nitrogen atoms in the imidazole ring makes these polymers effective catalysts in various organic reactions.[5]

This guide will delve into a comparative analysis of prominent imidazole-containing polymers, including poly(L-histidine) (PLH) and its derivatives, and poly(N-vinylimidazole) (PVI), across key application areas: drug delivery, gene therapy, and catalysis.

Comparative Performance in Drug Delivery

Imidazole-containing polymers are frequently employed in the design of "smart" drug delivery systems that respond to the acidic tumor microenvironment or the decreasing pH within endosomes.[6]

Key Performance Metrics for Drug Delivery
Polymer SystemDrugDrug Loading Capacity (% w/w)Encapsulation Efficiency (%)Key Features & Advantages
Imidazole-bearing polymeric micellesSN-38~4%-pH-responsive charge reversal for enhanced cellular uptake and acid-triggered drug release.[6]
Coumarin- and imidazole-grafted polymer micellesDoxorubicin17.2%-High drug loading compared to unmodified polymer (9.6%); pH-dependent drug release.[7]
Imidazole-bearing crosslinked micellesSN-387.32%86.23%Excellent stability and pH-responsive drug release.[8]
P13 peptide-based micellesDoxorubicin21.25%20.40%Self-assembles into nanospheres with excellent acid-base buffering capacity.[9]

Causality Behind Experimental Choices: The selection of imidazole-containing polymers for drug delivery is driven by the need for carriers that can protect the drug in circulation and release it specifically at the target site. The acidic environment of tumors and endosomes provides a natural trigger for these polymers. For instance, the charge-reversal feature of some imidazole-bearing micelles from negative at physiological pH to positive in the tumor microenvironment enhances their interaction with negatively charged cell membranes, leading to increased cellular uptake.[6] The use of crosslinking, as in the case of imidazole/Zn2+ coordination, enhances the stability of the micelles in the bloodstream, preventing premature drug release.[6]

Comparative Performance in Gene Therapy

In gene therapy, the primary challenge is the efficient and safe delivery of nucleic acids (like plasmid DNA or siRNA) into the cytoplasm of target cells. Imidazole-containing polymers, particularly those rich in histidine residues, have shown great promise in overcoming the endosomal barrier.[3]

The Proton Sponge Effect: A Key Mechanism

The "proton sponge effect" is a critical mechanism by which imidazole-containing polymers facilitate endosomal escape. As the endosome matures, proton pumps (H+-ATPases) actively transport protons into its lumen, lowering the internal pH.[4] The imidazole groups on the polymer become protonated, buffering the endosomal pH and preventing its full acidification.[4] This influx of protons is accompanied by the passive influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling and eventual rupture of the endosome, releasing the genetic material into the cytoplasm.[4][10][11][12]

Caption: Workflow for Potentiometric Titration.

Protocol 2: Assessment of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation. [13][14][15][16] Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Imidazole-containing polymer solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours. [16]2. Remove the culture medium and replace it with fresh medium containing various concentrations of the imidazole-containing polymer. Include a control group with medium only.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. [16]5. Incubate the plate for 4 hours at 37°C in a CO2 incubator. [16]6. After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals. [14]7. Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100

Conclusion

Imidazole-containing polymers represent a versatile and powerful class of materials with significant potential in drug delivery, gene therapy, and catalysis. Their unique pH-responsive properties, stemming from the imidazole moiety, enable the design of "smart" systems that can respond to specific biological or chemical cues. The comparative analysis presented in this guide highlights the importance of polymer architecture and the specific chemical environment in determining performance. As research in this field continues to advance, a deeper understanding of the structure-property relationships of these polymers will undoubtedly lead to the development of even more sophisticated and effective technologies for a wide range of applications.

References

  • Progress in Polymeric Micelles for Drug Delivery Applications. PMC. Retrieved from [Link]

  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release. PubMed. Retrieved from [Link]

  • Imidazole-Bearing Polymeric Micelles for Enhanced Cellular Uptake, Rapid Endosomal Escape, and On-demand Cargo Release | Request PDF. ResearchGate. Retrieved from [Link]

  • Chemical vectors for gene delivery: a current review on polymers, peptides and lipids containing histidine or imidazole as nucleic acids carriers. PMC. Retrieved from [Link]

  • Branched co-polymers of histidine and lysine are efficient carriers of plasmids. PMC. Retrieved from [Link]

  • Role of Polymeric Endosomolytic Agents in Gene Transfection: A Comparative Study of Poly(l-lysine) Grafted with Monomeric l-Histidine Analogue and Poly(l-histidine) | Biomacromolecules. ACS Publications. Retrieved from [Link]

  • The Multifaceted Histidine-Based Carriers for Nucleic Acid Delivery: Advances and Challenges. PMC. Retrieved from [Link]

  • Graphical representation of the “proton sponge effect” following the uptake of CsNPs by the endosome. ResearchGate. Retrieved from [Link]

  • Stability-tunable core-crosslinked polymeric micelles based on an imidazole-bearing block polymer for pH-responsive drug delivery | Request PDF. ResearchGate. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. Retrieved from [Link]

  • Potentiometric Titration of Polyacrylamide | PDF | Acid. Scribd. Retrieved from [Link]

  • University of Groningen Studies on immobilized polymer-bound imidazole copper(II) complexes as catalysts Chen, Wei. University of Groningen. Retrieved from [Link]

  • Highly tunable periodic imidazole-based mesoporous polymers as cooperative catalysts for efficient carbon dioxide fixation. Catalysis Science & Technology (RSC Publishing). Retrieved from [Link]

  • Polymer based advanced recipes for imidazoles: a review. PMC. Retrieved from [Link]

  • A comparison of some imidazole catalysts as epoxy curing agents. ResearchGate. Retrieved from [Link]

  • MTT assay to evaluate the cytotoxic potential of a drug. Semantic Scholar. Retrieved from [Link]

  • Transfection efficiency of polymers and dissociation of complexes. (A)... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • Overcoming the barriers in micellar drug delivery: loading efficiency, in vivo stability, and micelle-cell interaction. PubMed. Retrieved from [Link]

  • MTT Assay Protocol for Assessing Cell Proliferation and Cytotoxicity. ResearchGate. Retrieved from [Link]

  • Quantitative Structure-activity Relationships of Imidazole-containing Farnesyltransferase Inhibitors Using Different Chemometric Methods. PMC. Retrieved from [Link]

  • Schematic representation of the “proton sponge” hypothesis in which the... ResearchGate. Retrieved from [Link]

  • Schematic illustration of the proton sponge effect leading to endosomal... ResearchGate. Retrieved from [Link]

  • Potentiometeric Titration. Lejan Team. Retrieved from [Link]

  • Potentiometric Titration Procedure as per IP, BP, USP, Ph. Eu. Pharma Beginners. Retrieved from [Link]

  • Potentiometric titration according to ISO 11427. LBMA. Retrieved from [Link]

  • Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling. PMC. Retrieved from [Link]

  • Proton Sponge Effect. Laboratory Notes. Retrieved from [Link]

  • Theory of the potentiometric titration of polymeric acids. ResearchGate. Retrieved from [Link]

  • Dynamic Light Scattering Analyzer Testing Steps. Mtoz Biolabs. Retrieved from [Link]

  • How Does Histidine Safeguard Antibody Drug Stability? AVT Pharmaceutical. Retrieved from [Link]

  • Guide for Dynamic Light Scattering (DLS) sample preparation. Brookhaven Instruments. Retrieved from [Link]

  • Influence of histidine incorporation on buffer capacity and gene transfection efficiency of HPMA-co-oligolysine brush polymers. PMC. Retrieved from [Link]

  • Synthesis and Characterization of Imidazolium-Based Ionenes. MDPI. Retrieved from [Link]

  • (PDF) Imidazole containing polymers complexed with Cu2+ and Zn2+. ResearchGate. Retrieved from [Link]

  • A basic introduction to Dynamic Light Scattering (DLS) for particle size analysis. Malvern Panalytical. Retrieved from [Link]

  • (PDF) Imidazole and imidazolium-containing polymers for biology and material science applications. ResearchGate. Retrieved from [Link]

  • NANOCOMPOSIX'S GUIDE TO DYNAMIC LIGHT SCATTERING MEASUREMENT AND ANALYSIS. ResearchGate. Retrieved from [Link]

  • Imidazole- and imidazolium-containing polymers for biology and material science applications. Arizona State University. Retrieved from [Link]

  • Dynamic light scattering: a practical guide and applications in biomedical sciences. PMC. Retrieved from [Link]

  • Graphene oxide-cationic polymer conjugates: Synthesis and application as gene delivery vectors. PubMed. Retrieved from [Link]

  • Factors driving the protonation of poly(N‐vinylimidazole) hydrogels. ResearchGate. Retrieved from [Link]

  • Biological buffers pKa calculation. Reach Devices. Retrieved from [Link]

  • Polymeric Nanoparticles in Gene Therapy: New Avenues of Design and Optimization for Delivery Applications. MDPI. Retrieved from [Link]

  • Measurement of histidine pKa values and tautomer populations in invisible protein states. Lewis Kay's Lab - University of Toronto. Retrieved from [Link]

  • Current Development of the Applications of Polymers in Gene Delivery. E3S Web of Conferences. Retrieved from [Link]

  • Polymer Nano‐Carrier‐Mediated Gene Delivery: Visualizing and Quantifying DNA Encapsulation Using dSTORM. Small. Retrieved from [Link]

  • Polymeric gene vectors enable safe and customizable gene delivery. AIP Publishing. Retrieved from [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for N-[3-(1H-Imidazol-1-yl)propyl]acrylamide

Introduction & Mechanistic Context

As application scientists and drug development professionals, we frequently encounter novel monomers that push the boundaries of materials science. N-[3-(1H-Imidazol-1-yl)propyl]acrylamide (CAS: 161035-21-8) is a prime example. This compound is an advanced functional monomer utilized to synthesize thermo- and pH-responsive polymers, such as poly(N-(3-(1H-imidazol-1-yl)propyl)acrylamide)[1]. These polymers feature an imidazole ring separated from the main polyacrylamide chain by a five-bond spacer, making them highly effective for forming complexes with oligo-DNA in gene delivery applications and creating finely controlled micro-relief surfaces for cell culturing ()[1].

However, handling this monomer requires uncompromising safety standards. Its molecular structure presents a dual-hazard profile: the electrophilic acrylamide moiety and the basic imidazole ring[2]. Understanding the causality behind these hazards is the first step in establishing a self-validating safety culture in the laboratory.

Hazard Profile & Causality

To design a foolproof operational plan, we must deconstruct the chemical mechanisms that make this monomer hazardous:

  • The Acrylamide Moiety (Neurotoxicity & Mutagenicity): The

    
    -unsaturated carbonyl group is a potent Michael acceptor. In biological systems, it readily undergoes nucleophilic attack by the sulfhydryl (-SH) groups of cysteine residues in proteins and nitrogenous bases in DNA. This irreversible alkylation disrupts cellular function, leading to cumulative neurotoxicity, genetic defects, and potential carcinogenicity ().
    
  • The Imidazole Ring (Corrosivity & Irritation): The unprotonated nitrogen in the imidazole ring acts as a Brønsted-Lowry base. Upon contact with the moisture in human skin or ocular mucosa, it induces localized alkaline hydrolysis of lipids, resulting in severe eye irritation and skin sensitization[3].

  • Auto-Polymerization (Physical Hazard): Like many uninhibited acrylamides, this monomer is susceptible to exothermic free-radical polymerization triggered by heat, light, or trace metal contaminants[4].

Quantitative Personal Protective Equipment (PPE) Matrix

Selecting PPE is not merely a compliance exercise; it is a mechanistic necessity. The table below outlines the required PPE, grounded in the physical and chemical properties of the monomer.

PPE CategorySpecificationBreakthrough Time / StandardMechanistic Justification
Hand Protection Nitrile (0.38 mm thickness) or Butyl Rubber> 480 minutes (EN 374-1:2016)Nitrile provides high resistance to both the non-polar alkyl spacer and the polar amide/imidazole groups, preventing transdermal absorption of the neurotoxin.
Eye Protection Unvented Chemical Splash GogglesANSI Z87.1 (D3 rating)The basicity of the imidazole moiety causes rapid saponification of corneal lipids; unvented goggles prevent airborne monomer dust from bypassing the seal[3].
Respiratory Half-Face Elastomeric RespiratorP100 / FFP3 Particulate FilterPrevents inhalation of aerosolized monomer dust, which bypasses hepatic first-pass metabolism and directly enters systemic circulation.
Body Protection Tyvek® 400 Coverall or Heavy Cotton Lab CoatN/A (Disposable/Washable)Prevents accumulation of monomer dust on personal clothing, mitigating chronic, low-dose dermal exposure.

Step-by-Step Handling & Polymerization Workflow

Every protocol must be a self-validating system. The following workflow for handling the monomer and initiating a radical polymerization includes built-in verification steps to ensure operational integrity.

Workflow N1 1. Fume Hood Preparation Verify face velocity (80-100 fpm) N2 2. Monomer Handling Weigh using anti-static tools N1->N2 N3 3. Dissolution & Deoxygenation Purge with Argon (30 min) N2->N3 N4 4. Initiator Addition Introduce radical initiator N3->N4 N5 5. Polymerization Heat under inert atmosphere N4->N5 N6 6. Quenching & Validation Confirm monomer depletion via TLC N5->N6

Figure 1: Safe handling and radical polymerization workflow for the imidazole-acrylamide monomer.

Methodology:

  • Fume Hood Preparation: Operate exclusively in a Class II Type B2 Biological Safety Cabinet or a certified fume hood.

    • Validation: Check the magnehelic gauge to ensure a face velocity of 80-100 fpm before opening the chemical container.

  • Monomer Weighing: Transfer the N-[3-(1H-Imidazol-1-yl)propyl]acrylamide using an anti-static spatula and weighing boat.

    • Causality: Anti-static tools prevent the fine, neurotoxic powder from aerosolizing via electrostatic repulsion.

    • Validation: The analytical balance must stabilize without drift, confirming that no air currents are displacing the powder into the environment.

  • Dissolution & Deoxygenation: Dissolve the monomer in the chosen solvent (e.g., degassed water or DMF) and purge the solution with Argon for 30 minutes.

    • Causality: Oxygen acts as a radical scavenger, which will prematurely terminate the polymerization process.

  • Initiator Addition & Polymerization: Add the radical initiator (e.g., AIBN or APS/TEMED) and heat to the target temperature (e.g., 65°C) under a continuous inert atmosphere[1].

  • Quenching & Validation: Cool the reaction to room temperature to quench the polymerization.

    • Validation: Perform a rapid Thin Layer Chromatography (TLC) or UV-Vis spectroscopy check. The disappearance of the monomer's carbon-carbon double bond absorbance peak confirms that the highly toxic monomer has been successfully converted into the safer, inert polymer form.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination and exposure.

SpillResponse Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<50g) Don PPE & Contain Assess->Minor Major Major (>50g) Evacuate & Call HazMat Assess->Major Absorb Absorb with Damp Sand (Prevents Aerosolization) Minor->Absorb Validate Swab Test Area (Verify Decontamination) Absorb->Validate Dispose Transfer to Hazardous Waste Container Validate->Dispose

Figure 2: Decision matrix and procedural workflow for monomer spill containment and disposal.

Methodology:

  • Containment: For minor spills (<50g), immediately don the full PPE matrix described in Section 3.

  • Absorption: Cover the spilled powder with damp sand or a specialized damp absorbent pad.

    • Causality: Sweeping dry acrylamide powder generates invisible, highly toxic aerosols. Dampening the powder binds the particles, eliminating the inhalation hazard.

  • Collection & Disposal: Use a non-sparking plastic scoop to transfer the absorbed material into a sealable, clearly labeled hazardous waste container. Do not flush into the sanitary sewer system[4].

  • Decontamination & Validation: Wash the spill area with a 1.6% potassium persulfate solution to chemically degrade any microscopic monomer residues.

    • Validation: Swab the cleaned area and use a colorimetric acrylamide detection wipe to empirically verify that the surface is fully decontaminated before removing your PPE.

References

  • Title: Thermo- and pH-sensitive Polymer with Pendant Spacer-linked Imidazole Cycles Source: Chinese Journal of Polymer Science URL: [Link]

  • Title: N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide | C9H13N3O | CID 43616372 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.